molecular formula C4H9NO2 B554806 H-N-Me-Ala-OH CAS No. 3913-67-5

H-N-Me-Ala-OH

Cat. No.: B554806
CAS No.: 3913-67-5
M. Wt: 103.12 g/mol
InChI Key: GDFAOVXKHJXLEI-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methyl-L-alanine (C4H9NO2) is a non-proteinogenic amino acid that serves as a critical building block in bottom-up peptide design and biostructural research . Its conformation is largely fixed due to restricted bond rotation and torsional strain, which allows it to serve as a rigid scaffold for constructing peptides with designed shapes in water . This local conformational control starkly contrasts with the global folding of traditional proteins and enables the de novo design of stable peptide architectures with a minimal number of amino acid residues . Researchers utilize N-Methyl-L-alanine, often in combination with its D-enantiomer, to engineer diverse and predictable peptide shapes with sub-nanometer precision. This capability offers unique opportunities for creating novel biofunctional molecules and studying structure-activity relationships . The compound is also found as a constituent of complex natural products, such as the cyclopeptide apratoxin A, highlighting its relevance in medicinal chemistry and the study of bioactive compounds . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-(methylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c1-3(5-2)4(6)7/h3,5H,1-2H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDFAOVXKHJXLEI-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30959936
Record name N-Methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3913-67-5, 600-21-5
Record name N-Methyl-L-alanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3913-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600215
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913675
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Methylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30959936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-(methylamino)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-METHYLALANINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5152L2RBJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to H-N-Me-Ala-OH (N-methyl-L-alanine)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-N-Me-Ala-OH, scientifically known as N-methyl-L-alanine (NMA), is a non-proteinogenic α-amino acid. It is a derivative of the proteinogenic amino acid L-alanine, distinguished by the substitution of a methyl group for a hydrogen atom on the α-amino group.[1] This seemingly minor structural modification significantly alters its physicochemical properties, including polarity, size, and hydrogen-bonding capabilities, which in turn influences its biological activity and metabolic stability.[1][2][3]

The incorporation of N-methylated amino acids like N-methyl-L-alanine into peptides is a key strategy in medicinal chemistry. This modification can enhance proteolytic stability, improve membrane permeability, and modulate the biological activity of therapeutic peptides.[2][3][4] Consequently, a thorough understanding of its chemical structure, properties, and associated experimental methodologies is paramount for its effective application in drug design and development. This guide provides a comprehensive overview of the core molecular properties, experimental protocols, and relevant biochemical contexts of N-methyl-L-alanine.

Chemical Structure and Properties

The fundamental molecular characteristics of N-methyl-L-alanine are summarized in the tables below. This data is essential for experimental design, analytical characterization, and computational modeling.

Table 1: General and Chemical Properties of N-methyl-L-alanine
PropertyValueSource
IUPAC Name (2S)-2-(methylamino)propanoic acid[1][5][6]
Synonyms This compound, L-N-Methylalanine, N-Methylalanine[1][7][8]
Molecular Formula C₄H₉NO₂[1][5][9][10][11]
Molecular Weight 103.12 g/mol [1][9][10][11]
Monoisotopic Mass 103.063328530 Da[1][5][11]
CAS Registry Number 3913-67-5[1][7][8][10]
Appearance White to off-white powder[10][12]
Table 2: Physicochemical Properties of N-methyl-L-alanine
PropertyValueSource
Melting Point 295 - 299 °C[9]
Boiling Point (Predicted) 190.1 ± 23.0 °C[12]
pKa (Predicted) 2.32 ± 0.10[12]
logP (Octanol/Water Partition Coefficient, Calculated) -0.321[7]
Water Solubility ≥ 200 mg/mL (1939.49 mM)[13]
Table 3: Spectroscopic Data Summary for N-methyl-L-alanine
Spectroscopic TechniqueKey Features
¹H NMR Expected chemical shifts (ppm): ~3.0 - 3.5 (q, H-2), ~2.3 - 2.7 (s, N-CH₃), ~1.2 - 1.5 (d, C-CH₃)[14]
¹³C NMR Expected chemical shifts (ppm): ~170 - 180 (C=O), ~55 - 65 (C-2), ~30 - 35 (N-CH₃), ~15 - 20 (C-3)[14]
IR Spectroscopy Characteristic absorption bands (cm⁻¹): 2500-3300 (O-H stretch, broad), 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1700-1725 (C=O stretch), 1550-1650 (N-H bend)[14]
Mass Spectrometry (GC-MS of a derivative) Key peaks (m/z): 73 (100%), 130 (93.89%), 131 (13.71%), 147 (11.81%), 74 (9.51%)[5][14]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of N-methyl-L-alanine are crucial for researchers. The following sections provide protocols for common experimental procedures.

Chemical Synthesis: N-methylation of Protected L-alanine

This method involves the protection of the amino and carboxylic acid groups of L-alanine, followed by methylation and deprotection.[15]

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

  • Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

  • Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours, maintaining the pH between 9 and 10.

  • Continue stirring at room temperature for an additional 2-3 hours after the addition is complete.

  • Wash the reaction mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.[15]

Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

  • Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C under an inert atmosphere.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Add methyl iodide (CH₃I, 2.5 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding water.

  • Extract the product with an organic solvent and purify by chromatography.

Step 3: Deprotection to Yield N-methyl-L-alanine

  • Dissolve the N-methylated intermediate in a suitable solvent (e.g., methanol).

  • Add a catalyst, such as 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to yield N-methyl-L-alanine.[15]

L_Alanine L-Alanine Z_L_Ala N-Benzyloxycarbonyl-L-alanine (Z-L-Ala) L_Alanine->Z_L_Ala 1. Cbz-Cl, NaOH N_Me_Z_L_Ala N-Methyl-N-Benzyloxycarbonyl-L-alanine Z_L_Ala->N_Me_Z_L_Ala 2. NaH, CH3I N_Me_L_Ala This compound N_Me_Z_L_Ala->N_Me_L_Ala 3. H2, Pd/C cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample containing This compound Hydrolysis Acid Hydrolysis (if peptide) Sample->Hydrolysis Derivatization AQC Derivatization Sample->Derivatization Hydrolysis->Derivatization HPLC HPLC Separation (C18 Column) Derivatization->HPLC FLD Fluorescence Detection HPLC->FLD Quantification Quantification FLD->Quantification Pyruvate Pyruvate Enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) Pyruvate->Enzyme Methylamine Methylamine Methylamine->Enzyme NADPH NADPH NADPH->Enzyme NADP NADP+ NMA This compound Enzyme->NADP Enzyme->NMA

References

N-methyl-L-alanine: A Technical Guide to its Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-L-alanine (NMLA) is a non-proteinogenic α-amino acid, distinguished from its parent amino acid L-alanine by a methyl group on the α-nitrogen. This structural modification imparts unique physicochemical properties, including increased lipophilicity and steric hindrance, which significantly influence its biological interactions and applications.[1][2] While its isomer, β-N-methylamino-L-alanine (BMAA), is a well-documented neurotoxin, NMLA's biological significance is primarily recognized in the realm of peptide and drug development, where it serves as a critical tool to enhance the therapeutic properties of peptides.[3][4] Its incorporation into peptide backbones can increase proteolytic stability, improve membrane permeability, and constrain conformational flexibility to enhance receptor binding.[3][5] Furthermore, NMLA is a valuable probe for investigating the kinetics and specificity of amino acid transport systems.[1] This guide provides a comprehensive technical overview of NMLA, summarizing quantitative data on its biological effects, detailing experimental protocols for its synthesis and use in key assays, and visualizing its core biochemical pathways and applications.

Core Molecular Properties and Biochemical Significance

N-methyl-L-alanine is a chiral molecule whose N-methylation alters the peptide backbone by removing a hydrogen bond donor and introducing steric constraints.[6] This has profound implications for the structure and function of peptides into which it is incorporated.

  • Enhanced Proteolytic Stability: The N-methyl group sterically hinders the approach of proteases, protecting the adjacent peptide bond from enzymatic cleavage and thereby increasing the in vivo half-life of peptide-based drugs.[3][7]

  • Improved Bioavailability: The increased lipophilicity and conformational rigidity conferred by NMLA can enhance a peptide's ability to cross the intestinal epithelium and other biological membranes, improving oral bioavailability.[2][7]

  • Conformational Control: By restricting the rotational freedom of the peptide backbone, N-methylation can lock a peptide into a more bioactive conformation, leading to improved receptor binding affinity and selectivity.[3][6]

It is critical to distinguish N-methyl-L-alanine (an α-amino acid) from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), as their biological activities are markedly different.[3] The vast majority of neurotoxicity research focuses on BMAA, with limited to no specific data available for NMLA.[3]

Quantitative Data

The biological effects of N-methyl-L-alanine are most quantitatively characterized through its impact on peptide analogues and its enzymatic synthesis.

Table 1: Receptor Binding Affinity of NMLA-Containing Peptides

This table presents data on the binding affinity of endomorphin-2 (EM-2) analogues, where the native proline residue is substituted with N-Methyl-L-alanine or its D-isomer, to μ and δ opioid receptors. A lower inhibition constant (Ki) indicates higher binding affinity.

Compoundµ-Receptor Binding Affinity (Ki, nM)δ-Receptor Binding Affinity (Ki, nM)
Endomorphin-2 (Parent)0.3414.7
[NMeAla²]EM-21.2328.5
[D-NMeAla²]EM-24.68123
Data sourced from a comparative study on endomorphin analogues.[3]
Table 2: Effect of N-methylation on Peptide Permeability

This table summarizes the impact of N-methylation on the apparent permeability coefficient (Papp) of cyclic hexapeptides across an in vitro Caco-2 cell monolayer, a model for the intestinal barrier.

Peptide ModificationApparent Permeability Coefficient (Papp) (cm/s)Fold Increase vs. ControlPrimary Transport Route
Non-methylated cyclic hexapeptide< 1 x 10⁻⁶-Paracellular
N-methylated cyclic hexapeptide analogues> 1 x 10⁻⁵>10Transcellular/Facilitated Diffusion
Mannitol (Paracellular marker)~ 1 x 10⁻⁶1Paracellular
Testosterone (Transcellular marker)> 1 x 10⁻⁵>10Transcellular
Data synthesized from a study on a poly-alanine cyclic hexapeptide library.[7]
Table 3: Biocatalytic Production of N-Methyl-L-alanine

This table details the production metrics for NMLA from glucose and methylamine using an engineered Corynebacterium glutamicum whole-cell biocatalyst expressing N-methyl-L-amino acid dehydrogenase (NMAADH).

ParameterValue
Final Titer31.7 g/L
Yield on Glucose0.71 g/g
Volumetric Productivity0.35 g/L/h
By-productsL-alanine (0.5 g/L), Pyruvate (2.1 g/L)
Data from a study on one-step fermentative NMLA production.[1][8]
Table 4: Kinetic Parameters of N-methyl-L-amino acid dehydrogenase (NMAADH)

This table lists the Michaelis-Menten constants (Km) for the substrates of NMAADH from Pseudomonas sp., the key enzyme in the biocatalytic synthesis of NMLA.

SubstrateKm (M)
Pyruvate1.5 x 10⁻²
NADPH3.5 x 10⁻⁵
Methylamine7.5 x 10⁻²
Data from a study on NMLA reaction kinetics.[9]

Signaling Pathways and Logical Workflows

While NMLA is not known to initiate its own distinct signaling cascade, it plays a crucial role within several biochemical and experimental pathways.

Biocatalytic_Synthesis Biocatalytic Synthesis of N-Methyl-L-alanine Pyruvate Pyruvate NMAADH N-methyl-L-amino acid dehydrogenase (NMAADH) Pyruvate->NMAADH Methylamine Methylamine Methylamine->NMAADH NADPH NADPH NADPH->NMAADH NADP NADP+ NMAADH->NADP NMLA N-Methyl-L-alanine NMAADH->NMLA

Biocatalytic synthesis pathway for N-Methyl-L-alanine.

Bioavailability_Enhancement Mechanism of NMLA in Enhancing Peptide Bioavailability cluster_0 NMLA Incorporation into Peptide cluster_1 Physicochemical Changes cluster_2 Pharmacokinetic Outcome NMLA Incorporate N-Methyl-L-alanine Stability Increased Proteolytic Stability NMLA->Stability Lipophilicity Increased Lipophilicity NMLA->Lipophilicity Rigidity Increased Conformational Rigidity NMLA->Rigidity Bioavailability Enhanced Oral Bioavailability Stability->Bioavailability Lipophilicity->Bioavailability Rigidity->Bioavailability

Logical workflow of NMLA enhancing peptide bioavailability.

GPCR_Workflow Workflow for Assessing N-methylated Peptides on GPCR Signaling start Start synthesis Synthesize Native and N-methylated Peptides start->synthesis cell_culture Culture Cells Expressing Target GPCR synthesis->cell_culture treatment Treat Cells with Peptides (Dose-Response) cell_culture->treatment assay Perform Second Messenger Assay (e.g., cAMP, Ca2+) treatment->assay analysis Data Analysis (EC50/IC50 Determination) assay->analysis compare Compare Potency and Efficacy analysis->compare end End compare->end

Workflow for assessing N-methylated peptides on GPCR signaling.

Experimental Protocols

Detailed methodologies for key experiments involving the synthesis, analysis, and application of N-methyl-L-alanine are provided below.

Protocol 1: Biocatalytic Synthesis of N-Methyl-L-alanine

This protocol describes the whole-cell biocatalytic production of NMLA using an engineered Corynebacterium glutamicum strain.[1][8]

  • Objective: To produce NMLA from simple sugars and methylamine.

  • Methodology:

    • Strain Cultivation: Cultivate the engineered C. glutamicum strain (overproducing pyruvate and expressing NMAADH) in a suitable growth medium.

    • Fed-Batch Fermentation: Initiate a fed-batch fermentation process. The initial batch phase is followed by a continuous feeding phase with a solution containing glucose and methylamine.

    • Process Monitoring: Monitor key parameters such as cell density (OD₆₀₀), substrate consumption (glucose, methylamine), and product formation (NMLA) throughout the fermentation using HPLC.

    • Harvesting and Extraction: Upon completion, harvest the culture broth. Separate the cells from the supernatant, which contains the NMLA product.

    • Purification: Purify NMLA from the supernatant using techniques such as ion-exchange chromatography.

Protocol 2: Amino Acid Transporter Uptake Assay

This protocol is used to determine the kinetics of NMLA uptake by a specific amino acid transporter (e.g., LAT1) expressed in a cell line.[1]

  • Objective: To determine the Km and Vmax of NMLA uptake.

  • Methodology:

    • Cell Culture: Seed cells (e.g., HEK293 stably expressing LAT1) in 96-well plates and grow to confluence.

    • Preparation: On the day of the experiment, aspirate the culture medium and wash the cells twice with pre-warmed Krebs-Ringer-HEPES (KRH) buffer.

    • Uptake Initiation: Add 100 µL of KRH buffer containing various concentrations of NMLA (a range of 0.1 µM to 10 mM is recommended) to each well. A tracer amount of radio-labeled NMLA can be included for ease of detection.

    • Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-5 minutes) to measure the initial rate of uptake.

    • Uptake Termination: Rapidly aspirate the uptake buffer and wash the cells three times with ice-cold PBS to remove extracellular NMLA.

    • Cell Lysis and Quantification: Lyse the cells with 100 µL of lysis buffer. If using a radio-labeled tracer, quantify the intracellular radioactivity using a scintillation counter. If using unlabeled NMLA, quantify the intracellular concentration via LC-MS/MS.

    • Data Analysis: Normalize uptake data to the protein concentration in each well. Plot the initial uptake rate against NMLA concentration and fit the data to the Michaelis-Menten equation using non-linear regression to determine Km and Vmax.

Transporter_Assay_Workflow Experimental Workflow for Amino Acid Transporter Uptake Assay start Start culture Culture Transporter-Expressing Cells to Confluence start->culture wash Wash Cells with Pre-warmed Buffer culture->wash uptake Incubate with Varying [NMLA] for a Set Time wash->uptake terminate Terminate Uptake & Wash with Ice-Cold PBS uptake->terminate lyse Lyse Cells terminate->lyse quantify Quantify Intracellular NMLA (Scintillation or LC-MS/MS) lyse->quantify analyze Normalize to Protein Conc. & Determine Km, Vmax quantify->analyze end End analyze->end

Workflow for an amino acid transporter uptake assay using NMLA.
Protocol 3: In Vitro Caco-2 Permeability Assay

This assay is a standard in vitro model to predict the intestinal absorption of drugs, including NMLA-modified peptides.[7]

  • Objective: To determine the apparent permeability coefficient (Papp) of an N-methylated peptide.

  • Methodology:

    • Cell Culture: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a confluent monolayer mimicking the intestinal epithelium.

    • Monolayer Integrity Test: Confirm monolayer integrity by measuring the transepithelial electrical resistance (TEER). Values should be >250 Ω·cm². Alternatively, perform a Lucifer yellow permeability assay; low permeability confirms integrity.

    • Transport Experiment (Apical to Basolateral): Wash the monolayers with pre-warmed HBSS. Add the test peptide (e.g., 10 µM in HBSS) to the apical (A) compartment and fresh HBSS to the basolateral (B) compartment.

    • Sampling: Incubate at 37°C with gentle shaking. At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace the volume with fresh HBSS.

    • Analysis: Quantify the concentration of the peptide in the collected samples using a validated LC-MS/MS method.

    • Papp Calculation: Calculate the Papp value using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the apical compartment.

Conclusion

N-methyl-L-alanine stands as a molecule of significant interest, not for its intrinsic biological activity, but as a powerful tool in medicinal chemistry and pharmacology. Its primary role is in the modification of peptide therapeutics to overcome fundamental challenges of stability and bioavailability. The quantitative data and protocols presented herein underscore its utility in rationally designing more effective peptide-based drugs. While the neuropharmacological and direct signaling effects of NMLA remain largely uncharacterized—a notable knowledge gap when compared to its isomer BMAA—its application in studying amino acid transport systems and enhancing drug properties continues to be a valuable area of research for scientists and drug development professionals. Further investigation is warranted to fully explore the metabolic fate and potential for direct biological interactions of NMLA.

References

An In-depth Technical Guide to the Synthesis and Characterization of H-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-L-alanine (H-N-Me-Ala-OH) is a non-proteinogenic α-amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a methyl group on the α-nitrogen atom, confers unique properties to peptides and peptidomimetics, making it a valuable building block for enhancing therapeutic potential. The incorporation of N-methyl-L-alanine into peptide chains can lead to increased metabolic stability, improved membrane permeability, and modulation of biological activity. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, intended to serve as a valuable resource for researchers and professionals in the pharmaceutical sciences.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
AppearanceWhite to off-white powder
Melting Point315-317 °C (decomposes)
SolubilitySlightly soluble in water and aqueous acids. Soluble in DMSO.
CAS Number3913-67-5

Table 2: Spectroscopic Data for this compound

TechniqueObserved Peaks/Signals
¹H NMR Predicted shifts (ppm): ~3.0-3.5 (quartet, H-2), ~2.3-2.7 (singlet, N-CH₃), ~1.2-1.5 (doublet, H-3)
¹³C NMR Predicted shifts (ppm): ~170-180 (C=O), ~55-65 (C-2), ~30-35 (N-CH₃), ~15-20 (C-3)
IR (cm⁻¹) 2500-3300 (O-H stretch, broad), 3300-3500 (N-H stretch), 2850-3000 (C-H stretch), 1700-1725 (C=O stretch), 1550-1650 (N-H bend)
Mass Spec (m/z) Key peaks from GC-MS of a derivative: 73 (100%), 130 (93.89%), 131 (13.71%), 147 (11.81%), 74 (9.51%)[1]

Synthesis of this compound

The synthesis of N-methyl-L-alanine can be achieved through several chemical and enzymatic routes. Key challenges in the chemical synthesis include preventing over-methylation to N,N-dimethyl-L-alanine and avoiding racemization at the chiral center.

Chemical Synthesis Methodologies

Two of the most common chemical approaches are direct methylation of protected L-alanine and reductive amination.

1. Direct N-Methylation of Protected L-alanine

This method involves the protection of the amino and carboxyl groups of L-alanine, followed by methylation of the nitrogen atom, and subsequent deprotection. A common protecting group for the amine is benzyloxycarbonyl (Cbz).

  • Step 1: Protection of L-alanine. L-alanine is reacted with benzyl chloroformate (Cbz-Cl) in the presence of a base to form N-benzyloxycarbonyl-L-alanine (Z-L-Ala).

  • Step 2: N-Methylation. The protected amino acid is then treated with a methylating agent, such as methyl iodide (CH₃I), in the presence of a strong base like sodium hydride (NaH) to introduce the methyl group onto the nitrogen atom.

  • Step 3: Deprotection. The protecting groups are removed to yield N-methyl-L-alanine. The Cbz group is typically removed by catalytic hydrogenation.

2. Reductive Amination

Reductive amination offers a direct route to N-methyl-L-alanine from a keto-acid precursor, sodium pyruvate.

  • Step 1: Imine Formation. Sodium pyruvate is reacted with methylamine hydrochloride to form an intermediate imine.

  • Step 2: Reduction. The imine is then reduced to the corresponding amine using a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Enzymatic Synthesis

Biocatalytic methods provide a highly stereoselective and environmentally friendly alternative to chemical synthesis. One such method involves the use of N-methyl-L-amino acid dehydrogenase, which catalyzes the reductive amination of pyruvate with methylamine.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Methylation

Step 1: Synthesis of N-Benzyloxycarbonyl-L-alanine (Z-L-Ala)

  • Dissolve L-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool to 0 °C in an ice bath.

  • Slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and 2 M sodium hydroxide solution over 1-2 hours, maintaining the pH between 9 and 10.

  • Stir the reaction mixture at room temperature for an additional 2-3 hours.

  • Wash the mixture with diethyl ether to remove unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2 with cold 1 M hydrochloric acid to precipitate the product.

  • Filter the white precipitate, wash with cold water, and dry under vacuum to yield N-Benzyloxycarbonyl-L-alanine.

Step 2: N-Methylation of N-Benzyloxycarbonyl-L-alanine

  • Suspend N-Benzyloxycarbonyl-L-alanine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

  • Add sodium hydride (NaH, 2.2 eq) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add methyl iodide (CH₃I, 2.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir for 24 hours.

  • Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

Step 3: Deprotection of N-Benzyloxycarbonyl-N-methyl-L-alanine

  • Dissolve the methylated product in a suitable solvent (e.g., methanol).

  • Add a palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst.

  • Evaporate the solvent to yield N-Methyl-L-alanine.

Protocol 2: Synthesis of this compound via Reductive Amination
  • Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Add sodium cyanoborohydride (NaBH₃CN, 1.5 eq) to the solution at room temperature.

  • Stir the reaction mixture for 24-48 hours, monitoring progress by NMR or LC-MS.

  • Acidify the reaction mixture with dilute HCl to decompose any remaining borohydride.

  • Purify the product using ion-exchange chromatography.

Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-25 mg of this compound in 0.6-0.8 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). Filter the solution into a clean, dry 5 mm NMR tube to a height of at least 4.5 cm.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

Infrared (IR) Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the powdered sample directly onto a clean Attenuated Total Reflectance (ATR) crystal. Apply firm and even pressure.

  • Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, acquire the FTIR spectrum of the sample.

Mass Spectrometry (MS)

Due to the low volatility of amino acids, derivatization is often required for GC-MS analysis.

  • Derivatization (Silylation): Dry a known quantity of the sample in a reaction vial. Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane). Seal the vial and heat to complete the reaction.

  • GC-MS Analysis: Inject an aliquot of the derivatized sample into the GC-MS system for analysis.

Applications in Drug Development

The primary application of this compound in drug development is its incorporation into peptide therapeutics to improve their pharmacokinetic properties. N-methylation can enhance metabolic stability by sterically hindering protease cleavage and can increase cell permeability by reducing the number of hydrogen bond donors and increasing lipophilicity.

While specific approved drugs containing a single N-methyl-L-alanine are not prominently documented, the principle of N-methylation is exemplified in several therapeutic peptides and natural products. For instance, the immunosuppressant drug Cyclosporine A contains seven N-methylated amino acids, which contribute to its oral bioavailability and stability.[2]

The impact of N-methylation is often studied in the context of specific therapeutic targets. For example, N-methylated analogs of peptide hormones and neurotransmitters are frequently synthesized to probe structure-activity relationships and to develop more potent and stable drug candidates.

Signaling Pathways

The incorporation of N-methylated amino acids can influence the interaction of a peptide with its target receptor, thereby modulating downstream signaling pathways. A key example is the mTOR (mammalian target of rapamycin) signaling pathway , which is a central regulator of cell growth, proliferation, and survival. Several drugs, such as the immunosuppressants everolimus and zotarolimus , function by inhibiting mTOR.[3][4][5][6] While these are not peptide drugs, the principle of modulating this pathway is relevant. A peptide drug incorporating N-methyl-L-alanine could be designed to target a receptor that, upon activation or inhibition, influences the mTOR pathway.

For instance, the development of somatostatin analogs containing N-methylated amino acids has been shown to improve their oral bioavailability.[7] Somatostatin receptors are G-protein coupled receptors that can modulate various downstream signaling cascades, including those that can indirectly influence the mTOR pathway.

Visualizations

Synthesis_Workflow_Direct_Methylation L_Alanine L-Alanine Protection Protection (Cbz-Cl) L_Alanine->Protection Z_L_Ala Z-L-Ala Protection->Z_L_Ala Methylation N-Methylation (CH3I, NaH) Z_L_Ala->Methylation Methylated_Product Protected N-Me-L-Ala Methylation->Methylated_Product Deprotection Deprotection (H2, Pd/C) Methylated_Product->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: Direct methylation synthesis workflow.

Synthesis_Workflow_Reductive_Amination Pyruvate Sodium Pyruvate Imine_Formation Imine Formation Pyruvate->Imine_Formation Methylamine Methylamine HCl Methylamine->Imine_Formation Imine Intermediate Imine Imine_Formation->Imine Reduction Reduction (NaBH3CN) Imine->Reduction Final_Product This compound Reduction->Final_Product

Caption: Reductive amination synthesis workflow.

mTOR_Signaling_Pathway Receptor Receptor (e.g., GPCR) PI3K PI3K Receptor->PI3K Activates/Inhibits N_Me_Peptide N-Methylated Peptide N_Me_Peptide->Receptor Binds AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Downstream Downstream Effectors (e.g., S6K1, 4E-BP1) mTORC1->Downstream Cell_Response Cell Growth & Proliferation Downstream->Cell_Response

Caption: Potential modulation of mTOR signaling.

Conclusion

This compound is a valuable synthetic amino acid with significant applications in drug development, particularly in the design of therapeutic peptides with enhanced pharmacokinetic profiles. This guide has provided a detailed overview of its synthesis and characterization, including experimental protocols and key data. The strategic incorporation of N-methyl-L-alanine allows for the fine-tuning of peptide properties, offering a powerful tool for the development of next-generation therapeutics. Further research into specific peptide-drug candidates containing this moiety will continue to elucidate its full potential in modulating biological signaling pathways and treating a range of diseases.

References

An In-depth Technical Guide to the Solubility and Stability of N-Methyl-Alanine (H-N-Me-Ala-OH)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N-Methyl-Alanine (H-N-Me-Ala-OH), a non-proteinogenic amino acid of significant interest in pharmaceutical and biochemical research. Its incorporation into peptides can enhance proteolytic stability and modulate conformational properties, making it a valuable component in drug design.[1]

Physicochemical Properties

N-Methyl-alanine is a derivative of L-alanine with a methyl group on the alpha-amino nitrogen. This structural modification imparts unique physicochemical properties.

PropertyValueReference
Molecular Formula C4H9NO2[2][3]
Molecular Weight 103.12 g/mol [2][3]
Appearance White to off-white crystalline powder[2][4]
Melting Point 209-211°C / 317°C[2]
Density 1.048 ± 0.06 g/cm³ (Predicted)[2]
LogP -0.44[4]
pKa1 2.22 (+1)[2]
pKa2 10.19 (0)[2]

Solubility Profile

The solubility of N-Methyl-alanine is a critical parameter for its handling, formulation, and application in various experimental settings.

Quantitative Solubility Data

Quantitative data on the solubility of this compound is primarily available for aqueous solutions. Information in organic solvents is largely qualitative.

SolventSolubilityTemperatureReference
Water ~50 g / 100 mLNot Specified[2]
Water ~10 mg / mL25°C[5]
Aqueous Acid Slightly SolubleNot Specified[5]
DMSO ~10 mg / mL25°C[5]
Methanol Soluble (in mixtures with water)Not Specified[6]
Ethanol Soluble (in mixtures with water)Not Specified[6]
Isopropanol Soluble (in mixtures with water)Not Specified[6]
Hexane NegligibleNot Specified[5]
Factors Influencing Solubility

The solubility of this compound is significantly influenced by the pH of the medium. As with other amino acids, its solubility is lowest at its isoelectric point and increases in both acidic and alkaline conditions due to the formation of the corresponding salt.[7][8][9] For instance, adjusting the pH of an aqueous suspension can improve solubility, with the protonated form being more soluble at low pH and the deprotonated form at high pH.[7]

Stability Profile

Understanding the chemical stability of this compound is paramount for its storage, handling, and incorporation into drug products.

Solid-State Stability

In its solid, lyophilized powder form, N-Methyl-alanine exhibits good stability. For long-term storage, it is recommended to keep the compound at -20°C or lower in a tightly sealed container, protected from light and moisture.[7] Short-term storage for a few weeks at room temperature as a lyophilized powder is generally acceptable.[7]

Solution Stability

The stability of N-Methyl-alanine is significantly lower in solution compared to its solid state.[7] The rate of degradation in solution is dependent on several factors, including the solvent, pH, and temperature.[7] It is generally recommended to prepare solutions fresh for each experiment.[7] If short-term storage is necessary, solutions should be kept at 2-8°C for no more than a few days.[7] For longer-term storage, aliquoting and freezing at -20°C or below is advisable, though repeated freeze-thaw cycles should be avoided.[7]

Degradation Pathways
  • Hydrolytic Stability : The stability of this compound is pH-dependent.

    • Acidic Conditions (e.g., 0.1 N to 1 N HCl) : Generally stable, although prolonged exposure to harsh conditions and elevated temperatures may lead to racemization or other minor degradation.[1]

    • Neutral Conditions : Expected to be relatively stable.[1]

    • Alkaline Conditions (e.g., 0.1 N to 1 N NaOH) : More susceptible to degradation, including racemization.[1]

  • Oxidative Stability : Oxidative degradation can be a significant pathway. Treatment with hydrogen peroxide (e.g., 3-30% H₂O₂) can lead to the oxidation of the amino group and the aliphatic side chain.[1]

  • Thermal Stability : The thermal decomposition of L-alanine occurs at approximately 310°C. N-Methyl-L-alanine is expected to have a comparable, though likely slightly lower, decomposition temperature.[1]

  • Photostability : While many amino acids are relatively stable to light, degradation can occur, particularly in the presence of photosensitizers.[1]

  • Enzymatic Degradation : Two primary enzymatic degradation pathways have been identified in microorganisms.[1]

Experimental Protocols

Determination of Aqueous Solubility (Shake-Flask Method)

This protocol outlines a standard procedure for determining the equilibrium solubility of this compound in an aqueous buffer.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot of the suspension and separate the solid phase from the supernatant by centrifugation or filtration (using a filter that does not bind the analyte).

  • Quantification: Dilute the clear supernatant with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as HPLC-MS.

G cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_quant Quantification A Add excess this compound to buffer B Agitate at constant temperature (24-48h) A->B C Centrifuge/Filter to get clear supernatant B->C D Dilute supernatant C->D E Analyze by HPLC-MS D->E

Solubility Determination Workflow

Forced Degradation Studies

Forced degradation studies are essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[1]

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as water or a water/acetonitrile mixture.[1]

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 N HCl and incubate at 60°C.[1]

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 N NaOH and incubate at 60°C.[1]

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep at room temperature.[1]

    • Thermal Degradation: Heat the stock solution at 80°C.[1]

    • Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines.[1]

  • Sample Analysis: At appropriate time points, withdraw an aliquot, neutralize if necessary, dilute to a suitable concentration, and analyze using a validated stability-indicating HPLC method.[1]

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution of this compound B Acid Hydrolysis (1N HCl, 60°C) A->B C Base Hydrolysis (1N NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Thermal (80°C) A->E F Photolytic (ICH Q1B) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize & Dilute G->H I Analyze by Stability- Indicating HPLC Method H->I

Forced Degradation Workflow

Stability-Indicating HPLC Method

A reversed-phase HPLC method with a universal detector is a suitable approach for the analysis of this compound and its degradation products, as it lacks a strong UV chromophore.[1]

Conceptual HPLC-MS Method:

  • Column: C18, 4.6 x 150 mm, 5 µm[1]

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: A suitable gradient to resolve the parent compound from any degradation products.

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 30°C[7]

  • Detection: Mass Spectrometry (MS) with positive electrospray ionization (ESI+) in full scan mode to identify parent ions and product ion scan (MS/MS) for structural elucidation of degradation products.[1]

Summary

N-Methyl-alanine is a moderately hydrophilic compound with good solubility in water and limited solubility in non-polar organic solvents. Its solubility is pH-dependent. The compound is stable in its solid form under recommended storage conditions but is less stable in solution, where its degradation is influenced by pH, temperature, and the presence of oxidizing agents. The provided experimental protocols for solubility determination and forced degradation studies, along with a conceptual stability-indicating HPLC method, offer a framework for researchers and drug development professionals working with this important amino acid derivative. Further studies are warranted to obtain precise kinetic data for its degradation under various conditions.[1]

References

Navigating the Conformational Maze: An In-depth Technical Guide to the Conformational Analysis of N-methylated Peptide Bonds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylation of peptide bonds is a powerful tool in medicinal chemistry, offering a strategic approach to enhance the pharmacological properties of peptide-based therapeutics. This modification, however, introduces significant conformational complexity, primarily through the modulation of cis/trans isomerization of the amide bond and alterations in the local backbone structure. A thorough understanding of these conformational preferences is paramount for the rational design of N-methylated peptides with optimized activity and bioavailability. This technical guide provides a comprehensive overview of the core principles and methodologies for the conformational analysis of N-methylated peptide bonds, integrating experimental and computational approaches. We present detailed experimental protocols, summarize key quantitative data, and provide visual representations of critical concepts and workflows to serve as a practical resource for researchers in the field.

Introduction: The Significance of N-methylation in Peptide Drug Design

N-methylation, the substitution of the amide proton with a methyl group, profoundly impacts the conformational landscape of a peptide backbone.[1] This seemingly minor modification eliminates the hydrogen bond donor capability of the amide nitrogen, disrupting secondary structures stabilized by such interactions.[2] Furthermore, the steric bulk of the methyl group restricts rotation around the C-N bond, influencing the accessible dihedral angles and favoring specific secondary structures like β-turns.[1][2]

One of the most critical consequences of N-methylation is its influence on the cis/trans isomerization of the peptide bond. While the trans conformation is overwhelmingly favored in standard peptide bonds, the energy difference between the cis and trans isomers is significantly reduced in N-methylated peptides, leading to a higher population of the cis conformer.[2] This ability to populate a cis conformation can be crucial for mimicking protein turns or achieving optimal receptor engagement.[2]

From a drug development perspective, N-methylation offers several advantages:

  • Enhanced Proteolytic Stability: The methyl group can sterically hinder the approach of proteases, increasing the peptide's half-life in vivo.[3][4]

  • Improved Membrane Permeability: By removing a hydrogen bond donor, N-methylation can reduce the desolvation penalty associated with crossing cell membranes, potentially improving oral bioavailability.[5][6]

  • Conformational Constraint: N-methylation can lock a peptide into its bioactive conformation, reducing the entropic penalty upon binding to its target and potentially increasing affinity and selectivity.[2]

Given these profound effects, a detailed conformational analysis is not merely an academic exercise but a critical component of the drug discovery and development process for N-methylated peptides.

Core Concepts in Conformational Analysis

The conformation of an N-methylated peptide is defined by a set of torsional or dihedral angles along the backbone. The key dihedral angles are:

  • Phi (φ): Describes the rotation around the N-Cα bond.

  • Psi (ψ): Describes the rotation around the Cα-C' bond.

  • Omega (ω): Describes the rotation around the C'-N bond (the peptide bond). For a trans peptide bond, ω is approximately 180°, while for a cis bond, it is approximately 0°.

The sterically allowed combinations of φ and ψ angles can be visualized on a Ramachandran plot. For N-methylated residues, the accessible regions on the Ramachandran plot are more restricted compared to their non-methylated counterparts.[7]

The Cis/Trans Isomerization of N-methylated Peptide Bonds

The planarity of the peptide bond restricts the ω angle to either ~0° (cis) or ~180° (trans). In N-methylated peptides, the energy barrier for the interconversion between these two states is lowered, leading to a dynamic equilibrium between the cis and trans conformers in solution.[8] The ratio of cis to trans isomers is influenced by several factors, including the nature of the adjacent amino acid residues, the solvent environment, and temperature.[9]

The ability to control and characterize this cis/trans equilibrium is a central theme in the design of N-methylated peptides.

Caption: Cis-Trans Isomerization of an N-methylated peptide bond.

Experimental Methodologies for Conformational Analysis

A combination of experimental techniques is often required to obtain a comprehensive understanding of the conformational landscape of an N-methylated peptide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for studying the conformation and dynamics of N-methylated peptides in solution.[1] It provides information on both the major and minor conformers present at equilibrium.

Key NMR Experiments:

  • 1D ¹H NMR: Provides initial information on the complexity of the sample and the presence of multiple conformers, which manifest as distinct sets of resonances.

  • 2D COSY (Correlation Spectroscopy): Identifies scalar-coupled protons, aiding in the assignment of amino acid spin systems.

  • 2D TOCSY (Total Correlation Spectroscopy): Extends the correlations observed in COSY to the entire spin system of a residue.

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about through-space proximity of protons. NOE/ROE intensities are related to the distance between protons and are crucial for determining the three-dimensional structure. ROESY is often preferred for peptides due to its ability to distinguish between direct and spin-diffused cross-peaks.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in resonance assignment.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, useful for sequencing and identifying long-range contacts.

Detailed Experimental Protocol for NMR Analysis:

  • Sample Preparation:

    • Dissolve the purified N-methylated peptide in a suitable deuterated solvent (e.g., D₂O, CD₃CN, DMSO-d₆) to a concentration of 1-5 mM. The choice of solvent can influence the conformational equilibrium.

    • Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing.

    • Adjust the pH of the sample if necessary.

  • Data Acquisition:

    • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (≥ 500 MHz).

    • Optimize acquisition parameters (e.g., temperature, mixing times for NOESY/ROESY) for the specific peptide. Temperature variation studies can provide insights into the thermodynamics of conformational exchange.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign all proton and carbon resonances using a combination of COSY, TOCSY, HSQC, and HMBC spectra.

    • Identify and integrate cross-peaks in NOESY/ROESY spectra to derive interproton distance restraints.

    • Measure ³J-coupling constants from high-resolution 1D or 2D spectra to obtain dihedral angle restraints.

    • Analyze chemical shift deviations from random coil values to identify potential secondary structure elements.[1]

  • Structure Calculation:

    • Use the derived distance and dihedral angle restraints as input for structure calculation programs such as CYANA, XPLOR-NIH, or CNS.

    • Generate an ensemble of conformers that are consistent with the experimental data.

    • Analyze the resulting ensemble of structures to characterize the conformational preferences of the N-methylated peptide.

X-ray Crystallography

X-ray crystallography provides a high-resolution, static picture of the peptide conformation in the solid state.[1] It is particularly valuable for unambiguously determining the cis or trans nature of the N-methylated peptide bond and for providing precise atomic coordinates.

Detailed Experimental Protocol for X-ray Crystallography:

  • Crystallization:

    • The peptide must be of very high purity (>98%).

    • Screen a wide range of crystallization conditions (e.g., precipitants, buffers, pH, temperature) using techniques such as hanging-drop or sitting-drop vapor diffusion.

    • Optimize promising conditions to grow single crystals of sufficient size and quality for diffraction.

  • Data Collection:

    • Mount a suitable crystal on a goniometer and typically cryo-cool it in a stream of liquid nitrogen to minimize radiation damage.

    • Collect X-ray diffraction data using a synchrotron source or a home-source X-ray diffractometer.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the phase problem using methods such as direct methods, molecular replacement (if a homologous structure is available), or heavy atom derivatization.

    • Build an initial model of the peptide into the resulting electron density map.

    • Refine the model against the diffraction data, optimizing atomic coordinates, occupancies, and thermal parameters (B-factors).

    • Validate the final structure using tools like Ramachandran plots and by checking for ideal bond lengths and angles.[1]

Computational Modeling

Computational methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape of N-methylated peptides.[1]

Commonly Used Techniques:

  • Molecular Dynamics (MD) Simulations: Simulate the motion of the peptide over time, allowing for the exploration of different conformational states and the study of dynamic processes.

  • Quantum Mechanics (QM) Calculations: Provide highly accurate energy calculations for different conformers and can be used to parameterize force fields for MD simulations.

Detailed Protocol for Computational Modeling:

  • System Setup:

    • Build the initial structure of the N-methylated peptide, considering both cis and trans isomers of the N-methylated bond.

    • Solvate the peptide in a box of explicit solvent molecules (e.g., water).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Choose an appropriate force field that has been parameterized for N-methylated residues (e.g., AMBER, CHARMM).[1]

    • Minimize the energy of the system to remove steric clashes.

    • Gradually heat the system to the desired temperature and equilibrate it under constant pressure and temperature (NPT ensemble).

  • Production Simulation:

    • Run the MD simulation for a sufficient length of time to adequately sample the conformational space of the peptide. The required simulation time will depend on the size and flexibility of the peptide.

  • Analysis:

    • Analyze the trajectory to identify stable conformations and characterize the dynamics of the peptide.

    • Calculate properties such as dihedral angle distributions, hydrogen bonding patterns, and root-mean-square deviation (RMSD) to quantify the conformational behavior.

    • Use enhanced sampling methods (e.g., replica exchange MD, metadynamics) to overcome energy barriers and more efficiently explore the conformational landscape.

Experimental_Workflow Peptide_Synthesis N-methylated Peptide Synthesis & Purification NMR NMR Spectroscopy Peptide_Synthesis->NMR XRay X-ray Crystallography Peptide_Synthesis->XRay Computational Computational Modeling Peptide_Synthesis->Computational NMR_Analysis Resonance Assignment NOE/ROE Restraints Dihedral Angle Restraints NMR->NMR_Analysis XRay_Analysis Crystallization Data Collection Structure Solution & Refinement XRay->XRay_Analysis Computational_Analysis MD Simulations Conformational Search Energy Calculations Computational->Computational_Analysis Solution_Structure Solution Conformational Ensemble NMR_Analysis->Solution_Structure SolidState_Structure Solid-State Structure XRay_Analysis->SolidState_Structure Theoretical_Model Theoretical Conformational Landscape Computational_Analysis->Theoretical_Model Integrated_Model Integrated Structural Model & Drug Design Solution_Structure->Integrated_Model SolidState_Structure->Integrated_Model Theoretical_Model->Integrated_Model caption Experimental workflow for conformational analysis.

Caption: Experimental workflow for conformational analysis.

Quantitative Data Summary

The following tables summarize key quantitative data relevant to the conformational analysis of N-methylated peptide bonds. These values are representative and can vary depending on the specific peptide sequence and experimental conditions.

Table 1: Energetics of Cis/Trans Isomerization

Peptide Bond TypeΔG (trans → cis) (kcal/mol)Rotational Barrier (kcal/mol)
Secondary Amide (X-Pro)2-418-23
N-methylated Amide0.5 - 2.515-20
Secondary Amide (non-Pro)~4~20

Data compiled from various computational and experimental studies.[4][9][10]

Table 2: Typical Dihedral Angle Ranges for N-methylated Residues

Secondary StructureΦ (°)Ψ (°)
Right-handed α-helix-80 to -60-50 to -30
β-strand-150 to -110110 to 150
Polyproline II helix-90 to -60130 to 160

Note: The allowed regions in the Ramachandran plot for N-methylated residues are more restricted than for their non-methylated counterparts.[7]

Table 3: NMR Parameters for Conformational Analysis

ParameterInformation ProvidedTypical Values/Ranges for N-methylated Peptides
NOE/ROEInterproton distancesStrong: < 2.5 Å, Medium: < 3.5 Å, Weak: < 5.0 Å
³J(Hα-N) CouplingΦ dihedral angleKarplus equation relates coupling constant to angle
Cα/Cβ Chemical ShiftsSecondary structureDeviations from random coil values indicate structure
N-methyl ¹H/¹³C ShiftsCis/trans isomer identificationDistinct chemical shifts for cis and trans conformers

Conclusion and Future Perspectives

The conformational analysis of N-methylated peptide bonds is a multifaceted challenge that requires an integrated approach combining high-resolution experimental techniques and sophisticated computational methods. NMR spectroscopy provides unparalleled insights into the solution-state dynamics and conformational equilibria, while X-ray crystallography offers a definitive view of the solid-state structure. Computational modeling serves as a vital bridge, rationalizing experimental observations and exploring the complete conformational landscape.

As the field of peptide therapeutics continues to advance, the ability to precisely control and characterize the conformation of N-methylated peptides will become increasingly crucial. Future developments in NMR pulse sequences, crystallographic techniques for flexible molecules, and more accurate computational force fields will further enhance our ability to unravel the conformational complexities of these important therapeutic modalities. This in-depth guide provides a foundational framework for researchers to confidently navigate the conformational analysis of N-methylated peptides, ultimately accelerating the design and development of next-generation peptide drugs.

References

Mind the Gap: A Technical Guide to the Thermodynamic Properties of N-Methyl-L-alanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methyl-L-alanine, a non-proteinogenic amino acid, is a critical component in the development of peptidomimetics and other therapeutics due to its ability to modulate peptide conformation and enhance bioavailability.[1] A comprehensive understanding of its thermodynamic properties is fundamental for reaction engineering, stability assessments, and the development of accurate computational models.[1] However, a thorough review of the current scientific literature reveals a significant deficit in experimentally determined thermodynamic data for this compound.[1] This technical guide summarizes the limited available data, outlines established experimental protocols for the determination of key thermodynamic parameters, and highlights the utility of computational methods in bridging the existing knowledge gap.

Quantitative Thermodynamic Data

Experimental data for crucial thermochemical parameters such as the enthalpy of formation and combustion of N-methyl-L-alanine are notably absent in the current literature.[1] The National Institute of Standards and Technology (NIST) WebBook, a primary repository for chemical and physical property data, also lacks entries for the standard enthalpy of formation, combustion, or sublimation of this compound.[1]

The sole piece of quantitative experimental thermochemical data currently available is for the gas-phase clustering reaction of N-methyl-L-alanine with a sodium ion.[1] In contrast, several thermodynamic properties have been estimated using computational methods, specifically the Joback group contribution method. While these calculated values provide useful approximations, they are not a substitute for experimental validation.

Thermodynamic ParameterValueUnitsMethodSource
Experimental Data
Enthalpy of Reaction (ΔrH°) for Na⁺ + N-methyl-L-alanine = (Na⁺ • N-methyl-L-alanine)176 ± 13kJ/molIon Mobility, Radiative Emission (IMRE)NIST WebBook[2]
Calculated Data (Joback Method)
Standard Gibbs Free Energy of Formation (ΔfG°)-195.99kJ/molJoback MethodCheméo[3]
Enthalpy of Formation (gas, ΔfH°gas)-342.51kJ/molJoback MethodCheméo[3]
Enthalpy of Fusion (ΔfusH°)13.38kJ/molJoback MethodCheméo[3]
Enthalpy of Vaporization (ΔvapH°)53.97kJ/molJoback MethodCheméo[3]

Experimental Protocols

To address the gap in experimental data, the following established methodologies are recommended for the determination of the key thermodynamic properties of N-methyl-L-alanine.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter, which measures the heat released during the complete combustion of a substance in a constant-volume vessel.[1]

Methodology:

  • Sample Preparation: A pellet of N-methyl-L-alanine of a known mass (typically 0.5 - 1.0 g) is prepared.[1]

  • Calorimeter Setup: The pellet is placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb". A known length of ignition wire is connected to electrodes, with a portion of the wire in contact with the sample. The bomb is then filled with high-pressure oxygen (typically around 30 atm).[1]

  • Assembly and Equilibration: The bomb is submerged in a known volume of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded precisely.

  • Ignition: The sample is ignited by passing an electric current through the ignition wire.

  • Temperature Measurement: The temperature of the water in the calorimeter is recorded at regular intervals until a maximum temperature is reached and the system begins to cool.

  • Data Analysis: The heat capacity of the calorimeter is determined by calibrating with a substance of known heat of combustion (e.g., benzoic acid). The heat of combustion of the sample is then calculated from the observed temperature change, accounting for the heat contributions from the ignition wire and any side reactions (e.g., formation of nitric acid).

Determination of Enthalpy of Sublimation via Knudsen Effusion Method

The enthalpy of sublimation, the heat required to transition a substance from a solid to a gaseous state, can be determined using the Knudsen effusion method.[1] This technique measures the rate of mass loss of a substance effusing through a small orifice into a vacuum as a function of temperature.[1]

Methodology:

  • Sample Preparation: A small amount of crystalline N-methyl-L-alanine is placed in a Knudsen cell, which is a small container with a precisely machined orifice.[1]

  • Apparatus Setup: The Knudsen cell is placed in a high-vacuum chamber. The mass of the cell and sample can be monitored in-situ using a sensitive microbalance.[1]

  • Temperature Control: The temperature of the Knudsen cell is precisely controlled and varied in a stepwise manner.[1]

  • Mass Loss Measurement: At each stable temperature, the rate of mass loss due to the effusion of the vapor through the orifice is measured.[1]

  • Data Analysis: The vapor pressure at each temperature is calculated from the rate of mass loss using the Knudsen equation. The enthalpy of sublimation is then determined from the slope of a plot of the natural logarithm of the vapor pressure versus the inverse of the absolute temperature (the Clausius-Clapeyron equation).

Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination and computational estimation of the thermodynamic properties of N-methyl-L-alanine.

experimental_workflow cluster_experimental Experimental Determination cluster_computational Computational Estimation sample N-methyl-L-alanine Sample bomb_cal Bomb Calorimetry sample->bomb_cal knudsen Knudsen Effusion sample->knudsen delta_h_comb Enthalpy of Combustion (ΔHc°) bomb_cal->delta_h_comb delta_h_sub Enthalpy of Sublimation (ΔHsub°) knudsen->delta_h_sub delta_h_form Enthalpy of Formation (ΔHf°) delta_h_comb->delta_h_form data_analysis Data Analysis and Comparison delta_h_sub->data_analysis delta_h_form->data_analysis structure Molecular Structure of N-methyl-L-alanine dft Density Functional Theory (DFT) structure->dft g3_g4 High-level Ab Initio (G3/G4) structure->g3_g4 joback Group Contribution (Joback) structure->joback comp_delta_h_form Calculated Enthalpy of Formation dft->comp_delta_h_form g3_g4->comp_delta_h_form comp_other_props Other Calculated Properties (ΔGf°, Cp, etc.) joback->comp_other_props comp_delta_h_form->data_analysis comp_other_props->data_analysis report Comprehensive Thermodynamic Profile data_analysis->report

Caption: Experimental and computational workflow for thermodynamic property determination.

References

The Biological Role of N-methylalanine in Metabolic Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methylalanine, a non-proteinogenic amino acid, has garnered increasing interest within the scientific community for its unique biochemical properties and its emerging roles in metabolic regulation. This technical guide provides a comprehensive overview of the current understanding of N-methylalanine's involvement in metabolic pathways, its biosynthesis, degradation, and its effects on key metabolic enzymes. The document summarizes available quantitative data, details relevant experimental protocols, and presents visual representations of associated pathways to facilitate further research and drug development endeavors.

Introduction

N-methylalanine is an N-methylated derivative of the amino acid alanine. The presence of a methyl group on the alpha-amino nitrogen imparts distinct physicochemical properties, including increased hydrophobicity and resistance to enzymatic degradation compared to its parent amino acid. While its primary applications have been in peptide synthesis to enhance stability and bioavailability, recent evidence points towards a more direct role in cellular metabolism, particularly in the liver. This guide will delve into the known and putative metabolic functions of N-methylalanine.

Biosynthesis and Degradation of N-methylalanine

The primary pathways for the biosynthesis and degradation of N-methylalanine have been elucidated in microorganisms. These pathways provide a foundational understanding of how this molecule is formed and catabolized, offering insights into its potential metabolic fate in other organisms.

Biosynthesis

In microorganisms such as Pseudomonas sp., N-methylalanine is synthesized from pyruvate and methylamine in a reductive amination reaction. This reaction is catalyzed by the enzyme N-methylalanine dehydrogenase (EC 1.5.1.17), which utilizes NADPH as a reducing equivalent.[1] This pathway directly links the synthesis of N-methylalanine to central carbon metabolism via the glycolytic end-product, pyruvate.[1]

Pyruvate Pyruvate Enzyme N-methylalanine Dehydrogenase Pyruvate->Enzyme Methylamine Methylamine Methylamine->Enzyme N_Methylalanine N_Methylalanine NADPH NADPH NADPH->Enzyme NADP NADP Enzyme->N_Methylalanine Enzyme->NADP NADP+

Biosynthesis of N-methylalanine from pyruvate and methylamine.
Degradation

Two primary enzymatic pathways for the degradation of N-methylalanine have been identified in microorganisms:

  • Oxidative Demethylation: The enzyme N-methyl-L-amino-acid oxidase (EC 1.5.3.2) catalyzes the oxidative demethylation of N-methyl-L-alanine to L-alanine, formaldehyde, and hydrogen peroxide.[2] This reaction regenerates the proteinogenic amino acid L-alanine.

  • Dehydrogenation: N-methylalanine dehydrogenase can also catalyze the reverse reaction, the oxidative deamination and demethylation of N-methyl-L-alanine to pyruvate, methylamine, and NADPH.[2] This pathway again links N-methylalanine metabolism directly to central carbon metabolism.

cluster_oxidase Oxidative Demethylation cluster_dehydrogenase Dehydrogenation NMA_Oxidase N-methyl-L-amino-acid oxidase L_Alanine L-Alanine NMA_Oxidase->L_Alanine Formaldehyde Formaldehyde NMA_Oxidase->Formaldehyde H2O2 H2O2 NMA_Oxidase->H2O2 N_Methylalanine1 N-methylalanine N_Methylalanine1->NMA_Oxidase O2 O2 O2->NMA_Oxidase H2O_in1 H2O H2O_in1->NMA_Oxidase NMA_Dehydrogenase N-methylalanine Dehydrogenase Pyruvate Pyruvate NMA_Dehydrogenase->Pyruvate Methylamine Methylamine NMA_Dehydrogenase->Methylamine NADPH NADPH NMA_Dehydrogenase->NADPH N_Methylalanine2 N-methylalanine N_Methylalanine2->NMA_Dehydrogenase NADP NADP NADP->NMA_Dehydrogenase NADP+ H2O_in2 H2O H2O_in2->NMA_Dehydrogenase

Microbial degradation pathways of N-methylalanine.

Role in Mammalian Metabolic Pathways

While the metabolism of N-methylalanine in mammals is less characterized than in microorganisms, emerging evidence suggests a significant role, particularly in hepatic lipid metabolism.

Inhibition of Key Enzymes in Lipid Metabolism

N-methylalanine has been shown to influence lipid metabolism by inhibiting two key enzymes:

  • Fatty Acid Synthase (FAS): This enzyme is central to de novo lipogenesis. Inhibition of FAS by N-methylalanine can reduce the synthesis of fatty acids.[3]

  • Carnitine Palmitoyltransferase I (CPT I): As the rate-limiting enzyme in mitochondrial fatty acid β-oxidation, inhibition of CPT I by N-methylalanine can decrease the breakdown of fatty acids for energy, potentially leading to lipid accumulation in the liver.[3]

Association with Hepatic Lipid Metabolism and HNF4α

A recent study in mice fed a soybean oil-based high-fat diet revealed an upregulation of N-methylalanine in the liver.[4] This increase was specifically associated with the P2 isoform of the transcription factor Hepatocyte Nuclear Factor 4α (HNF4α) .[4] HNF4α is a master regulator of liver-specific gene expression, including many genes involved in lipid and glucose metabolism.[1][5] This finding suggests a potential regulatory link between dietary fat, HNF4α signaling, and N-methylalanine levels, implicating N-methylalanine in the metabolic response to high-fat diets. The exact mechanism of this interaction remains to be elucidated.

HighFatDiet High-Fat Diet (e.g., Soybean Oil) HNF4a HNF4α (P2 isoform) HighFatDiet->HNF4a influences N_Methylalanine N-methylalanine (Upregulated in Liver) HNF4a->N_Methylalanine associated with Lipid_Metabolism_Genes Lipid Metabolism Gene Expression HNF4a->Lipid_Metabolism_Genes regulates Hepatic_Lipid_Metabolism Altered Hepatic Lipid Metabolism N_Methylalanine->Hepatic_Lipid_Metabolism contributes to Lipid_Metabolism_Genes->Hepatic_Lipid_Metabolism

Putative role of N-methylalanine in hepatic lipid metabolism.

Quantitative Data

Quantitative data on the biological effects of N-methylalanine are limited. The following tables summarize the available data.

Table 1: Kinetic Parameters of N-methyl-L-amino acid dehydrogenase from Pseudomonas sp.

SubstrateKm (M)
Pyruvate1.5 x 10-2
NADPH3.5 x 10-5
Methylamine7.5 x 10-2

Table 2: Biocatalytic Production of N-methyl-L-alanine [5]

Using a whole-cell biocatalyst derived from a pyruvate-overproducing Corynebacterium glutamicum strain expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[5]

ParameterValue
Final Titer31.7 g/L
Yield on Glucose0.71 g/g
Volumetric Productivity0.35 g/L/h
By-productsL-alanine (0.5 g/L), Pyruvate (2.1 g/L)

Experimental Protocols

The following protocols provide a framework for investigating the metabolic roles of N-methylalanine.

Protocol for Amino Acid Transporter Uptake Assay[5]

This protocol can be used to assess the uptake of N-methylalanine in a specific cell line, for example, to study its interaction with amino acid transporters.

Objective: To determine the kinetics of N-methylalanine uptake by a specific amino acid transporter.

Materials:

  • Cell line expressing the transporter of interest (e.g., HEK293 cells)

  • N-methyl-L-alanine

  • Radio-labeled N-methyl-L-alanine (e.g., [3H]N-methyl-L-alanine) or LC-MS/MS for quantification

  • Krebs-Ringer-Henseleit (KRH) buffer

  • Cell lysis buffer

  • Scintillation counter or LC-MS/MS instrument

Procedure:

  • Cell Culture: Plate cells in a multi-well format and grow to confluency.

  • Uptake Assay:

    • Wash cells twice with pre-warmed KRH buffer.

    • Add KRH buffer containing various concentrations of unlabeled N-methyl-L-alanine and a fixed concentration of radio-labeled N-methyl-L-alanine to each well.

    • Incubate at 37°C for a predetermined time to measure initial uptake rates (e.g., 1-5 minutes).

  • Termination of Uptake:

    • Rapidly aspirate the uptake buffer.

    • Wash the cells three times with ice-cold PBS to remove extracellular substrate.

  • Quantification:

    • Lyse the cells with cell lysis buffer.

    • If using a radiolabel, measure radioactivity using a scintillation counter.

    • If using unlabeled compound, quantify intracellular N-methyl-L-alanine using a validated LC-MS/MS method.

  • Data Analysis:

    • Normalize uptake data to protein concentration in each well.

    • Plot the initial uptake rate against the N-methyl-L-alanine concentration.

    • Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

A Plate and grow cells to confluency B Wash cells with pre-warmed buffer A->B C Add buffer with varying [N-methylalanine] + tracer B->C D Incubate at 37°C (e.g., 1-5 min) C->D E Rapidly aspirate buffer D->E F Wash cells with ice-cold PBS (3x) E->F G Lyse cells F->G H Quantify intracellular N-methylalanine G->H I Normalize to protein concentration H->I J Plot uptake rate vs. [S] and determine Km, Vmax I->J

Workflow for an amino acid transporter uptake assay.
Proposed Protocol for Tracing N-methyl-L-alanine Metabolism using Stable Isotopes[2]

This protocol outlines a general approach to trace the metabolic fate of N-methyl-L-alanine in a cellular system using stable isotope-labeled compounds.

Objective: To identify the downstream metabolic products of N-methyl-L-alanine.

Materials:

  • Cell line of interest (e.g., primary hepatocytes)

  • Stable isotope-labeled N-methyl-L-alanine (e.g., [13C4, 15N1]N-methyl-L-alanine)

  • Cell culture medium

  • Metabolite extraction solvent (e.g., 80% methanol)

  • GC-MS or LC-MS/MS instrument

Procedure:

  • Cell Culture and Labeling:

    • Culture cells to a desired density.

    • Replace the medium with a medium containing the stable isotope-labeled N-methyl-L-alanine at a known concentration.

    • Incubate for various time points to allow for metabolism.

  • Metabolite Extraction:

    • Rapidly aspirate the medium and wash the cells with ice-cold saline.

    • Quench metabolism and extract metabolites by adding ice-cold 80% methanol.

    • Scrape the cells and collect the extract.

    • Centrifuge to pellet cell debris and collect the supernatant.

  • Isotopic Analysis:

    • Analyze the cell extracts using GC-MS or LC-MS/MS to detect and quantify the incorporation of the stable isotope into downstream metabolites.

    • Look for mass shifts in potential metabolic products (e.g., other amino acids, TCA cycle intermediates).

  • Data Analysis:

    • Calculate the fractional labeling of metabolites to determine the extent of N-methyl-L-alanine metabolism.

    • Use the labeling patterns to infer the metabolic pathways involved.

A Culture cells B Incubate with stable isotope-labeled N-methylalanine A->B C Quench metabolism and extract metabolites B->C D Analyze extracts by GC-MS or LC-MS/MS C->D E Identify labeled metabolites D->E F Calculate fractional labeling E->F G Infer metabolic pathways F->G

Workflow for a metabolic tracer study.

Conclusion and Future Directions

N-methylalanine is emerging as a molecule with significant, yet not fully understood, roles in metabolic pathways. Its biosynthesis and degradation in microorganisms are well-defined and linked to central carbon metabolism. In mammals, it appears to play a role in hepatic lipid metabolism, potentially through the inhibition of FAS and CPT I, and its levels are associated with the metabolic regulator HNF4α.

Future research should focus on several key areas:

  • Elucidation of Mammalian Metabolism: Identifying the enzymes responsible for the synthesis and degradation of N-methylalanine in mammals is crucial.

  • Quantitative Analysis: Determining the kinetic parameters of N-methylalanine's interaction with mammalian metabolic enzymes will provide a clearer understanding of its potency and physiological relevance.

  • Signaling Pathways: Investigating the direct and indirect effects of N-methylalanine on key metabolic signaling pathways, such as those governed by HNF4α, AMPK, and mTOR, will be critical to unraveling its regulatory functions.

  • In Vivo Studies: Utilizing stable isotope tracing and metabolomic approaches in animal models will be essential to map the in vivo metabolic fate of N-methylalanine and its impact on systemic metabolism under various physiological and pathological conditions.

The continued investigation of N-methylalanine's biological roles holds promise for a deeper understanding of metabolic regulation and may open new avenues for therapeutic intervention in metabolic diseases.

References

Methodological & Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis of N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the therapeutic properties of peptide-based drug candidates. The substitution of an amide proton with a methyl group can significantly increase metabolic stability against enzymatic degradation, improve membrane permeability and oral bioavailability, and fine-tune receptor binding affinity and selectivity.[1] However, the synthesis of N-methylated peptides via Solid-Phase Peptide Synthesis (SPPS) presents unique challenges, primarily due to the steric hindrance at the N-methylated amine, which complicates the subsequent coupling step.[2][3]

These application notes provide a comprehensive guide to the synthesis of N-methylated peptides, covering established on-resin methylation techniques, recommendations for efficient coupling reagents, and detailed experimental protocols. Additionally, we present a relevant biological signaling pathway involving an N-methylated peptide and a general workflow for synthesis and characterization.

Synthetic Strategies and Key Considerations

The synthesis of N-methylated peptides on a solid support can be approached in two primary ways:

  • Incorporation of Pre-synthesized Fmoc-N-Me-Amino Acid Monomers: This method involves the use of commercially available or custom-synthesized N-methylated amino acid building blocks. While straightforward, it can be costly, and the availability of diverse N-methylated amino acids is limited.[2]

  • On-Resin N-Methylation: This strategy involves the site-specific methylation of a peptide backbone amide directly on the solid support. This is a versatile and cost-effective approach that allows for the N-methylation of virtually any amino acid within a sequence.[4][5][6] A widely used and efficient on-resin method is a three-step procedure adapted from the Fukuyama-Mitsunobu reaction.[7][8]

Challenges in N-Methylated Peptide Synthesis:

  • Difficult Coupling: The secondary amine of an N-methylated residue is less nucleophilic and more sterically hindered than a primary amine, making the subsequent coupling of the next amino acid challenging and often resulting in low yields.[2][3][9] Microwave-assisted coupling can be beneficial in these cases.[5][6]

  • Racemization: The use of strong bases and certain coupling reagents can increase the risk of racemization at the alpha-carbon of the activated amino acid.[10] The choice of base is critical, with bulkier bases like 2,4,6-collidine sometimes recommended to minimize racemization.[11]

  • Side Reactions: During cleavage from the resin with strong acids like trifluoroacetic acid (TFA), side reactions such as the formation of diketopiperazines (DKPs) or fragmentation between consecutive N-methylated residues can occur.[2][3]

Data Presentation: Performance of Synthetic Methods

The efficiency of N-methylated peptide synthesis is highly dependent on the chosen methylation strategy and coupling reagents. Below are summaries of quantitative data to guide methodology selection.

On-Resin N-Methylation Protocol Efficiency

An optimized three-step on-resin N-methylation procedure (sulfonylation, methylation, desulfonylation) can be significantly accelerated from the traditional 4 hours to approximately 40 minutes while maintaining high product purity. The following table summarizes the HPLC purity of a crude N-methylated peptide synthesized using different equipment for the shortened protocol.[12]

Amino Acid N-Terminus to be MethylatedN-Methylation MethodHPLC Purity of Crude Product (%)Reference
Arginine (Arg)Ultrasonic Bath (UA)90-95%[12]
Arginine (Arg)Microwave (MW)90-95%[12]
Arginine (Arg)Standard Shaker (SS)90-95%[12]
Aspartic Acid (Asp)Microwave (MW)73%[12]
Glutamic Acid (Glu)Ultrasonic Bath (UA)84-93%[12]
Multiple (3 positions)Ultrasonic Bath (UA)57%[12]
Multiple (3 positions)Microwave (MW)57%[12]

Table 1: Comparison of HPLC purity for a crude N-methylated peptide synthesized using a time-reduced (40-minute) on-resin protocol with different laboratory equipment. The data indicates high efficiency for most residues, with aspartic acid proving more challenging.[12]

Comparison of Coupling Reagents

The choice of coupling reagent is critical for overcoming the steric hindrance associated with acylating an N-methylated amine. Urionium/aminium salt-based reagents are generally preferred. HATU is consistently reported to be superior to HBTU for difficult couplings, including those involving N-methylated residues.[9][13][14]

ParameterHATU (O-(7-Azabenzotriazol-1-yl)-...)HBTU (O-(Benzotriazol-1-yl)-...)Key Advantages of HATUReferences
Purity Higher PurityLower Purity (more deletion products)Fewer side reactions and incomplete couplings.[13]
Coupling Efficiency HighHigh, but generally lower than HATUMore effective for sterically hindered couplings.[13]
Reaction Speed FasterSlowerReduces cycle times, beneficial for long peptides.[13]
Racemization Risk Lower RiskHigher RiskThe HOAt moiety in HATU is better at suppressing racemization.[13]

Table 2: Qualitative and semi-quantitative comparison of HATU and HBTU coupling reagents. For challenging sequences like N-methylated peptides, HATU consistently provides higher purity products in shorter reaction times with a lower risk of epimerization.[13] Other promising reagents for these difficult couplings include PyAOP and PyBOP/HOAt.[2][3] COMU has also been developed as a highly efficient and safer alternative to benzotriazole-based reagents.[15]

Mandatory Visualizations

Signaling Pathway: Cyclosporin A Mechanism of Action

The N-methylated cyclic peptide, Cyclosporin A (CsA), is a potent immunosuppressant. It functions by binding to its intracellular receptor, cyclophilin (CpN). This CsA-CpN complex then binds to and inhibits calcineurin, a calcium-calmodulin-dependent phosphatase. The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NFATc), blocking its translocation to the nucleus. This, in turn, inhibits the transcription of genes essential for T-cell activation, such as Interleukin-2 (IL-2). CsA also indirectly inhibits the JNK and p38 MAPK signaling pathways.[1][16][17][18]

CyclosporinA_Pathway cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus CsA Cyclosporin A Complex CsA-CpN Complex CsA->Complex CpN Cyclophilin (CpN) CpN->Complex Calcineurin Calcineurin Complex->Calcineurin Inhibits MAPKKK MAPKKK Complex->MAPKKK Inhibits (indirectly) CaM Ca2+/Calmodulin CaM->Calcineurin Activates NFATp NFATc-P Calcineurin->NFATp Dephosphorylates NFAT NFATc NFATp->NFAT NFAT_nuc NFATc NFAT->NFAT_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK JNK_p38 JNK / p38 MAPKK->JNK_p38 AP1 AP-1 JNK_p38->AP1 Phosphorylates AP1_nuc AP-1 AP1->AP1_nuc Translocation DNA IL-2 Gene Promoter IL2 IL-2 Transcription DNA->IL2 NFAT_nuc->DNA Binds AP1_nuc->DNA Binds SPPS_Workflow cluster_synthesis Solid-Phase Synthesis (SPPS) cluster_methylation On-Resin N-Methylation cluster_downstream Cleavage & Analysis Resin 1. Resin Swelling (e.g., in DMF) Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Washing (DMF, DCM) Deprotection1->Wash1 Coupling 4. Amino Acid Coupling (Fmoc-AA-OH, Coupling Reagent, Base) Wash1->Coupling Sulfonylation 5a. Sulfonylation (o-NBS-Cl, Base) Coupling->Sulfonylation Methylation 5b. Methylation (e.g., Dimethyl Sulfate, DBU) Desulfonylation 5c. Desulfonylation (e.g., Mercaptoethanol, DBU) Coupling2 6. Coupling onto N-Me residue (HATU recommended) Desulfonylation->Coupling2 Wash2 7. Washing & Repeat Cycle Coupling2->Wash2 Cleavage 8. Cleavage & Deprotection (e.g., TFA Cocktail) Wash2->Cleavage Precipitation 9. Precipitation & Isolation (Cold Ether) Cleavage->Precipitation Crude Crude Peptide Precipitation->Crude HPLC 10. Purification (Preparative RP-HPLC) Crude->HPLC Analysis 11. Analysis (Analytical RP-HPLC & Mass Spectrometry) HPLC->Analysis Final Pure N-Methylated Peptide Analysis->Final

References

Protocol for the Efficient Incorporation of Fmoc-N-Me-Ala-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylation of peptides is a crucial modification in medicinal chemistry to improve their pharmacological properties. The incorporation of N-methylated amino acids, such as N-methyl-L-alanine (N-Me-Ala), can enhance metabolic stability, increase cell permeability, and constrain peptide conformation.[1][2][3] However, the synthesis of N-methylated peptides using solid-phase peptide synthesis (SPPS) presents challenges, primarily due to the steric hindrance of the N-methyl group on the secondary amine.[1] This steric bulk significantly reduces the nucleophilicity of the amine, making the formation of the peptide bond more difficult compared to primary amino acids.[1]

This application note provides a detailed protocol for the successful incorporation of Fmoc-N-Me-Ala-OH into a growing peptide chain using Fmoc-based SPPS. It outlines optimized conditions, recommended coupling reagents, and strategies to overcome common challenges such as incomplete coupling and racemization.[4][5]

Challenges in Incorporating Fmoc-N-Me-Ala-OH

The primary challenge in coupling Fmoc-N-Me-Ala-OH is the steric hindrance afforded by the N-methyl group, which can lead to:

  • Incomplete Coupling: Standard coupling protocols may result in low yields and deletion of the N-methylated residue.[4]

  • Racemization: The prolonged reaction times and stronger coupling reagents required can increase the risk of racemization at the α-carbon of the amino acid.[4][6][7]

  • Side Reactions: During trifluoroacetic acid (TFA) cleavage, fragmentation between consecutive N-methylated amino acids and diketopiperazine formation are potential side reactions.[4]

To address these challenges, the use of more potent coupling reagents and optimized reaction conditions is essential.[5][8][9]

Experimental Protocol

This protocol outlines the key steps for the efficient incorporation of Fmoc-N-Me-Ala-OH into a peptide sequence on a solid support.

Materials and Reagents
  • Fmoc-N-Me-Ala-OH

  • Appropriate solid-phase resin (e.g., Rink Amide, Wang)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N-Diisopropylethylamine (DIPEA)

  • Potent coupling reagent (e.g., HATU, HCTU, PyAOP, or PyBOP/HOAt)

  • 1-Hydroxy-7-azabenzotriazole (HOAt) (if using PyBOP)

  • Trifluoroacetic acid (TFA)

  • Scavengers for cleavage (e.g., triisopropylsilane (TIS), water)

  • Bromophenol blue monitoring solution

  • Cold diethyl ether

Resin Preparation
  • Transfer the desired amount of resin to a reaction vessel.

  • Swell the resin in DMF for at least 30-60 minutes.[5][10]

  • Drain the DMF.

Fmoc Deprotection
  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes to ensure complete Fmoc removal.[3]

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

Coupling of Fmoc-N-Me-Ala-OH

Due to the steric hindrance of Fmoc-N-Me-Ala-OH, a more potent coupling reagent and potentially longer reaction times or a double coupling strategy are recommended.[4][11] The following protocol uses HATU as the coupling reagent.

  • Activation: In a separate vial, dissolve Fmoc-N-Me-Ala-OH (3-5 equivalents relative to resin loading) and HATU (3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) to the solution and mix for 5-10 minutes to pre-activate the amino acid.[1][5]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Agitate the reaction mixture at room temperature for 1-4 hours. The optimal time may vary depending on the sequence.[12]

  • Monitoring: Monitor the coupling reaction using the bromophenol blue test. Take a few beads of resin, wash them with methanol, and add the bromophenol blue solution. A yellow color indicates a complete reaction, while a blue or green color signifies incomplete coupling.[5]

  • Double Coupling (if necessary): If the bromophenol blue test is positive (blue/green), drain the reaction solution and repeat the coupling step with a fresh solution of activated Fmoc-N-Me-Ala-OH.

  • Washing: Once the coupling is complete (yellow beads), drain the coupling solution and wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times), and finally DMF (2-3 times).[2]

Capping (Optional but Recommended)

To block any unreacted amino groups and prevent the formation of deletion sequences, a capping step can be performed.

  • Prepare a capping solution (e.g., acetic anhydride and DIPEA in DMF).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the solution and wash the resin with DMF.

Chain Elongation

Repeat the deprotection and coupling steps for the subsequent amino acids in the peptide sequence.

Cleavage and Deprotection
  • After the final Fmoc deprotection, wash the peptide-resin with DMF, followed by DCM, and dry under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% TFA, 2.5% TIS, 2.5% water).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding the filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

Purification

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Data Presentation

The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids. The following table summarizes the performance of various coupling reagents commonly used for this purpose. Yields are highly sequence-dependent and the values presented are representative for sterically demanding couplings.[13]

Coupling ReagentReagent ClassTypical Coupling Time (min)Representative Coupling Yield (%)Key AdvantagesPotential Disadvantages
HATU Aminium/Uronium Salt60 - 240>99Highly reactive, very effective for hindered couplings.[3][5]Higher cost, potential for racemization with prolonged activation.
HCTU Aminium/Uronium Salt60 - 24098 - 99.5High coupling efficiency, more cost-effective than HATU.[3]Less effective than HATU for the most challenging couplings.
PyAOP Phosphonium Salt60 - 240>99Very effective for N-methyl amino acids, low racemization.[9]Byproducts can be difficult to remove.
PyBOP/HOAt Phosphonium Salt60 - 24098 - 99Efficient coupling, HOAt suppresses racemization.[2][4]Byproducts can be difficult to remove.
COMU Aminium/Uronium Salt60 - 180>99High reactivity, safer byproducts than benzotriazole-based reagents.[3]Higher cost.

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the logical workflow of the SPPS cycle for incorporating Fmoc-N-Me-Ala-OH.

SPPS_Workflow Start Start: Peptide-Resin (Free N-terminal Amine) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Coupling Reaction Wash1->Coupling Activation Activate Fmoc-N-Me-Ala-OH (e.g., HATU/DIPEA in DMF) Activation->Coupling Monitoring Monitor with Bromophenol Blue Test Coupling->Monitoring Monitoring->Coupling Incomplete (Blue/Green) [Double Couple]   Wash2 DMF/DCM Wash Monitoring->Wash2  Complete (Yellow) Capping Capping (Optional) (Acetic Anhydride/DIPEA) Wash2->Capping Next_Cycle Proceed to Next Cycle or Final Cleavage Wash2->Next_Cycle Skip Capping Wash3 DMF Wash Capping->Wash3 Wash3->Next_Cycle Cleavage_Workflow Start Start: Fully Assembled Peptide-Resin Final_Deprotection Final Fmoc Deprotection (if necessary) Start->Final_Deprotection Wash_Dry Wash (DMF, DCM) and Dry Resin Final_Deprotection->Wash_Dry Cleavage Cleavage from Resin (TFA Cocktail) Wash_Dry->Cleavage Precipitation Precipitate Peptide (Cold Diethyl Ether) Cleavage->Precipitation Purification Purify Crude Peptide (RP-HPLC) Precipitation->Purification End Pure N-Methylated Peptide Purification->End

References

On-Resin N-Methylation of Peptides: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Backbone N-methylation is a critical modification in peptide chemistry, offering a powerful strategy to enhance the pharmacological properties of therapeutic peptides. The introduction of a methyl group on the amide nitrogen of the peptide backbone can significantly increase metabolic stability by protecting against enzymatic degradation, improve membrane permeability, and modulate conformation to enhance binding affinity and selectivity. On-resin N-methylation techniques are particularly advantageous as they are performed directly on the solid support during peptide synthesis, streamlining the overall workflow. This document provides detailed application notes and experimental protocols for two primary methodologies of on-resin N-methylation: Direct Alkylation and the Fukuyama-Mitsunobu reaction.

Application Notes

The choice between on-resin N-methylation methods is dictated by several factors, including the peptide sequence, the specific amino acid residue to be methylated, and the desired degree of methylation.

Direct Alkylation: This method involves the direct methylation of the backbone amide nitrogen using a methylating agent in the presence of a strong, non-nucleophilic base. It is a straightforward approach, but its efficiency can be influenced by the steric hindrance of the neighboring amino acid residues.

Fukuyama-Mitsunobu Reaction: This two-step methodology first involves the activation of the backbone amide with a 2-nitrobenzenesulfonyl (o-NBS) group, which increases the acidity of the N-H proton, facilitating its removal. This is followed by methylation via a Mitsunobu reaction. This method is generally more robust and applicable to a wider range of amino acids, including those that are sterically hindered. Recent optimizations have significantly reduced the reaction time for this procedure.[1]

Microwave irradiation and ultrasonic assistance can be employed to accelerate these reactions and improve the efficiency of difficult couplings, particularly onto the N-methylated nitrogen.[1][2][3]

Comparative Data

The efficiency of on-resin N-methylation is often assessed by the purity of the crude peptide post-synthesis and cleavage from the resin. The following table summarizes reported HPLC purity data for crude peptides N-methylated using different techniques.

Peptide SequenceN-Methylated ResidueMethodHPLC Purity of Crude Product (%)Reference
RWG-NH2ArgTime-Reduced Fukuyama-Mitsunobu~95%[1]
FWG-NH2PheTime-Reduced Fukuyama-Mitsunobu~93%[1]
GWG-NH2GlyTime-Reduced Fukuyama-Mitsunobu~96%[1]
IWG-NH2IleTime-Reduced Fukuyama-Mitsunobu~90%[1]
LWG-NH2LeuTime-Reduced Fukuyama-Mitsunobu~94%[1]
PWG-NH2ProTime-Reduced Fukuyama-Mitsunobu~85%[1]
VWG-NH2ValTime-Reduced Fukuyama-Mitsunobu~88%[1]
WWG-NH2TrpTime-Reduced Fukuyama-Mitsunobu~91%[1]
DWG-NH2AspTime-Reduced Fukuyama-Mitsunobu26%[1][4]
cyclo[Leu, D-Leu, Leu, Leu, D-Pro, Tyr]MultipleDirect AlkylationNearly complete conversion to trimethylated species[5]

Note: The asterisk () indicates the N-methylated residue.*

Experimental Workflows

The following diagrams illustrate the general workflows for the two primary on-resin N-methylation methodologies.

Fukuyama_Mitsunobu_Workflow cluster_SPPS Solid-Phase Peptide Synthesis start Peptide on Resin sulfonylation Sulfonylation (o-NBS-Cl, Base) start->sulfonylation wash1 Wash sulfonylation->wash1 methylation Methylation (CH3OH, DEAD/DIAD, PPh3) wash1->methylation wash2 Wash methylation->wash2 deprotection o-NBS Deprotection (Thiol, Base) wash2->deprotection wash3 Wash deprotection->wash3 next_coupling Continue Peptide Synthesis or Cleavage wash3->next_coupling end N-Methylated Peptide next_coupling->end

Caption: Fukuyama-Mitsunobu reaction workflow for on-resin N-methylation.

Direct_Alkylation_Workflow cluster_SPPS Solid-Phase Peptide Synthesis start Peptide on Resin deprotonation Deprotonation (Strong, Non-nucleophilic Base) start->deprotonation wash1 Wash deprotonation->wash1 methylation Methylation (Methylating Agent) wash1->methylation wash2 Wash methylation->wash2 next_coupling Continue Peptide Synthesis or Cleavage wash2->next_coupling end N-Methylated Peptide next_coupling->end

Caption: Direct alkylation workflow for on-resin N-methylation.

Experimental Protocols

Protocol 1: Time-Reduced On-Resin N-Methylation via Fukuyama-Mitsunobu Reaction

This protocol is an optimized and time-reduced procedure for the N-methylation of a peptide on a solid support.

Materials:

  • Peptide-bound resin

  • N-methylpyrrolidone (NMP)

  • o-nitrobenzenesulfonyl chloride (o-NBS-Cl)

  • 4-dimethylaminopyridine (DMAP)

  • Methanol (MeOH)

  • Triphenylphosphine (PPh3)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • 2-mercaptoethanol

  • Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the peptide-bound resin in NMP.

  • Sulfonylation (5 minutes):

    • Prepare a solution of o-NBS-Cl (4 equivalents) and DMAP (10 equivalents) in NMP.

    • Add the solution to the resin and shake for 5 minutes.

    • Wash the resin thoroughly with NMP and DCM.

  • Methylation (10 minutes):

    • Swell the o-NBS-protected peptide-resin in anhydrous THF.

    • Add a solution of triphenylphosphine (5 equivalents) and methanol (10 equivalents) in THF.

    • Add diisopropyl azodicarboxylate (DIAD) (5 equivalents) and shake for 10 minutes.

    • Wash the resin with THF, DMF, and DCM.

  • o-NBS Deprotection (2 x 5 minutes):

    • Prepare a solution of 2-mercaptoethanol (10 equivalents) and DBU (5 equivalents) in NMP.

    • Add the solution to the resin and shake for 5 minutes.

    • Repeat this step one more time.

    • Wash the resin thoroughly with NMP and DCM and dry under vacuum.

Protocol 2: On-Resin Direct N-Methylation

This protocol describes a direct approach to on-resin N-methylation.

Materials:

  • Peptide-bound resin

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium tert-butoxide (LiOtBu)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Methyl iodide (CH₃I)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in anhydrous THF.

  • Deprotonation:

    • Treat the resin with an excess of LiOtBu in THF.[2]

    • Agitate the resin suspension for a specified time (e.g., 30 minutes).

  • Washing: Wash the resin to remove excess base. Recommended washes include THF and then DMSO.

  • Methylation:

    • Treat the resin with an excess of CH₃I in DMSO.[5]

    • Allow the reaction to proceed for a specified time (e.g., 1-2 hours).

  • Final Washing: Wash the resin thoroughly with DMSO, DMF, and DCM and dry under vacuum.

Conclusion

On-resin N-methylation is a potent tool in peptide drug discovery and development. The methodologies of Direct Alkylation and the Fukuyama-Mitsunobu reaction offer versatile options for modifying peptides to enhance their therapeutic potential. The choice of method should be guided by the specific peptide sequence and the desired outcome. The provided protocols and data serve as a comprehensive guide for researchers to effectively implement these techniques in their work.

References

Applications of N-methyl-L-alanine in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-L-alanine, a non-proteinogenic α-amino acid, has emerged as a valuable tool in drug design and discovery, primarily as a strategic modification in peptide-based therapeutics. The incorporation of a methyl group on the α-nitrogen of L-alanine confers several advantageous properties that address the inherent limitations of native peptides as drug candidates. This strategic N-methylation can significantly enhance a peptide's pharmacokinetic profile, including its metabolic stability, membrane permeability, and oral bioavailability.[1][2] Furthermore, the introduction of N-methyl-L-alanine can induce conformational constraints on the peptide backbone, which can lead to improved receptor affinity and selectivity.[3] These application notes provide a comprehensive overview of the utility of N-methyl-L-alanine in drug design, complete with quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows. It is important to distinguish N-methyl-L-alanine from its neurotoxic isomer, β-N-methylamino-L-alanine (BMAA), as their biological activities are vastly different.[3]

Data Presentation

The incorporation of N-methyl-L-alanine into peptide scaffolds can significantly impact their biological activity and pharmacokinetic properties. Below are tables summarizing quantitative data from studies on endomorphin-2 analogues and a library of cyclic hexapeptides.

Table 1: Effect of N-methyl-L-alanine on the Binding Affinity of Endomorphin-2 Analogues to Opioid Receptors

Compoundµ-Receptor Binding Affinity (Ki, nM)δ-Receptor Binding Affinity (Ki, nM)
Endomorphin-2 (Parent Compound)0.3414.7
[NMeAla²]EM-21.2328.5
[D-NMeAla²]EM-24.68123
Data from a study on endomorphin-2 analogues. A lower Ki value indicates a higher binding affinity.

Table 2: Caco-2 Permeability of N-methylated Cyclic Hexa-alanine Peptides

PeptideNumber of N-methyl groupsApparent Permeability (Papp, 10⁻⁶ cm/s)
cyclo(-D-Ala-Ala-Ala-Ala-Ala-Ala-)0< 1
cyclo(-D-Ala-(NMe)Ala-Ala-Ala-Ala-Ala-)1> 10
cyclo(-D-Ala-Ala-(NMe)Ala-Ala-Ala-Ala-)1> 10
cyclo(-D-Ala-Ala-Ala-(NMe)Ala-Ala-Ala-)1< 1
cyclo(-D-Ala-(NMe)Ala-(NMe)Ala-Ala-Ala-Ala-)2> 10
cyclo(-D-Ala-Ala-(NMe)Ala-(NMe)Ala-Ala-Ala-)2< 1
cyclo(-D-Ala-(NMe)Ala-Ala-Ala-(NMe)Ala-Ala-)2> 10
Data synthesized from a study on a poly-alanine cyclic hexapeptide library.[4][5] Papp values below 1 x 10⁻⁶ cm/s are considered low, while values above 1 x 10⁻⁵ cm/s are considered high.[4][5]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of N-methyl-L-alanine Containing Peptides

This protocol outlines the general steps for the manual Fmoc-based solid-phase synthesis of a peptide incorporating an N-methyl-L-alanine residue.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin)

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-alanine

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HATU, HBTU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.[6]

  • Amino Acid Coupling (Standard):

    • Dissolve the Fmoc-protected amino acid (3 equivalents), coupling reagent (e.g., HATU, 2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Wash the resin with DMF and DCM.

  • N-methyl-L-alanine Coupling:

    • Coupling of N-methylated amino acids is often slower due to the secondary amine's reduced nucleophilicity.[1]

    • Dissolve Fmoc-N-methyl-L-alanine (3 equivalents), a more potent coupling reagent like HATU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

    • Add the mixture to the deprotected resin and agitate for an extended period (e.g., 4 hours to overnight). Monitoring the coupling reaction completion with a colorimetric test (e.g., Kaiser test) is recommended.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.[6]

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry it.

    • Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the cleavage mixture to cold diethyl ether.

    • Centrifuge to pellet the peptide and decant the ether.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow start Start: Swollen Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF, DCM) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HATU, DIPEA) wash1->coupling wash2 Wash (DMF, DCM) coupling->wash2 repeat Repeat for all amino acids wash2->repeat repeat->deprotection Next cycle final_deprotection Final Fmoc Deprotection repeat->final_deprotection Last cycle cleavage Cleavage from Resin & Side-chain Deprotection (TFA Cocktail) final_deprotection->cleavage purification Precipitation & Purification (HPLC) cleavage->purification end Characterized Peptide purification->end

General workflow for Solid-Phase Peptide Synthesis (SPPS).
Protocol 2: In Vitro Proteolytic Stability Assay

This protocol assesses the stability of an N-methylated peptide in the presence of proteases compared to its non-methylated counterpart.

Materials:

  • N-methylated peptide

  • Non-methylated control peptide

  • Protease solution (e.g., human serum, plasma, or a specific protease like trypsin)

  • Reaction buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the N-methylated and control peptides in a suitable solvent (e.g., water or PBS).

    • Prepare the protease solution at the desired concentration in the reaction buffer.

  • Incubation:

    • In separate microcentrifuge tubes, incubate a known concentration of each peptide with the protease solution at 37°C.

    • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the collected aliquot.[3]

  • Analysis:

    • Analyze the samples by HPLC-MS to separate the intact peptide from its degradation products.

    • Quantify the peak area of the intact peptide at each time point.[7]

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the N-methylated and control peptides.

    • Calculate the degradation rate and half-life (t₁/₂) for each peptide to compare their stability.

Protocol 3: Caco-2 Permeability Assay

This assay evaluates the intestinal permeability of a compound using a Caco-2 cell monolayer, which mimics the human intestinal epithelium.

Materials:

  • Caco-2 cells

  • Cell culture medium (e.g., DMEM with fetal bovine serum, non-essential amino acids, and penicillin-streptomycin)

  • Transwell® inserts (e.g., 24-well format)

  • Hanks' Balanced Salt Solution (HBSS) or other transport buffer

  • Test compounds (N-methylated and control peptides)

  • Control compounds (e.g., Lucifer yellow for monolayer integrity, propranolol for high permeability, and atenolol for low permeability)

  • LC-MS/MS system

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells according to standard protocols.

    • Seed the cells onto the apical side of the Transwell® inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[8][9]

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) of the monolayers using a voltmeter. TEER values should be above a certain threshold (e.g., 250 Ω·cm²) to indicate a confluent and intact monolayer.[8]

    • Alternatively, assess the permeability of a paracellular marker like Lucifer yellow. Low permeability of Lucifer yellow confirms monolayer integrity.

  • Transport Experiment (Apical to Basolateral - A to B):

    • Wash the Caco-2 monolayers with pre-warmed transport buffer.

    • Prepare dosing solutions of the test and control compounds in the transport buffer.

    • Add the dosing solution to the apical (A) compartment and fresh transport buffer to the basolateral (B) compartment.[8]

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, and 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.[8]

  • Sample Analysis: Analyze the concentration of the compounds in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.

    • Compare the Papp values of the N-methylated peptide to the control peptide and reference compounds.

Caco2_Workflow culture Culture Caco-2 cells on Transwell inserts (21-25 days) integrity Monolayer Integrity Test (TEER measurement) culture->integrity transport Transport Experiment (Add compound to Apical side) integrity->transport sampling Sample from Basolateral side at time points transport->sampling analysis Analyze samples (LC-MS/MS) sampling->analysis calculation Calculate Papp value analysis->calculation result Permeability Assessment calculation->result

Workflow for the Caco-2 permeability assay.
Protocol 4: Radioligand Receptor Binding Assay

This protocol describes a competition binding assay to determine the affinity (Ki) of an N-methylated peptide for a specific receptor. This example focuses on opioid receptors.

Materials:

  • Cell membranes or tissue homogenates expressing the receptor of interest (e.g., mu-opioid receptor)

  • Radioligand (e.g., [³H]-DAMGO for mu-opioid receptor)

  • Unlabeled competitor (the N-methylated peptide and control peptide)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Non-specific binding control (e.g., a high concentration of an unlabeled ligand like naloxone)

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter and scintillation cocktail

Procedure:

  • Assay Setup:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: Cell membranes, radioligand, and binding buffer.

      • Non-specific Binding: Cell membranes, radioligand, and a high concentration of the non-specific binding control.

      • Competition: Cell membranes, radioligand, and varying concentrations of the test compound (N-methylated peptide or control peptide).[10]

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Counting:

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the competitor.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways

The incorporation of N-methyl-L-alanine can modulate the interaction of a peptide with its target receptor, thereby influencing downstream signaling pathways. Below are diagrams of two relevant signaling pathways.

Mu_Opioid_Receptor_Signaling cluster_membrane Cell Membrane MOR Mu-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase (AC) G_protein->AC inhibits Ca_channel Ca²⁺ Channel G_protein->Ca_channel inhibits K_channel K⁺ Channel G_protein->K_channel activates cAMP cAMP AC->cAMP Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx K_efflux K⁺ Efflux K_channel->K_efflux Ligand Opioid Agonist (e.g., Endomorphin-2 analogue) Ligand->MOR ATP ATP ATP->AC Neuronal_activity Decreased Neuronal Excitability cAMP->Neuronal_activity leads to Ca_influx->Neuronal_activity leads to K_efflux->Neuronal_activity leads to

Mu-Opioid Receptor Signaling Pathway.

Somatostatin_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm SSTR Somatostatin Receptor (SSTR) G_protein Gi Protein SSTR->G_protein activates SHP1 SHP-1 SSTR->SHP1 activates Apoptosis Apoptosis SSTR->Apoptosis induces AC Adenylyl Cyclase (AC) G_protein->AC inhibits cAMP cAMP AC->cAMP PI3K PI3K SHP1->PI3K inhibits MAPK MAPK (ERK1/2) SHP1->MAPK inhibits Akt Akt PI3K->Akt activates Proliferation Cell Proliferation & Survival Akt->Proliferation MAPK->Proliferation Ligand Somatostatin Analogue Ligand->SSTR ATP ATP ATP->AC

Somatostatin Receptor Signaling Pathway.[1][2]

References

Enhancing Peptide Therapeutics: Application of N-Methyl-L-alanine (H-N-Me-Ala-OH) for Improved Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Peptide-based therapeutics offer high selectivity and potency but are often hindered by poor pharmacokinetic properties, including low metabolic stability and limited oral bioavailability.[1][2] A key strategy to overcome these limitations is the site-specific N-methylation of the peptide backbone. The incorporation of N-Methyl-L-alanine (H-N-Me-Ala-OH), an N-methylated derivative of L-alanine, is a valuable tool in medicinal chemistry to enhance the drug-like properties of peptides.[3][4]

N-methylation introduces a methyl group on the amide nitrogen, which imparts steric hindrance, protecting the adjacent peptide bond from proteolytic degradation by enzymes such as proteases.[5][6] This modification also reduces the hydrogen bonding capacity of the amide backbone, which can lead to increased lipophilicity and improved membrane permeability.[7][8] Furthermore, the introduction of an N-methyl group restricts the conformational flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation, potentially increasing its affinity and selectivity for its target.[9][10]

These application notes provide an overview of the utility of this compound in peptide drug design, along with detailed protocols for its incorporation and for assessing the resulting improvements in stability and permeability.

Advantages of Incorporating this compound

PropertyEffect of N-MethylationReference
Metabolic Stability Increased resistance to enzymatic degradation by proteases, leading to a longer in vivo half-life.[5][7]
Bioavailability Improved intestinal permeability and potential for oral delivery. A tri-N-methylated peptide analog has shown 10% oral bioavailability.[2]
Conformational Rigidity Reduced backbone flexibility, which can pre-organize the peptide into its bioactive conformation, enhancing target affinity and selectivity.[10]
Solubility N-methylation can inhibit hydrogen bonding, which may improve the water solubility of hydrophobic peptides.[7]
Blood-Brain Barrier (BBB) Permeability Increased lipophilicity may facilitate passage across the BBB.[6]

Experimental Protocols

Protocol 1: Incorporation of Fmoc-N-Me-Ala-OH into Peptides via Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of Fmoc-N-Me-Ala-OH into a growing peptide chain on a solid support using Fmoc/tBu chemistry. The key challenge in coupling N-methylated amino acids is the steric hindrance of the secondary amine, which necessitates the use of potent coupling reagents and potentially longer reaction times.[3][11]

Materials:

  • Fmoc-protected amino acid resin (e.g., Rink Amide resin)

  • Fmoc-N-Me-Ala-OH

  • Other Fmoc-protected amino acids

  • Coupling reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin.

    • Agitate for 5 minutes. Drain.

    • Repeat the piperidine treatment for another 15 minutes.

    • Wash the resin thoroughly with DMF (5 times) and DCM (3 times) to remove piperidine.

  • Coupling of Fmoc-N-Me-Ala-OH:

    • In a separate tube, dissolve Fmoc-N-Me-Ala-OH (3 eq.), HATU (2.9 eq.), and DIPEA (6 eq.) in DMF.

    • Allow the mixture to pre-activate for 5-10 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature. Coupling to the secondary amine of the N-methylated residue is often slower.[6]

    • Perform a Kaiser test to check for completion of the coupling. If the test is positive (indicating free amines), the coupling step may be repeated.

  • Washing: Wash the resin with DMF (5 times) and DCM (3 times).

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid to be added to the peptide chain.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: In Vitro Protease Stability Assay

This protocol provides a method to compare the stability of an N-methylated peptide with its non-methylated counterpart in the presence of a protease.[6]

Materials:

  • N-methylated peptide

  • Native (non-methylated) peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or plasma)

  • Reaction buffer (e.g., Phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% TFA)

  • HPLC-MS system

Procedure:

  • Sample Preparation: Prepare stock solutions of the N-methylated and native peptides in the reaction buffer at a known concentration (e.g., 1 mg/mL).

  • Incubation:

    • In separate microcentrifuge tubes, incubate a known concentration of the N-methylated peptide and the native peptide with the protease solution at 37°C.

    • A control reaction without the protease should also be run for each peptide.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction by adding the quenching solution to the aliquot.

  • Analysis:

    • Analyze the samples by HPLC-MS to quantify the amount of intact peptide remaining.

    • Create a calibration curve with known concentrations of the intact peptide to ensure accurate quantification.

  • Data Analysis:

    • Plot the percentage of intact peptide remaining versus time for both the N-methylated and native peptides.

    • Calculate the half-life (t₁/₂) of each peptide under these conditions.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis (SPPS) Resin Fmoc-Protected Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling Coupling of Fmoc-N-Me-Ala-OH (HATU/DIPEA) Deprotection1->Coupling Elongation Chain Elongation (Repeat Deprotection/Coupling) Coupling->Elongation Cleavage Cleavage & Deprotection (TFA Cocktail) Elongation->Cleavage Purification Purification (RP-HPLC) Cleavage->Purification Analysis_MS Analysis (Mass Spectrometry) Purification->Analysis_MS

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

stability_assay_workflow cluster_assay Protease Stability Assay Peptide_Samples Prepare Peptide Solutions (N-Methylated vs. Native) Incubation Incubate with Protease at 37°C Peptide_Samples->Incubation Time_Points Collect Aliquots at Different Time Points Incubation->Time_Points Quench Quench Reaction (e.g., 10% TFA) Time_Points->Quench Analysis_HPLC Analyze by HPLC-MS Quench->Analysis_HPLC Data_Analysis Plot % Intact Peptide vs. Time & Calculate Half-Life Analysis_HPLC->Data_Analysis

Caption: Workflow for the in vitro protease stability assay.

logical_relationship cluster_logic Mechanism of Action N_Methylation Incorporation of This compound Steric_Hindrance Steric Hindrance at Amide Bond N_Methylation->Steric_Hindrance Reduced_H_Bonding Reduced H-Bonding & Increased Lipophilicity N_Methylation->Reduced_H_Bonding Conformational_Constraint Conformational Constraint N_Methylation->Conformational_Constraint Proteolytic_Resistance Increased Proteolytic Resistance Steric_Hindrance->Proteolytic_Resistance Increased_Permeability Increased Membrane Permeability Reduced_H_Bonding->Increased_Permeability Enhanced_Affinity Enhanced Target Affinity/Selectivity Conformational_Constraint->Enhanced_Affinity Improved_Stability Improved Stability Proteolytic_Resistance->Improved_Stability Improved_Bioavailability Improved Bioavailability Increased_Permeability->Improved_Bioavailability

Caption: Logical relationship of N-methylation to improved peptide properties.

Conclusion

The incorporation of this compound is a proven and effective strategy to enhance the stability and bioavailability of peptide-based drug candidates. By providing steric shielding against enzymatic degradation and modifying the physicochemical properties of the peptide, N-methylation can significantly improve the pharmacokinetic profile. The protocols and information provided herein offer a foundation for researchers to apply this valuable technique in the development of more robust and effective peptide therapeutics.

References

Application Notes and Protocols for the Quantification of N-methyl-L-alanine (BMAA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the accurate and sensitive quantification of the neurotoxin N-methyl-L-alanine (BMAA) in various biological and environmental matrices. The protocols described herein are essential for researchers investigating the role of BMAA in neurodegenerative diseases and for professionals in drug development monitoring potential neurotoxic effects.

Introduction

β-N-methylamino-L-alanine (BMAA) is a non-proteinogenic amino acid produced by cyanobacteria, diatoms, and dinoflagellates.[1] Its potential association with neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS), Parkinson's Disease, and Alzheimer's Disease has made its precise quantification a critical aspect of neurotoxicology and environmental health research.[1] However, the analysis of BMAA is analytically challenging due to its low concentrations in complex biological samples and the presence of structural isomers, such as 2,4-diaminobutyric acid (DAB) and N-(2-aminoethyl)glycine (AEG), which can interfere with accurate measurement.[1][2]

This document outlines validated analytical methods to address these challenges, providing robust protocols for sample preparation, derivatization, and instrumental analysis. The primary techniques covered are High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which are the most common and reliable methods for BMAA quantification.[3][4][5]

Data Presentation: Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method depends on the required sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the quantitative performance of the described techniques.

Analytical TechniqueDerivatizationLimit of Detection (LOD)Limit of Quantification (LOQ)Sample MatrixReference
HPLC-FD AQC0.35 - 0.75 pg injected1.10 - 2.55 pg injectedCyanobacteria[6][7]
LC-MS/MS (HILIC) None<1 µg/g (free), <4 µg/g (total)0.15 - 0.225 µg/gCyanobacteria, Mollusks[8][9]
LC-MS/MS (RP) AQC0.13 ng/mL-Cyanobacterial Culture[4]
LC-MS/MS (RP) FMOC--Surface Water[10][11]

Abbreviations: AQC (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), FMOC (9-fluorenylmethyl chloroformate), HILIC (Hydrophilic Interaction Liquid Chromatography), RP (Reversed-Phase).

Experimental Workflows and Signaling Pathways

To visualize the analytical processes, the following diagrams illustrate the experimental workflows for BMAA analysis.

HPLC_FD_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization & Lyophilization Sample->Homogenization Extraction Extraction (TCA) Homogenization->Extraction Hydrolysis Acid Hydrolysis (6M HCl, 110°C) Homogenization->Hydrolysis Free_BMAA Free BMAA Fraction Extraction->Free_BMAA Total_BMAA Total BMAA Fraction Hydrolysis->Total_BMAA Derivatization Derivatization (AQC) Free_BMAA->Derivatization Total_BMAA->Derivatization HPLC HPLC Separation Derivatization->HPLC FD Fluorescence Detection HPLC->FD Quantification Quantification FD->Quantification

Workflow for BMAA analysis using HPLC-FD.

LC_MS_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Extraction Extraction (TCA or other) Homogenization->Extraction Hydrolysis Acid Hydrolysis (optional for total BMAA) Extraction->Hydrolysis Cleanup Solid Phase Extraction (SPE) Extraction->Cleanup Hydrolysis->Cleanup Derivatization Derivatization (optional, e.g., AQC, FMOC) Cleanup->Derivatization LC LC Separation (HILIC or RP) Cleanup->LC Direct Injection (underivatized) Derivatization->LC MSMS Tandem MS Detection (ESI+) LC->MSMS Identification Identification & Quantification MSMS->Identification

Workflow for BMAA analysis using LC-MS/MS.

Experimental Protocols

Section 1: Sample Preparation

Effective sample preparation is crucial for accurate BMAA analysis, aiming to extract BMAA from the sample matrix and remove interfering substances. The protocol varies depending on whether "free" or "total" BMAA is being measured. Total BMAA includes both the free and protein-bound forms and requires an acid hydrolysis step to release the bound BMAA.[1]

1.1. Materials

  • Lyophilized and homogenized sample material

  • 0.1 M Trichloroacetic acid (TCA)

  • 6 M Hydrochloric acid (HCl)

  • Milli-Q water

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Heating block or oven

  • Nitrogen evaporator or speed vacuum

1.2. Protocol for Free BMAA Extraction

  • Weigh approximately 10-15 mg of lyophilized and homogenized sample into a microcentrifuge tube.[1]

  • Add 1 mL of 0.1 M TCA.

  • Vortex thoroughly for 1 minute.

  • Centrifuge at 14,000 x g for 15 minutes.

  • Carefully collect the supernatant containing the free BMAA. The pellet can be saved for total BMAA analysis.

  • Proceed to derivatization or clean-up steps.

1.3. Protocol for Total BMAA (Protein-Bound) Extraction

  • To the pellet from the free BMAA extraction (or a fresh sample aliquot), add 1 mL of 6 M HCl.[1][6]

  • Incubate the sample at 110°C for 16-20 hours to hydrolyze proteins and release bound BMAA.[1]

  • After hydrolysis, centrifuge the sample to pellet any remaining solids.[1]

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a speed vacuum.[1]

  • Reconstitute the dried extract in 20 mM HCl or an appropriate solvent for the subsequent analytical method.[1]

Section 2: HPLC-FD Method

This method is a cost-effective approach for BMAA quantification but is more prone to interferences compared to LC-MS/MS. Confirmation of positive results by a more selective method is often recommended.

2.1. Derivatization with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC)

  • To 20 µL of the sample extract, add 80 µL of 0.5 M borate buffer.[1]

  • Add 20 µL of AQC reagent.[1]

  • Vortex immediately and incubate at 55°C for 10 minutes.

2.2. HPLC-FD Conditions

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: Acetate-phosphate buffer.

  • Mobile Phase B: Acetonitrile or Methanol.[1][6]

  • Gradient: A suitable gradient to separate the derivatized BMAA from other amino acids and interferences.[1]

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Fluorescence Detection: Excitation at 250 nm, Emission at 395 nm.

Section 3: LC-MS/MS Method

LC-MS/MS is the preferred method for the definitive identification and quantification of BMAA due to its high selectivity and sensitivity.[1] Analysis can be performed with or without derivatization.

3.1. Underivatized BMAA Analysis (HILIC) Hydrophilic Interaction Liquid Chromatography (HILIC) is suitable for the separation of polar compounds like BMAA without derivatization.

  • LC-MS/MS Conditions:

    • Column: HILIC column (e.g., ZIC-HILIC).[1]

    • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer.[1]

    • Mobile Phase B: Aqueous buffer (e.g., ammonium formate).[1]

    • Gradient: A gradient from high to low organic content.[1]

    • Ionization: Electrospray Ionization (ESI) in positive mode.[1]

    • MS/MS Transitions: Monitor specific precursor-to-product ion transitions for BMAA (e.g., m/z 119 -> 102, 88, 76).[8][9]

3.2. Derivatized BMAA Analysis (Reversed-Phase) Derivatization with reagents like AQC or FMOC increases the hydrophobicity of BMAA, allowing for separation on reversed-phase columns.

  • LC-MS/MS Conditions (AQC Derivatization):

    • Column: Reversed-phase C18 or similar (e.g., UPLC BEH C18).[1]

    • Mobile Phase A: Water with 0.1% formic acid.[1]

    • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.[1]

    • Gradient: A suitable gradient to separate derivatized BMAA from its isomers.[1]

    • Ionization: ESI positive mode.[1]

    • MS/MS Transitions: Monitor transitions specific to the AQC-derivatized BMAA.

Conclusion

The accurate quantification of N-methyl-L-alanine is paramount for understanding its role in environmental and human health. The protocols detailed in these application notes provide a robust framework for researchers and scientists. The choice of method will depend on the specific research question, available instrumentation, and the complexity of the sample matrix. For unambiguous identification and confirmation, LC-MS/MS is the recommended technique. Careful sample preparation and method validation are essential for obtaining reliable and reproducible results.

References

N-methyl-L-alanine: A Chiral Building Block for Enhanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-methyl-L-alanine, a non-proteinogenic α-amino acid, has emerged as a crucial chiral building block in modern organic synthesis. Its unique structural feature, a methyl group on the α-nitrogen, imparts advantageous properties to molecules, particularly peptides, leading to enhanced stability, bioavailability, and efficacy. These characteristics make it a valuable tool in drug discovery and development, offering a strategic advantage in the design of novel therapeutics.[1] This document provides detailed application notes, experimental protocols, and quantitative data for the effective utilization of N-methyl-L-alanine in organic synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-methyl-L-alanine is fundamental for its application in synthesis.

PropertyValueReference
Molecular Formula C₄H₉NO₂[1][2]
Molecular Weight 103.12 g/mol [1][2]
Appearance White to off-white powder[1]
Melting Point 315-317 °C (decomposes)[1]
Solubility Slightly soluble in water and aqueous acids.[1]
CAS Number 3913-67-5[1][2]
IUPAC Name (2S)-2-(methylamino)propanoic acid[2]

Applications in Organic Synthesis

The primary application of N-methyl-L-alanine lies in its incorporation into peptide chains and its use as a chiral precursor for the synthesis of complex enantiomerically pure compounds.

Peptide and Peptidomimetic Synthesis

The introduction of N-methyl-L-alanine into peptide backbones is a key strategy in medicinal chemistry to overcome the inherent limitations of peptide-based drugs, such as poor metabolic stability and low cell permeability.[3][4]

Key Advantages of N-Methylation:

  • Increased Proteolytic Stability: The N-methyl group provides steric hindrance, protecting the adjacent peptide bond from enzymatic degradation by proteases, thereby extending the in vivo half-life of the peptide.[3][5]

  • Enhanced Membrane Permeability: The increased lipophilicity resulting from the methyl group can improve the peptide's ability to cross biological membranes, potentially leading to improved oral bioavailability.[3][5]

  • Conformational Constraint: N-methylation restricts the conformational freedom of the peptide backbone, which can lock the peptide into its bioactive conformation, leading to higher receptor affinity and selectivity.[3][4][5]

The following diagram illustrates the general impact of N-methylation on peptide drug efficacy.

G Generalized Impact of N-Methylation on Peptide Bioactivity A N-methyl-L-alanine Incorporation B Increased Proteolytic Stability A->B C Enhanced Cell Permeability A->C D Conformational Rigidity A->D E Longer In Vivo Half-life B->E G Enhanced Therapeutic Efficacy C->G F Improved Receptor Binding & Selectivity D->F E->G F->G

Caption: Generalized impact of N-methylation on peptide bioactivity.

Chiral Building Block in Asymmetric Synthesis

As an enantiomerically pure compound, N-methyl-L-alanine serves as a valuable starting material for the synthesis of complex chiral molecules. Its inherent chirality can be transferred to the target molecule, avoiding the need for chiral resolutions or asymmetric catalysts in later synthetic steps.

Experimental Protocols

Protocol 1: Synthesis of N-methyl-L-alanine via Reductive Amination

This protocol describes a common laboratory-scale synthesis of N-methyl-L-alanine from L-alanine.

Materials:

  • L-alanine

  • Deionized water

  • Aqueous formaldehyde (37%)

  • Sodium borohydride (NaBH₄)

  • Hydrochloric acid (HCl)

  • Dowex 50W X8 cation-exchange resin

Procedure:

  • Dissolve L-alanine in deionized water in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add aqueous formaldehyde to the solution while maintaining the temperature at 0°C.

  • In a separate beaker, prepare a solution of sodium borohydride in a small amount of water.

  • Add the sodium borohydride solution dropwise to the reaction mixture over 1-2 hours, ensuring the temperature does not exceed 10°C.[6]

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Carefully acidify the reaction mixture with HCl to a pH of ~2 to decompose excess borohydride.

  • Load the crude reaction mixture onto a Dowex 50W X8 cation-exchange resin column (H⁺ form).

  • Wash the column with deionized water to remove unreacted starting materials and byproducts.

  • Elute the N-methyl-L-alanine from the resin using aqueous ammonia.

  • Concentrate the eluate under reduced pressure to obtain the product.

Quantitative Data for Synthesis Methods:

Synthesis MethodKey ReagentsTypical Yield (%)Enantiomeric Purity (%)Key Advantages/Disadvantages
Reductive Amination Formaldehyde, NaBH₄ or NaBH₃CN60-85>98Good control over mono-methylation; requires careful pH control.[6]
Direct Methylation Methyl iodide or Dimethyl sulfate40-7090-97Prone to over-methylation; requires careful stoichiometric control.[6]
Enzymatic Synthesis N-methyl-L-amino acid dehydrogenaseHigh>99High stereoselectivity, mild reaction conditions; enzyme availability and cost can be a limitation.[7]

The following diagram outlines the workflow for the chemical synthesis of N-methyl-L-alanine.

G Workflow for Chemical Synthesis of N-methyl-L-alanine Start Start: L-alanine Step1 Protection of Amino Group (e.g., Boc, Cbz) Start->Step1 Step2 N-Methylation (e.g., CH₃I, NaH) Step1->Step2 Step3 Deprotection Step2->Step3 Step4 Purification (e.g., Ion-exchange chromatography) Step3->Step4 End Product: N-methyl-L-alanine Step4->End

Caption: Workflow for the chemical synthesis of N-methyl-L-alanine.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with Fmoc-N-methyl-L-alanine

This protocol outlines the incorporation of an Fmoc-protected N-methyl-L-alanine residue into a peptide sequence using manual solid-phase peptide synthesis.

Materials:

  • Fmoc-N-methyl-L-alanine

  • Rink Amide resin (or other suitable solid support)

  • N,N-Dimethylformamide (DMF)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (for the first amino acid): Dissolve the first Fmoc-protected amino acid in DMF. Add the coupling reagent (e.g., HATU) and DIPEA to activate the amino acid. Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours. Wash the resin with DMF.

  • Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the newly added amino acid.

  • N-methyl-L-alanine Coupling: Dissolve Fmoc-N-methyl-L-alanine in DMF. Add the coupling reagent and DIPEA. Add the activated Fmoc-N-methyl-L-alanine solution to the deprotected resin and allow the coupling reaction to proceed for at least 4 hours, or overnight for optimal results.[1] N-methylated amino acids often require longer coupling times and more potent activating agents due to steric hindrance.[4]

  • Chain Elongation: Continue the peptide chain elongation by repeating the deprotection and coupling steps with the desired amino acids.

  • Final Deprotection: Once the desired sequence is assembled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

The following diagram illustrates the workflow for solid-phase peptide synthesis.

G Workflow for Solid-Phase Peptide Synthesis (SPPS) Start Start: Resin Swelling Deprotection Fmoc Deprotection (Piperidine/DMF) Start->Deprotection Coupling Amino Acid Coupling (Activated AA, DIPEA) Deprotection->Coupling Wash Wash (DMF) Coupling->Wash Wash->Deprotection Repeat for each AA Cleavage Cleavage from Resin & Side-chain Deprotection (TFA cocktail) Wash->Cleavage After final AA Purification Precipitation & Purification (Ether, RP-HPLC) Cleavage->Purification End Final Peptide Purification->End

Caption: Workflow for Fmoc-based Solid-Phase Peptide Synthesis.

Protocol 3: Determination of Enantiomeric Purity by Chiral HPLC

This protocol provides a general method for determining the enantiomeric excess (% ee) of N-methyl-DL-alanine after derivatization.

Materials:

  • N-methyl-DL-alanine sample

  • Chiral derivatizing agent (e.g., Marfey's reagent, (1-fluoro-2,4-dinitrophenyl-5)-L-alanine amide)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Derivatization: React the N-methyl-DL-alanine sample with the chiral derivatizing agent to form diastereomers.

  • HPLC Analysis:

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid is typically used.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength appropriate for the derivatizing agent (e.g., 340 nm for Marfey's reagent).

  • Data Analysis: The two diastereomers will have different retention times. Integrate the peak areas of the two separated diastereomers to calculate the enantiomeric ratio and the enantiomeric excess (% ee).

Quantitative Data for Enantiomer Resolution Methods:

Resolution MethodPrincipleTypical Enantiomeric Excess (% ee)Yield (%)
Chiral Chromatography Differential interaction with a chiral stationary phase.>99Variable
Diastereomeric Crystallization Formation of diastereomeric salts with different solubilities.95-9940-60
Enzymatic Resolution Stereoselective enzymatic reaction with one enantiomer.>99<50 (for the unreacted enantiomer)

Conclusion

N-methyl-L-alanine is a powerful and versatile chiral building block in organic synthesis. Its incorporation into peptides offers a reliable strategy to enhance their therapeutic properties by improving stability and bioavailability. Furthermore, its utility as a chiral precursor simplifies the synthesis of complex enantiomerically pure molecules. The protocols and data presented in this document provide a solid foundation for researchers to leverage the unique advantages of N-methyl-L-alanine in their synthetic endeavors.

References

Enzymatic Synthesis of N-Methylated Amino Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methylation of amino acids, the addition of a methyl group to the nitrogen atom of an amino acid, is a critical modification in both natural product biosynthesis and pharmaceutical development. This modification can significantly enhance the therapeutic properties of peptides, including increased metabolic stability, improved cell permeability, and altered receptor-binding affinities.[1][2] Enzymatic synthesis of N-methylated amino acids offers a highly specific and environmentally friendly alternative to traditional chemical methods, which often suffer from harsh reaction conditions and the need for complex protection/deprotection steps.[2][3] This document provides detailed application notes and protocols for the enzymatic synthesis of N-methylated amino acids using various N-methyltransferases.

Key N-Methyltransferase Enzymes

Several classes of enzymes are utilized for the N-methylation of amino acids and peptides. These enzymes typically use S-adenosylmethionine (SAM) as the methyl donor.

  • N-Terminal Methyltransferases (NTMTs): These enzymes, such as NTMT1 (NRMT1), specifically methylate the α-amino group at the N-terminus of proteins and peptides.[4] They often recognize specific sequence motifs.

  • Fungal N-Methyltransferases: Enzymes like OphMA from the fungus Omphalotus olearius are known to catalyze multiple N-methylations on their own C-terminal peptide tails.[5][6] Engineered versions of these enzymes are being explored for their broader substrate scope.[7][8]

  • N-methyl-L-amino acid dehydrogenases (NMAADHs): Found in bacteria such as Pseudomonas putida, these enzymes catalyze the reductive amination of a keto acid with methylamine to produce an N-methylated amino acid.[1][9]

Quantitative Data Summary

The following tables summarize the kinetic parameters and substrate specificities of key N-methylating enzymes.

Table 1: Kinetic Parameters of Human N-Terminal Methyltransferase 1 (NTMT1) for Various Peptide Substrates [4][10]

Peptide Substrate (Based on RCC1 N-terminus)Km (μM)kcat (min-1)kcat/Km (M-1min-1)
Unmethylated RCC1 (6-mer)4.9 ± 0.70.78 ± 0.031.6 x 105
Unmethylated RCC1 (12-mer)0.89 ± 0.110.44 ± 0.014.9 x 105
Monomethylated RCC1 (12-mer)1.4 ± 0.20.49 ± 0.013.5 x 105
Dimethylated RCC1 (12-mer)2.5 ± 0.40.15 ± 0.010.6 x 105

Table 2: Substrate Scope of Engineered Fungal N-Methyltransferase (OphMA) Variants [7]

Amino Acid at Target PositionRelative Percentage of Monomethylation (%)
Valine (Wild-type)High
LeucineHigh
PhenylalanineModerate
TyrosineModerate
TryptophanModerate
MethionineModerate
AlanineHigh
ThreonineModerate
SerineModerate
CysteineLow
Aspartic AcidLow
Glutamic AcidLow
AsparagineLow
GlutamineLow
LysineLow
ArginineLow
HistidineLow

Table 3: Substrate Specificity of N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas putida [9][11]

α-Keto Acid SubstrateAlkylamine SubstrateRelative Activity (%)
PyruvateMethylamine100
PhenylpyruvateMethylamine~15
HydroxypyruvateMethylamine~10
PyruvateEthylamine~80
PyruvatePropylamine~60

Experimental Protocols

Protocol 1: In Vitro Enzymatic Synthesis of an N-Methylated Peptide using NTMT1

This protocol describes the in vitro N-methylation of a peptide substrate using recombinant human NTMT1.

Materials:

  • Recombinant human NTMT1 (His-tagged, purified)

  • Peptide substrate (e.g., a synthetic peptide with an N-terminal sequence recognized by NTMT1, such as APKRVVQLSL)

  • S-adenosyl-L-methionine (SAM)

  • Reaction Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM NaCl, 5 mM DTT

  • Quenching Solution: 10% Trifluoroacetic acid (TFA)

  • HPLC system for analysis and purification

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture with final concentrations as follows:

    • Peptide substrate: 1 mM

    • Recombinant NTMT1: 5 µM

    • SAM: 2 mM

    • Reaction Buffer to a final volume of 100 µL.

  • Initiation: Add the enzyme last to initiate the reaction.

  • Incubation: Incubate the reaction mixture at 37°C for 2-4 hours. For time-course analysis, withdraw aliquots at different time points.

  • Quenching: Stop the reaction by adding 10 µL of 10% TFA to each 100 µL reaction mixture.

  • Analysis: Analyze the reaction mixture by reverse-phase HPLC to monitor the formation of the methylated peptide. The methylated product will have a slightly different retention time compared to the unmethylated substrate. Mass spectrometry can be used to confirm the mass of the product.

  • Purification: The N-methylated peptide can be purified from the reaction mixture using preparative HPLC.

Protocol 2: Whole-Cell Biocatalysis for the Production of N-Methyl-L-alanine

This protocol describes the fermentative production of N-methyl-L-alanine using an engineered strain of Corynebacterium glutamicum expressing the N-methyl-L-amino acid dehydrogenase (NMAADH) gene from Pseudomonas putida.[1][2]

Materials:

  • Engineered C. glutamicum strain harboring the dpkA gene (encoding NMAADH) from P. putida.

  • Minimal medium for fermentation (e.g., containing glucose, ammonium sulfate, urea, potassium phosphate, and trace elements).

  • Methylamine solution (as the methyl group donor).

  • Fermentor with pH and dissolved oxygen control.

  • HPLC for product quantification.

Procedure:

  • Pre-culture: Inoculate a single colony of the engineered C. glutamicum strain into a suitable seed medium and incubate at 30°C with shaking until the culture reaches the exponential growth phase.

  • Fermentation:

    • Inoculate the main fermentor containing the minimal medium with the pre-culture.

    • Maintain the pH at 7.0 and the temperature at 30°C.

    • Provide aeration and agitation to maintain a dissolved oxygen level above 20%.

  • Induction and Substrate Feeding:

    • When the culture reaches a suitable cell density, induce the expression of the NMAADH gene (if under an inducible promoter).

    • Begin feeding a concentrated solution of glucose and methylamine into the fermentor. A fed-batch strategy is recommended to avoid substrate inhibition and maintain high productivity.[1]

  • Monitoring: Monitor cell growth (OD600), glucose consumption, and N-methyl-L-alanine production by taking samples periodically.

  • Harvesting and Product Isolation:

    • After the desired production titer is reached (typically after 48-72 hours), harvest the fermentation broth.

    • Separate the cells from the supernatant by centrifugation.

    • The supernatant containing N-methyl-L-alanine can be further purified using techniques like ion-exchange chromatography. In a fed-batch cultivation, titers of up to 31.7 g/L of N-methyl-L-alanine have been achieved.[1][2]

Signaling Pathways and Logical Relationships

N-methylation of proteins plays a crucial role in various cellular signaling pathways, often by influencing protein-protein and protein-DNA interactions.[12] Dysregulation of protein methylation is implicated in several diseases, including cancer.[4][13][14]

Role in Cancer Signaling

Aberrant methylation patterns are a hallmark of many cancers. While much of the focus has been on DNA and histone methylation, the N-methylation of non-histone proteins is emerging as a critical regulatory mechanism in cancer-related signaling pathways such as the PI3K/AKT and MAPK pathways.[1][12][15]

  • PI3K/AKT Pathway: This pathway is central to cell growth, proliferation, and survival. Hypermethylation of certain genes within this pathway has been associated with some cancers.[1][15] N-methylation of key signaling proteins could potentially modulate their activity and stability, thereby impacting downstream signaling.

  • MAPK Pathway: This pathway is involved in cellular responses to a variety of stimuli and is often dysregulated in cancer. Methylation events can influence the activity of kinases and transcription factors within the MAPK cascade.[12]

Enzymatic_N_Methylation_Workflow cluster_upstream Upstream Processes cluster_reaction Enzymatic Reaction cluster_downstream Downstream Processes Enzyme Selection Enzyme Selection Recombinant Enzyme Production Recombinant Enzyme Production Enzyme Selection->Recombinant Enzyme Production Engineered Whole-Cell Biocatalyst Engineered Whole-Cell Biocatalyst Enzyme Selection->Engineered Whole-Cell Biocatalyst Substrate Preparation Substrate Preparation In Vitro Synthesis In Vitro Synthesis Substrate Preparation->In Vitro Synthesis Whole-Cell Biocatalysis Whole-Cell Biocatalysis Substrate Preparation->Whole-Cell Biocatalysis Recombinant Enzyme Production->In Vitro Synthesis Engineered Whole-Cell Biocatalyst->Whole-Cell Biocatalysis Product Analysis Product Analysis In Vitro Synthesis->Product Analysis Whole-Cell Biocatalysis->Product Analysis Purification Purification Product Analysis->Purification Final N-Methylated Amino Acid Final N-Methylated Amino Acid Purification->Final N-Methylated Amino Acid

General workflow for enzymatic synthesis of N-methylated amino acids.

N_Methylation_in_Signaling cluster_regulation Regulation of Signaling cluster_pathways Downstream Signaling Pathways cluster_outcomes Cellular Outcomes N_Methyltransferase N_Methyltransferase N_Methylated_Protein N_Methylated_Protein N_Methyltransferase->N_Methylated_Protein Methylation SAM SAM SAM->N_Methyltransferase Amino_Acid_Residue Amino_Acid_Residue Amino_Acid_Residue->N_Methyltransferase PI3K_AKT_Pathway PI3K_AKT_Pathway N_Methylated_Protein->PI3K_AKT_Pathway MAPK_Pathway MAPK_Pathway N_Methylated_Protein->MAPK_Pathway Protein_Interactions Protein_Interactions N_Methylated_Protein->Protein_Interactions Gene_Expression Gene_Expression PI3K_AKT_Pathway->Gene_Expression Protein_Stability Protein_Stability MAPK_Pathway->Protein_Stability Protein_Interactions->Gene_Expression

Impact of N-methylation on cellular signaling pathways.

Conclusion

The enzymatic synthesis of N-methylated amino acids provides a powerful and versatile platform for the production of these valuable compounds for research and drug development. The choice of enzyme and methodology, whether in vitro synthesis with a purified enzyme or whole-cell biocatalysis, will depend on the specific target amino acid, desired scale, and available resources. The protocols and data presented here offer a starting point for researchers to explore and optimize the enzymatic N-methylation for their specific applications. Further research into the discovery and engineering of novel N-methyltransferases will undoubtedly expand the toolbox for creating novel N-methylated amino acids and peptides with enhanced therapeutic potential.

References

Application Notes: N-methyl-L-alanine as a Versatile Tool for Probing Enzyme Active Sites and Enhancing Peptide Stability

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-L-alanine (NMLA) is a non-proteinogenic α-amino acid, distinguished from its parent L-alanine by a methyl group on the α-nitrogen atom.[1][2] This structural modification imparts unique physicochemical properties, including increased lipophilicity and steric hindrance, which make it a valuable tool in biochemical and pharmacological research.[1][3] Primarily, NMLA is utilized not as a direct inhibitor for a wide range of enzymes, but as a strategic building block to modify peptides.[4] Incorporating NMLA into peptide chains enhances their resistance to enzymatic degradation, thereby improving their stability and bioavailability.[5][6] These modified peptides can then serve as robust probes for studying enzyme active sites, receptor interactions, and signaling pathways.[4][7] Additionally, due to its structure, NMLA itself is a useful tool for investigating the specificity and kinetics of amino acid transporter systems.[3][8]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of N-methyl-L-alanine as a tool to create stabilized peptide probes and to investigate specific enzyme systems.

Key Applications and Concepts

  • Enhancing Proteolytic Stability of Peptide Probes: The N-methyl group on the peptide backbone sterically hinders the approach of proteases, protecting the adjacent peptide bond from cleavage.[6][9] This modification significantly increases the in-vivo half-life of peptide-based probes and drugs.[3][7]

  • Modulating Peptide Conformation: N-methylation restricts the conformational freedom of the peptide backbone.[3][6] This can lock a peptide into its bioactive conformation, potentially increasing its binding affinity and selectivity for a target enzyme or receptor.[3]

  • Probing Amino Acid Transporters: As an amino acid analog, NMLA is a valuable molecule for studying the kinetics and specificity of amino acid transport systems, such as the L-type amino acid transporter 1 (LAT1).[8] It can be used in competitive inhibition and uptake assays to characterize transporter function.[8]

  • Investigating Metabolic Enzymes: N-methyl-DL-alanine has been reported to inhibit key enzymes in lipid metabolism, including Fatty Acid Synthase (FAS) and Carnitine Palmitoyltransferase I (CPT I), though specific inhibitory constants are not widely reported.[3] This suggests its potential as a probe for these metabolic pathways.

Data Presentation: Physicochemical and Kinetic Properties

A thorough understanding of the properties of N-methyl-L-alanine and its interaction with relevant enzymes is crucial for experimental design.

Table 1: Physicochemical Properties of N-methyl-L-alanine

Property Value Reference(s)
Molecular Formula C₄H₉NO₂ [1][5]
Molecular Weight 103.12 g/mol [1][5]
IUPAC Name (2S)-2-(methylamino)propanoic acid [1]
CAS Number 3913-67-5 [1][5]
Appearance White to off-white powder [5]

| Solubility | Slightly soluble in water and aqueous acids |[5] |

Table 2: Kinetic Parameters for N-methyl-L-amino acid dehydrogenase (NMAADH) from Pseudomonas sp. NMAADH is the enzyme responsible for the biosynthesis of NMLA, catalyzing the reductive amination of pyruvate with methylamine.[9] Understanding its kinetics is key for the biocatalytic synthesis of NMLA.

SubstrateKₘ (M)
Pyruvate1.5 x 10⁻²
NADPH3.5 x 10⁻⁵
Methylamine7.5 x 10⁻²
[Source: BenchChem, 2025][9]

Table 3: Biocatalytic Production of N-methyl-L-alanine NMLA can be efficiently produced for research applications using engineered microorganisms. The following data summarizes production using an engineered Corynebacterium glutamicum strain expressing the NMAADH gene.[8]

ParameterValue
Final Titer31.7 g/L
Yield on Glucose0.71 g/g
Volumetric Productivity0.35 g/L/h
Key By-productsL-alanine (0.5 g/L), Pyruvate (2.1 g/L)
[Source: BenchChem, 2025][8]

Experimental Protocols

Detailed methodologies for the synthesis, application, and analysis of N-methyl-L-alanine and N-methylated peptides are provided below.

Protocol 1: Kinetic Analysis of N-methyl-L-amino acid dehydrogenase (NMAADH)

This protocol describes a continuous spectrophotometric assay to determine the kinetic parameters of NMAADH by monitoring the oxidation of its cofactor, NADPH.[9]

Materials:

  • Purified N-methyl-L-amino acid dehydrogenase (NMAADH)

  • Sodium pyruvate

  • Methylamine hydrochloride

  • NADPH (β-Nicotinamide adenine dinucleotide phosphate, reduced form)

  • Tris-HCl buffer (pH 8.5)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes

Procedure:

  • Reagent Preparation: Prepare stock solutions of sodium pyruvate, methylamine HCl, and NADPH in Tris-HCl buffer.

  • Assay Mixture Preparation: In a cuvette, prepare a reaction mixture containing Tris-HCl buffer, and two of the three substrates (pyruvate, methylamine, NADPH) at saturating concentrations. The third substrate will be varied.

  • Temperature Equilibration: Equilibrate the mixture to the desired temperature (e.g., 25°C or 37°C) in the spectrophotometer.[9]

  • Reaction Initiation: Initiate the reaction by adding a small, known amount of NMAADH enzyme.

  • Data Collection: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[9]

  • Vary Substrate Concentration: Repeat steps 2-5, varying the concentration of the non-saturating substrate.

  • Repeat for All Substrates: Repeat the entire procedure for each of the three substrates to determine their respective Kₘ values.

Data Analysis:

  • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance vs. time plot.[9]

  • Plot the initial velocities against the varying substrate concentrations.

  • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine Vₘₐₓ and Kₘ. Alternatively, a Lineweaver-Burk plot can be used.[9]

Protocol 2: Incorporation of N-methyl-L-alanine into a Peptide via Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general workflow for incorporating NMLA into a peptide sequence using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[3][4]

Materials:

  • Fmoc-protected amino acids

  • Fmoc-N-methyl-L-alanine

  • Solid support resin (e.g., Rink Amide resin)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Coupling reagents (e.g., HBTU, HATU) and a base (e.g., DIPEA)

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)-based)

  • Reverse-phase HPLC system for purification

  • Mass spectrometer for identity confirmation

Procedure:

  • Resin Preparation: Swell the resin in DMF.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with the deprotection solution. Wash the resin thoroughly with DMF.

  • Amino Acid Activation & Coupling: Activate the next Fmoc-protected amino acid (or Fmoc-N-methyl-L-alanine) by dissolving it with coupling reagents and a base in DMF. Add this solution to the deprotected resin and agitate.

    • Note: The coupling of N-methylated amino acids is often slower due to steric hindrance. Extended reaction times or stronger coupling reagents like HATU may be necessary for efficient incorporation.[4][10]

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Chain Elongation: Repeat the deprotection (Step 2) and coupling (Step 3) steps for each subsequent amino acid in the desired sequence.

  • Cleavage and Deprotection: Once the sequence is complete, cleave the peptide from the resin and remove all side-chain protecting groups using a cleavage cocktail.[3]

  • Purification and Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity via mass spectrometry.[3]

Protocol 3: In Vitro Proteolytic Stability Assay

This protocol is used to compare the stability of an N-methylated peptide probe against its unmodified counterpart in the presence of proteases.[4]

Materials:

  • N-methylated peptide probe

  • Native (unmodified) control peptide

  • Protease solution (e.g., trypsin, chymotrypsin, or animal/human plasma)

  • Reaction buffer (e.g., Phosphate-buffered saline, PBS)

  • Quenching solution (e.g., 10% Trifluoroacetic Acid, TFA)

  • LC-MS/MS system for analysis

Procedure:

  • Incubation: Incubate a known concentration of the N-methylated peptide and the native peptide separately with the protease solution in the reaction buffer at 37°C.

  • Time-Point Sampling: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot from each reaction mixture.

  • Quenching: Immediately stop the enzymatic reaction in the aliquot by adding the quenching solution.[4]

  • Analysis: Analyze all quenched samples by a validated LC-MS/MS method to quantify the amount of intact peptide remaining.

Data Analysis:

  • For each peptide, plot the percentage of intact peptide remaining against time.

  • Determine the degradation rate and calculate the half-life (t₁₂) for both the N-methylated and native peptides to quantify the stability enhancement.[4]

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the synthesis and application of N-methyl-L-alanine.

G cluster_reactants Substrates cluster_enzyme Enzyme cluster_products Products Pyruvate Pyruvate Enzyme N-methyl-L-amino acid dehydrogenase (NMAADH) Pyruvate->Enzyme Methylamine Methylamine Methylamine->Enzyme NADPH NADPH NADPH->Enzyme NMLA N-methyl-L-alanine Enzyme->NMLA NADP NADP+ Enzyme->NADP

Enzymatic synthesis of N-methyl-L-alanine.

G prep Prepare Assay Mixture (Buffer, 2 Saturating Substrates) vary Add 3rd Substrate (Varying Concentrations) prep->vary equil Equilibrate Temperature (e.g., 37°C) vary->equil init Initiate with Enzyme (NMAADH) equil->init monitor Monitor Absorbance Decrease at 340 nm init->monitor calc Calculate Initial Velocity (v₀) monitor->calc plot Plot v₀ vs. [Substrate] calc->plot fit Fit Data to Michaelis-Menten (Determine Km, Vmax) plot->fit

Experimental workflow for enzyme kinetic analysis.

G start Start with Resin (Solid Support) deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) start->deprotect wash1 Wash (DMF) deprotect->wash1 couple 2. Couple Activated Amino Acid (e.g., Fmoc-N-Me-Ala, HATU) wash1->couple wash2 Wash (DMF) couple->wash2 repeat Repeat for Each Amino Acid wash2->repeat repeat->deprotect Next Cycle cleave Final Cleavage from Resin (TFA Cocktail) repeat->cleave Final Cycle purify Purify & Analyze (HPLC, Mass Spec) cleave->purify final N-methylated Peptide Probe purify->final

Workflow for Solid-Phase Peptide Synthesis (SPPS).

G NMLA Amino Acids (e.g., N-methyl-L-alanine) mTORC1 mTORC1 NMLA->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Inhibits EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Inhibits Translation Protein Synthesis S6K1->Translation Promotes EIF4EBP1->Translation Inhibits Growth Cell Growth & Proliferation Translation->Growth

Potential mTORC1 signaling pathway activation.

References

Troubleshooting & Optimization

strategies to overcome steric hindrance in N-methylated peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-methylated peptide synthesis. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to steric hindrance during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is steric hindrance a major issue in N-methylated peptide synthesis?

A1: The presence of a methyl group on the amide nitrogen creates a secondary amine, which significantly increases the steric bulk around the nitrogen nucleophile.[1] This bulkiness impedes the approach of the activated carboxyl group of the incoming amino acid, making the formation of the peptide bond more challenging compared to coupling with a primary amine.[1] This difficulty is especially pronounced when coupling two consecutive N-methylated amino acids and often leads to incomplete reactions, lower yields, and the formation of deletion sequences.[1]

Q2: What are the initial signs of a difficult coupling reaction due to steric hindrance?

A2: Common indicators of poor coupling efficiency include:

  • Positive Bromophenol Blue Test: After the coupling step, a blue or green color on the resin beads indicates the presence of unreacted free amine.[1] A complete reaction is signified by a yellow color.[1]

  • Low Yield: The final peptide yield is significantly lower than anticipated.[1]

  • Presence of Deletion Sequences: Mass spectrometry analysis of the crude product reveals peptides that are missing one or more amino acids at the intended N-methylated residue position.[1]

Q3: Which coupling reagents are most effective for sterically hindered N-methylated amino acids?

A3: Standard reagents like HBTU and HCTU can be less effective for these demanding couplings.[1][2] More potent reagents are generally required.[1] HATU is a widely used and successful reagent for coupling N-methyl amino acids.[1][2] Other highly efficient options include COMU, PyAOP, and PyBOP, particularly when used with an additive like HOAt or Oxyma.[1][3] For exceptionally difficult couplings, such as coupling an N-methyl amino acid to another N-methyl amino acid, reagents like PyBroP and BOP-Cl have proven effective.[1][2][4] Generating Fmoc-amino acid chlorides in situ is another powerful strategy.[1][2]

Q4: How does temperature affect coupling efficiency, and should I consider microwave synthesis?

A4: Increasing the reaction temperature can significantly improve coupling efficiency for sterically hindered residues.[1] Microwave-assisted peptide synthesis (MW-SPPS) is a highly effective technique for driving difficult couplings to completion by rapidly heating the reaction mixture.[1][5] This approach often results in higher yields and purity in a shorter amount of time.[1] However, caution is advised for certain residues, such as Fmoc-Arg(Pbf)-OH, where elevated temperatures can promote side reactions like lactam formation.[1]

Q5: I'm performing an on-resin N-methylation. What are the critical steps to ensure success?

A5: A common and efficient on-resin N-methylation method is a three-step procedure involving sulfonylation, methylation, and desulfonylation.[1][6]

  • Sulfonylation: The N-terminal amine is protected with an o-nitrobenzenesulfonyl (o-NBS) group.[1][6]

  • Methylation: The resulting sulfonamide is alkylated using a methylating agent.[1]

  • Desulfonylation: The o-NBS protecting group is removed to reveal the N-methylated amine, ready for the next coupling step.[1][6] It is crucial to ensure each step proceeds to completion to avoid the formation of side products.[1] This entire process can be optimized to take as little as 40 minutes.[6]

Q6: Can N-methylation be used as a strategy to improve a peptide's therapeutic properties?

A6: Yes, N-methylation is a powerful and widely used technique in medicinal chemistry to enhance the pharmacokinetic properties of peptides.[7][8] It can increase metabolic stability by making the peptide resistant to enzymatic degradation, improve membrane permeability, and in some cases, even enable oral bioavailability.[9][10][11] This modification, especially when combined with cyclization, can confer unprecedented therapeutic potential to peptide-based drugs.[9]

Troubleshooting Guides

Problem 1: Coupling reaction is incomplete (e.g., positive bromophenol blue test).
Potential Cause Troubleshooting Step Expected Outcome
Insufficient Reagent Potency Switch to a more powerful coupling reagent. If using HBTU/HCTU, change to HATU or COMU. For very difficult couplings, consider PyBroP or BOP-Cl.[1][2][3]The more potent reagent will overcome the steric barrier, driving the reaction to completion (yellow bromophenol blue test).
Suboptimal Reaction Conditions Increase the reaction temperature or utilize a microwave peptide synthesizer.[1][5] Extend the coupling time and consider a double coupling.Increased kinetic energy will improve the reaction rate, leading to higher coupling efficiency.
Poor Resin Swelling Ensure the resin is adequately swollen in the reaction solvent (e.g., DMF or NMP) for at least 30 minutes before the coupling step.[12]Proper swelling allows reagents to access all reaction sites within the resin beads, preventing incomplete reactions.
Sequence-Specific Difficulty For couplings between two N-methylated residues, use the strongest available coupling methods and extended reaction times. Consider in-situ generation of amino acid chlorides.[1][2]The use of highly reactive species will facilitate the formation of the sterically hindered peptide bond.
Problem 2: Low final yield of the N-methylated peptide.
Potential Cause Troubleshooting Step Expected Outcome
Cumulative Incomplete Couplings Monitor each coupling step carefully using a colorimetric test like the bromophenol blue test.[1][2] Perform a recoupling if the test is positive before proceeding.Ensuring each step reaches completion will prevent the accumulation of deletion sequences and maximize the final yield.
Side Reactions During N-Methylation For the on-resin N-methylation protocol, ensure complete sulfonylation before methylation to prevent unwanted side products. Optimize reaction times to avoid prolonged exposure to base (DBU), especially with sensitive residues like Asp.[6]A cleaner reaction with fewer side products will result in a higher yield of the desired N-methylated peptide.
Premature Cleavage/Chain Loss If using a hyper-acid sensitive resin (e.g., 2-chlorotrityl chloride), ensure that all reaction conditions are strictly non-acidic until the final cleavage step.Minimizing premature chain loss from the resin throughout the synthesis will preserve the final product yield.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical for overcoming steric hindrance. The following table provides a general comparison of commonly used reagents for coupling sterically demanding N-methylated amino acids. Note that yields are highly sequence-dependent.[1]

ReagentRelative EffectivenessTypical ConditionsKey Advantages & Considerations
HBTU / HCTU Less EffectiveRoom Temperature, 1-2 hoursOften insufficient for N-methylated residues.[1][2]
HATU Highly EffectiveRoom Temperature or 50°C, 1-2 hoursA reliable, go-to reagent for most N-methyl couplings.[1][2][3] Less epimerization compared to HBTU.[13]
COMU Highly EffectiveRoom Temperature or MicrowaveEfficiency comparable to HATU; incorporates Oxyma for improved safety and solubility.[3]
PyAOP / PyBOP Highly EffectiveRoom Temperature, 1-2 hoursVery effective, especially when used with an additive like HOAt.[1][13]
PyBroP Very Highly Effective0°C to Room Temperature, 1 hourMore reactive than PyBOP. Excellent for particularly challenging couplings.[1][2]
BOP-Cl Very Highly EffectiveRoom Temperature, 1-2 hoursA powerful reagent for couplings involving two N-methylated amino acids.[2][4]

Experimental Protocols

Protocol 1: General Coupling of an Fmoc-Amino Acid to an N-Methylated Amine using HATU
  • Resin Preparation: Swell the peptide-resin (containing a free N-methyl amine terminus) in N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) for at least 30 minutes.[1]

  • Amino Acid Activation: In a separate vessel, dissolve 4 equivalents of the Fmoc-amino acid and 4 equivalents of HATU in DMF or NMP. Add 8 equivalents of N,N-diisopropylethylamine (DIEA) to the solution.[2]

  • Pre-activation: Mix the activation solution at room temperature for 5 minutes.[2]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swollen resin. Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the temperature can be increased to 50°C or a microwave synthesizer can be used.[1]

  • Monitoring: Remove a small sample of resin beads, wash them thoroughly with methanol, and perform a bromophenol blue test.[1] A yellow color indicates complete coupling. If the beads are blue or green, the coupling is incomplete.[1]

  • Recoupling (if necessary): If the coupling is incomplete, drain the resin and repeat steps 2-5 with a fresh solution of activated amino acid.[1]

  • Washing: Once coupling is complete, drain the reaction vessel and wash the resin thoroughly with DMF (5-7 times) and then dichloromethane (DCM) (3-5 times) to prepare for the next cycle of deprotection or methylation.[1]

Protocol 2: On-Resin N-Methylation via the o-NBS Method

This protocol describes the three-step process for N-methylation of the N-terminal amino acid on the solid support.[1][6]

  • Sulfonylation (o-NBS Protection):

    • Swell the N-terminally deprotected peptide-resin in NMP.

    • In a separate vial, dissolve 10 equivalents of 4-dimethylaminopyridine (DMAP) and 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) in NMP for pre-activation.[1][6]

    • Add the solution to the resin and agitate for up to 2 hours (this time can be optimized).[6]

    • Wash the resin with NMP.

  • Methylation:

    • To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.

    • Agitate for a short duration (e.g., 5-10 minutes).[1]

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Prepare a solution of 10 equivalents of 2-mercaptoethanol and 5 equivalents of DBU in NMP.[6]

    • Add the solution to the resin and agitate for approximately 20 minutes (can be done in two 10-minute steps).

    • Wash the resin thoroughly with NMP and then DCM to yield the N-methylated peptide-resin, ready for the next coupling step.[1]

Visualizations

Troubleshooting_Workflow start Perform Coupling Reaction monitor Monitor with Bromophenol Blue Test start->monitor incomplete Result: Blue/Green (Incomplete) monitor->incomplete Positive complete Result: Yellow (Complete) monitor->complete Negative options Select Troubleshooting Strategy incomplete->options proceed Proceed to Next Synthesis Step (Fmoc Deprotection) complete->proceed recouple Recouple with same reagent (Double Coupling) options->recouple Option 1 reagent Switch to Stronger Reagent (e.g., HATU, COMU, PyBroP) options->reagent Option 2 temp Increase Temperature / Use Microwave options->temp Option 3 recouple->start reagent->start temp->start

Caption: Troubleshooting workflow for incomplete coupling reactions.

N_Methylation_Workflow cluster_0 On-Resin N-Methylation Process start N-Terminal Free Amine (Peptide-Resin) step1 Step 1: Sulfonylation (o-NBS-Cl, DMAP) start->step1 intermediate o-NBS Protected Amine step1->intermediate step2 Step 2: Methylation (Dimethyl Sulfate, DBU) intermediate->step2 intermediate2 Methylated Sulfonamide step2->intermediate2 step3 Step 3: Desulfonylation (2-Mercaptoethanol, DBU) intermediate2->step3 end N-Methylated Amine (Ready for Coupling) step3->end

Caption: On-resin N-methylation via the o-NBS protection strategy.

Reagent_Selection start Assess Coupling Difficulty standard Standard Hindrance (e.g., Xaa -> N-Me-Yaa) start->standard Low to Moderate high High Hindrance (e.g., N-Me-Xaa -> N-Me-Yaa) start->high High extreme Extreme Hindrance (Bulky side chains) start->extreme Very High reagent_std Use HATU or COMU standard->reagent_std reagent_high Use PyBroP or BOP-Cl high->reagent_high reagent_extreme Consider in-situ Acid Chloride formation or PyBroP with extended time/heat extreme->reagent_extreme

Caption: Decision guide for selecting an appropriate coupling reagent.

References

Technical Support Center: Fmoc-N-Me-Ala-OH Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and optimized protocols for researchers encountering challenges with the incorporation of Fmoc-N-Me-Ala-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is peptide bond formation with Fmoc-N-Me-Ala-OH so challenging?

The primary difficulty arises from steric hindrance. The methyl group on the nitrogen atom of Fmoc-N-Me-Ala-OH physically blocks the incoming activated carboxyl group of the next amino acid.[1][2][3] This steric bulk significantly slows down the reaction rate compared to coupling with a primary amine, often leading to incomplete reactions and the formation of deletion sequences.[1][3] The challenge is magnified when coupling one N-methylated residue to another.[3][4]

Q2: What are the initial signs of an incomplete coupling reaction?

Identifying a difficult coupling early is crucial. Key indicators include:

  • Positive Bromophenol Blue Test: After the coupling step, a sample of resin beads will appear blue or green, indicating the presence of unreacted free amines. A complete reaction is indicated by a yellow color.[1][4]

  • Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.[1]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product will show masses corresponding to the target peptide missing the N-methylated residue.

  • Multiple HPLC Peaks: The high-performance liquid chromatography (HPLC) profile of the crude product often shows multiple, difficult-to-separate peaks corresponding to the desired peptide and various deletion byproducts.[1]

Q3: Which coupling reagents are most effective for Fmoc-N-Me-Ala-OH?

Standard coupling reagents are often insufficient. High-activity reagents are necessary to overcome the steric hindrance. The most effective classes are:

  • Uronium/Aminium Salts: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is considered a gold standard for difficult couplings, including N-methylated amino acids.[4][5][6][7] O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HBTU) is generally less effective than HATU for these specific couplings.[4]

  • Oxyma-based Uronium Salts: 1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate (COMU) is a highly efficient modern reagent with reactivity comparable or superior to HATU.[7][8] It has the added benefits of being based on the non-explosive OxymaPure and its byproducts are more water-soluble, simplifying purification.[8][9]

  • Phosphonium Salts: (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) and Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate (PyBroP) are extremely powerful reagents, often reserved for the most challenging couplings, such as attaching two consecutive N-methylated residues.[2][4][5]

Q4: How can I minimize the risk of racemization during these difficult couplings?

The forcing conditions required for N-methylated couplings increase the risk of epimerization. To mitigate this:

  • Choose the Right Reagent: Oxyma-based reagents like COMU have been shown to reduce epimerization compared to HBTU/HATU.[8][10]

  • Use a Hindered Base: A bulky, non-nucleophilic base is critical. N,N-Diisopropylethylamine (DIPEA) is commonly used, but 2,4,6-collidine is often recommended as it can further reduce racemization risk.[11][12]

  • Avoid Excess Base: While a base is necessary, using a large excess should be avoided as it can promote racemization.[11] COMU is particularly advantageous as it performs well with only one equivalent of base.[5][8]

  • Limit Pre-activation and Coupling Times: Do not extend reaction times unnecessarily. It is often better to perform a second, fresh coupling (double coupling) than to significantly prolong the first.[11]

Q5: My coupling was incomplete even with a strong reagent. What are my next steps?

If a qualitative test (e.g., Bromophenol Blue) indicates an incomplete reaction, do not proceed to the next deprotection step. Instead, follow this troubleshooting workflow.

TroubleshootingWorkflow start Coupling Step (e.g., with HATU) check Monitor Completion (Bromophenol Blue Test) start->check incomplete Incomplete (Beads are Blue/Green) check->incomplete Fail complete Complete (Beads are Yellow) check->complete Pass double_couple Perform Double Coupling (Fresh Reagents) incomplete->double_couple proceed Proceed to Fmoc Deprotection complete->proceed recheck Re-Monitor Completion double_couple->recheck recheck->complete Pass switch_reagent Switch to a Stronger Reagent (e.g., PyAOP/PyBroP) recheck->switch_reagent Fail

Troubleshooting workflow for incomplete couplings.

Data Presentation: Comparison of Coupling Reagents

The selection of a coupling reagent is critical. This table summarizes the properties of reagents commonly used for sterically hindered couplings.

ReagentReagent TypeKey AdvantagesPotential Issues
HATU Uronium/AminiumHighly efficient for hindered couplings; fast reaction rates.[5][6][7]Benzotriazole-based (potentially explosive); requires 2 eq. of base; higher cost than HBTU.[5][7][10]
HBTU Uronium/AminiumCost-effective and widely used for standard couplings.Generally less effective than HATU for N-methylated amino acids.[4]
COMU Oxyma-based UroniumEfficiency comparable to HATU; safer (non-explosive); water-soluble byproducts; requires only 1 eq. of base.[5][7][8][9]Poor solution stability; not ideal for synthesizers requiring pre-prepared solutions.[10]
PyAOP / PyBroP PhosphoniumExtremely reactive, effective for the most difficult couplings (e.g., N-Me to N-Me).[2][4][5]High cost; PyBroP can be too reactive for standard use, increasing side reaction risk.[7]

Experimental Protocols

Protocol 1: HATU-Mediated Coupling for Fmoc-N-Me-Ala-OH

This protocol describes a robust method for coupling an Fmoc-protected amino acid onto a resin-bound peptide with an N-terminal N-methyl amine using HATU.

Materials:

  • Peptide-resin with free N-terminal N-methyl amine

  • Fmoc-amino acid (4 equivalents relative to resin loading)

  • HATU (4 equivalents)[3][4]

  • N,N-Diisopropylethylamine (DIPEA) (8 equivalents)[3][4]

  • N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Dichloromethane (DCM)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF or NMP for at least 30 minutes in the reaction vessel. Drain the solvent.

  • Amino Acid Pre-activation: In a separate vial, dissolve the Fmoc-amino acid (4 eq.) and HATU (4 eq.) in DMF. Add DIPEA (8 eq.) to the solution.

  • Allow the mixture to pre-activate at room temperature for 5 minutes. The solution may change color.[3]

  • Coupling Reaction: Add the pre-activated amino acid solution to the swelled resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1 to 2 hours.[3]

  • Monitoring: After the reaction time, take a small sample of resin beads to check for completion using the Bromophenol Blue test (see Protocol 2).

  • Washing: Once the coupling is complete (beads test yellow), drain the reaction solution. Wash the resin thoroughly with DMF (3-5 times) and then DCM (3-5 times) to prepare for the next deprotection step.

  • Recoupling (if necessary): If the coupling is incomplete (beads test blue/green), drain the resin and repeat steps 2-7 with a fresh solution of activated amino acid.[1][4]

ReagentSelection cluster_type Coupling Challenge cluster_reagents Recommended Reagent Class cluster_examples Specific Examples standard Standard Coupling uronium Uronium Salts standard->uronium Good choice hindered Hindered Coupling (e.g., Fmoc-N-Me-Ala-OH) hindered->uronium High activity needed phosphonium Phosphonium Salts hindered->phosphonium For extreme cases hbtu HBTU / HCTU uronium->hbtu hatu HATU uronium->hatu comu COMU uronium->comu pyaop PyAOP / PyBroP phosphonium->pyaop

Decision logic for selecting a coupling reagent.
Protocol 2: Bromophenol Blue Test for Coupling Completion

This qualitative test quickly assesses the presence of unreacted secondary amines (like N-methyl-alanine) on the resin.

Materials:

  • Test Solution: 250 mg of bromophenol blue dissolved in 50 mL of DMF.[4]

  • Methanol

  • Small sample of peptide-resin beads (1-2 mg)

Procedure:

  • Remove a small sample of resin beads from the reaction vessel after the coupling and washing steps.

  • Place the beads in a small test tube or on a spot plate.

  • Wash the beads thoroughly with methanol to remove any residual base (e.g., DIPEA), which can cause a false positive.

  • Add 1-2 drops of the Bromophenol Blue test solution to the washed beads.

  • Observe the color of the beads and the solution.[4]

Interpretation of Results:

  • Yellow: Indicates the absence of free amines. The coupling is complete.

  • Blue or Green: Indicates the presence of unreacted free amines. The coupling is incomplete and requires action (e.g., double coupling).[1][4]

ActivationMechanism AA_COOH Fmoc-AA-COOH ActivatedEster Activated Species (e.g., OAt-Ester) AA_COOH->ActivatedEster Activation Reagent Coupling Reagent (e.g., HATU, COMU) + Base (DIPEA) Reagent->ActivatedEster PeptideBond New Peptide Bond Formed ActivatedEster->PeptideBond Nucleophilic Attack NMe_Amine H-N(Me)-Ala-Resin (Nucleophile) NMe_Amine->PeptideBond

Simplified mechanism of peptide bond formation.

References

troubleshooting low yield in the synthesis of N-methylated peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-methylated peptides. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address common challenges encountered during the synthesis of these complex molecules. N-methylation is a critical modification for enhancing the pharmacokinetic properties of peptides, but it also introduces synthetic difficulties that can lead to low yields.[1][2][3][4] This guide offers solutions to frequently encountered problems.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low yield in N-methylated peptide synthesis?

Low yields in N-methylated peptide synthesis are most commonly attributed to:

  • Incomplete Coupling Reactions: The methyl group on the amide nitrogen increases steric hindrance, making it difficult for the incoming activated amino acid to couple efficiently.[5][6][7] This is especially problematic when coupling two consecutive N-methylated residues.[5]

  • Steric Hindrance: The bulkiness of the N-methyl group impedes the approach of reagents, slowing down reaction kinetics and often resulting in incomplete reactions.[5][6][7]

  • Side Reactions: Several side reactions can reduce the yield of the target peptide, including:

    • Diketopiperazine (DKP) formation: This is a common issue, particularly with N-alkylated peptides, and can lead to cleavage of the dipeptide from the resin.[2][8][9]

    • Racemization: The activation of the carboxylic acid can sometimes lead to a loss of stereochemical integrity.[8][10]

    • Aspartimide formation: Peptides with an N-terminal Aspartic acid may undergo this side reaction, especially with prolonged exposure to bases like DBU.[11][12]

Q2: How can I identify an incomplete coupling reaction?

Initial signs of a difficult or incomplete coupling reaction include:

  • Positive Bromophenol Blue Test: A blue or green color after the coupling step indicates the presence of unreacted free amines on the resin. A yellow color signifies a complete reaction.[5] Note that standard ninhydrin tests are not effective for monitoring N-methylated amines.[8]

  • Low Final Yield: The overall yield of the purified peptide is significantly lower than expected.[5]

  • Presence of Deletion Sequences: Mass spectrometry (MS) analysis of the crude product reveals peptides that are missing one or more amino acids at the site of the N-methylated residue.[5]

  • Multiple Peaks on HPLC: The High-Performance Liquid Chromatography (HPLC) profile of the crude product shows multiple peaks, indicating the presence of impurities such as deletion sequences.[5]

Q3: My coupling to an N-methylated residue is incomplete. What is the first troubleshooting step?

The immediate and simplest solution is to perform a "double coupling."[5][8][9] This involves re-exposing the resin to a fresh solution of the activated amino acid and coupling reagents and allowing the reaction to proceed for an equal or extended period.[5] The completion of the reaction should be monitored using the bromophenol blue test.[5]

Troubleshooting Guide: Low Coupling Efficiency

If double coupling does not resolve the low yield, further optimization of the coupling conditions is necessary. This guide provides a systematic approach to troubleshooting low coupling efficiency.

Problem: Incomplete Coupling and Low Yield

Below is a workflow to diagnose and solve issues related to incomplete coupling reactions.

G cluster_0 Troubleshooting Incomplete Coupling A Low Yield or Positive Bromophenol Blue Test B Perform Double Coupling A->B C Issue Resolved? B->C D Optimize Coupling Reagent C->D No G Final Product C->G Yes E Increase Reaction Time/ Temperature (Microwave) D->E F Check Reagent Quality and Preparation E->F H Still Low Yield F->H H->A Re-evaluate H->G Improved

Caption: Troubleshooting workflow for incomplete couplings.

Optimizing Coupling Reagents

Standard coupling reagents like HBTU and HCTU are often not effective for sterically hindered N-methylated amino acids.[8] More potent reagents are required to drive the reaction to completion.

Coupling ReagentAdditiveEfficacy for N-methylated residuesReference
HATU HOAt/DIPEAHighly effective, commonly used[5][8]
PyAOP Effective alternative to HATU[5][8]
PyBOP HOAtEffective, especially with an additive[5][8]
COMU Effective option[5]
Piv₂O High yields, suppresses racemization[10]
PyBroP Effective for very difficult couplings[5]
BOP-Cl Effective for very difficult couplings[5]

Note: Yields are highly sequence-dependent. This table provides a general comparison for sterically demanding couplings.

On-Resin N-Methylation Protocol

A widely used and efficient method for on-resin N-methylation involves a three-step process.[11][12] This procedure can be optimized to be completed in as little as 40 minutes.[11][12]

G cluster_1 On-Resin N-Methylation Workflow A 1. Sulfonylation (o-NBS-Cl, DMAP in NMP) B 2. Methylation (Dimethyl sulfate, DBU in NMP) A->B Wash with NMP C 3. Desulfonylation (Mercaptoethanol, DBU in NMP) B->C Wash with NMP D N-Methylated Peptide C->D

Caption: On-resin N-methylation three-step process.

Detailed Experimental Protocol: On-Resin N-Methylation

This protocol is adapted from established methods and can be performed on a standard laboratory shaker, in a microwave synthesizer, or using an ultrasonic bath.[11][12]

  • Resin Preparation: Swell the N-terminally deprotected peptide-resin in N-methyl-2-pyrrolidone (NMP).

  • Sulfonylation (o-NBS Protection):

    • In a separate vial, pre-activate 4 equivalents of o-nitrobenzenesulfonyl chloride (o-NBS-Cl) with 10 equivalents of 4-dimethylaminopyridine (DMAP) in NMP.[5][11]

    • Add the solution to the resin and agitate.

    • Wash the resin thoroughly with NMP (5-7 times).[5][11][12]

  • Methylation:

    • To the sulfonamide-resin, add a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and dimethyl sulfate in NMP.

    • Agitate for a short duration (e.g., 5-10 minutes).[5]

    • Wash the resin with NMP.

  • Desulfonylation (o-NBS Removal):

    • Treat the resin with a solution of mercaptoethanol and DBU in NMP to remove the o-NBS protecting group.

    • Wash the resin thoroughly with NMP and then dichloromethane (DCM) to yield the N-methylated peptide-resin, ready for the next coupling step.[5]

Critical Considerations:

  • Thorough Washing: It is crucial to wash the resin extensively between each step to prevent side reactions and ensure a high-purity product.[11][12]

  • Reagent Quality: Use fresh, high-quality reagents to avoid competing side reactions.[13]

  • Monitoring: While intermediate monitoring is not always feasible, careful adherence to optimized reaction times is critical.

Purification of N-Methylated Peptides

The purification of N-methylated peptides often presents more challenges than their non-methylated counterparts due to a higher propensity for impurities like deletion sequences.[7]

Q4: What is the standard method for purifying N-methylated peptides?

The standard and most effective method for purifying crude N-methylated peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) .[14]

  • Stationary Phase: A C18-modified silica column is typically used.

  • Mobile Phase: A gradient of increasing acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA), is employed.

  • Detection: Peptides are monitored using UV detection at 210–220 nm.

Fractions containing the target peptide at the desired purity are pooled and lyophilized to obtain the final product as a white powder.[14] If standard RP-HPLC does not provide adequate separation, alternative solvent systems or column packing materials may be necessary.[14]

References

preventing racemization of N-methyl-L-alanine during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of N-methyl-L-alanine, with a primary focus on preventing racemization and maintaining chiral integrity.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in N-methyl-L-alanine synthesis?

A1: Racemization is the conversion of a pure enantiomer (like L-alanine) into an equal mixture of both enantiomers (L- and D-alanine), resulting in a loss of optical activity. The biological activity of molecules like N-methyl-L-alanine is highly dependent on their specific three-dimensional structure. The presence of the incorrect D-enantiomer can lead to reduced efficacy, altered pharmacological profiles, and potential off-target effects, making the prevention of racemization a critical quality attribute in drug development.

Q2: What are the primary causes of racemization during the N-methylation of L-alanine?

A2: Racemization during N-methylation is primarily caused by the removal of the acidic proton on the alpha-carbon (the chiral center). This deprotonation forms a planar achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of D and L enantiomers. Harsh reaction conditions, particularly the use of strong bases and high temperatures, significantly promote this process.[1]

Q3: Which synthetic methods are most prone to causing racemization?

A3: Methods that employ strong bases for deprotonation of the amine before methylation are highly susceptible to causing racemization. For example, using sodium hydride (NaH) with methyl iodide (MeI) to methylate N-protected alanine creates strongly basic conditions that can easily abstract the alpha-proton, leading to significant or even complete racemization.[2]

Q4: What are the recommended methods for synthesizing N-methyl-L-alanine with high enantiomeric purity?

A4: To maintain high enantiomeric purity, it is recommended to use methods that operate under milder conditions. Key methods include:

  • Reductive Amination: This involves reacting a pyruvate precursor with methylamine and an in-situ reducing agent like sodium cyanoborohydride (NaBH₃CN). These reactions are typically run at or near neutral pH, which minimizes the risk of racemization.[1]

  • Eschweiler-Clarke Reaction: This classic method uses formaldehyde and formic acid to methylate the amine. It is widely reported to proceed without significant racemization of the chiral center.[1]

  • Enzymatic or Fermentative Synthesis: Biocatalytic methods, for instance using engineered Corynebacterium glutamicum, are highly stereoselective and produce the L-enantiomer with excellent purity, completely avoiding the issue of racemization seen in some chemical routes.[3][4]

Q5: Besides racemization, what other common side reactions should I be aware of?

A5: A primary side reaction is over-methylation, leading to the formation of N,N-dimethyl-L-alanine. This can be minimized by carefully controlling the stoichiometry of the methylating agent. Other challenges include incomplete reactions and difficulties in purifying the final product due to its similar properties to starting materials and byproducts.[5]

Troubleshooting Guide: Racemization

This guide addresses the specific issue of observed racemization or loss of optical activity in your synthesized N-methyl-L-alanine.

Problem: My final product has low enantiomeric excess (e.e.) or is fully racemic.

Below is a troubleshooting workflow to identify and mitigate the source of racemization.

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 start Start: Low Enantiomeric Purity Detected q_method Which synthetic method was used? start->q_method m_strong_base Strong Base Method (e.g., NaH / MeI) q_method->m_strong_base m_reductive Reductive Amination (e.g., Pyruvate + NaBH3CN) q_method->m_reductive m_ec Eschweiler-Clarke (HCHO / HCOOH) q_method->m_ec diag_strong_base High Risk of Racemization: α-proton abstraction is likely. m_strong_base->diag_strong_base diag_mild Low Risk of Racemization: Racemization is less likely from the core method. m_reductive->diag_mild m_ec->diag_mild sol_strong_base Solution: 1. Lower reaction temperature to 0°C or below. 2. Use a milder base (e.g., DBU with o-NBS protection). 3. Switch to a lower-risk method. diag_strong_base->sol_strong_base q_conditions Were harsh conditions used in workup/purification? (e.g., strong acid/base, high heat) diag_mild->q_conditions sol_workup Solution: Use mild acids/bases for pH adjustment. Avoid excessive heating during solvent evaporation or crystallization. q_conditions->sol_workup Yes end_node Re-evaluate starting material purity. Confirm with chiral analysis. q_conditions->end_node No

Caption: Troubleshooting workflow for diagnosing racemization.

Comparison of Synthetic Methods and Racemization Risk

The choice of synthetic method is the most critical factor in preventing racemization. The following table summarizes the relative risk associated with common methods. While direct, side-by-side quantitative comparisons are scarce in the literature, the qualitative risk levels are well-established.

Synthetic Method Key Reagents Typical Conditions Racemization Risk Advantages Disadvantages
Direct Methylation N-Protected Alanine, NaH , MeIAnhydrous THF, 0°C to RTHigh High yielding for some substrates.Prone to complete racemization [2], requires anhydrous conditions, risk of over-methylation.
Reductive Amination Pyruvate, CH₃NH₂, NaBH₃CN Aqueous buffer, pH ~7, RTLow Mild conditions, high stereoselectivity, good for direct synthesis.[1]Requires a keto-acid precursor, potential for byproduct formation.
Eschweiler-Clarke L-Alanine, HCHO, HCOOH Aqueous, 80-100°CLow Proceeds without significant racemization, uses inexpensive reagents.[1]High temperatures required, can lead to N,N-dimethylation.
Fukuyama-Mitsunobu N-Protected Alanine, DEAD, PPh₃ , CH₃OHAnhydrous THF, RTLow Mild conditions, good for sensitive substrates.Requires stoichiometric phosphine and azodicarboxylate reagents.
Enzymatic Synthesis Glucose, CH₃NH₂, Engineered MicroorganismAqueous medium, neutral pH, ambient temp.None Highly stereospecific (produces pure L-enantiomer) , environmentally friendly.[3][4]Requires development of a biocatalyst and fermentation expertise.

Key Experimental Protocols

Protocol 1: N-Methylation of Boc-L-alanine (High Racemization Risk)

This protocol for methylating Boc-L-alanine using sodium hydride (NaH) and methyl iodide (MeI) is effective for methylation but carries a significant risk of racemization due to the strongly basic conditions.

Materials:

  • Boc-L-alanine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (MeI)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water, Diethyl ether, Chloroform

  • 5 M HCl

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend Boc-L-alanine (1.0 eq) in anhydrous THF in a flask cooled in an ice bath (0°C).

  • Carefully add NaH (2.2 eq) portion-wise to the stirred suspension.

  • Allow the mixture to stir at room temperature for 1 hour.

  • Cool the mixture back to 0°C and add methyl iodide (1.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by slowly adding 100 mL of water.

  • Wash the mixture with 200 mL of diethyl ether to remove mineral oil and unreacted MeI.

  • Adjust the pH of the aqueous layer to ~3 using 5 M HCl.

  • Extract the product with chloroform (2 x 100 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield crude Boc-N-methyl-L-alanine.

  • The Boc group can be removed using standard methods (e.g., trifluoroacetic acid in dichloromethane) to yield N-methyl-alanine.

G cluster_0 Protocol: N-Methylation (High Racemization Risk) A Suspend Boc-L-alanine in anhydrous THF B Add NaH (strong base) at 0°C A->B C Stir at RT for 1 hr B->C D Add MeI (methylating agent) at 0°C C->D E Stir at RT for 24 hrs D->E F Quench, Workup, & Purification E->F G Boc Deprotection F->G H Final Product: N-methyl-DL-alanine G->H

Caption: Workflow for N-methylation using NaH and MeI.

Protocol 2: Reductive Amination of Pyruvate (Low Racemization Risk)

This protocol describes a stereochemistry-preserving synthesis of N-methyl-L-alanine via reductive amination of sodium pyruvate with methylamine.

Materials:

  • Sodium pyruvate

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Phosphate buffer (pH ~7.5)

  • Dilute HCl

  • Ion-exchange resin (e.g., Dowex 50W)

Procedure:

  • Dissolve sodium pyruvate (1.0 eq) and methylamine hydrochloride (1.2 eq) in phosphate buffer (pH 7.5).

  • To this solution, add sodium cyanoborohydride (1.5 eq) at room temperature with stirring.

  • Stir the reaction mixture for 24-48 hours. Monitor progress via a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully acidify the reaction mixture with dilute HCl to decompose any excess NaBH₃CN.

  • Purify the product using cation-exchange chromatography to isolate N-methyl-L-alanine.

G cluster_0 Protocol: Reductive Amination (Low Racemization Risk) A Dissolve Sodium Pyruvate & Methylamine HCl in buffer (pH 7.5) B Add NaBH3CN (reducing agent) at RT A->B C Stir for 24-48 hrs B->C D Acidify to quench excess reducing agent C->D E Purify via Ion-Exchange Chromatography D->E F Final Product: N-methyl-L-alanine E->F

Caption: Workflow for reductive amination synthesis.

References

Technical Support Center: HPLC Purification of N-methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-methylated peptides by High-Performance Liquid Chromatography (HPLC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the HPLC purification of N-methylated peptides.

Question: Why is my N-methylated peptide showing a significantly different retention time compared to its non-methylated counterpart?

Answer: N-methylation of a peptide backbone introduces a methyl group, which increases the hydrophobicity of the molecule.[1][2] In reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, this increased hydrophobicity leads to a stronger interaction with the stationary phase (e.g., C18).[3][4] Consequently, a longer retention time is typically observed for the N-methylated peptide compared to the analogous non-methylated peptide. The magnitude of this shift can vary depending on the number and position of N-methylated residues.

Question: I am observing a broad peak for my purified N-methylated peptide. What could be the cause and how can I resolve it?

Answer: Peak broadening for N-methylated peptides in HPLC is a common issue and can stem from several factors:

  • Slow Conformational Interconversion: N-methylation can restrict peptide bond rotation, leading to the presence of multiple conformers (cis/trans isomers) that are in slow equilibrium on the HPLC timescale.[5] This results in a broadened peak or even multiple overlapping peaks.

    • Solution: Try altering the column temperature. Increasing the temperature can sometimes accelerate the interconversion of conformers, leading to a sharper, single peak. However, be cautious as excessive heat can degrade the peptide.[3]

  • Column Overload: Injecting too much sample can lead to peak broadening.[3][6]

    • Solution: Reduce the sample load and reinject. If the peak shape improves, overloading was the likely issue.

  • Secondary Interactions: The peptide may be interacting with residual silanols on the silica-based stationary phase, causing tailing and broadening.

    • Solution: Ensure that an ion-pairing agent, such as trifluoroacetic acid (TFA), is present in the mobile phase at a sufficient concentration (typically 0.1%).[4] TFA helps to suppress these secondary interactions and improve peak shape.

Question: My chromatogram shows multiple peaks for a single, supposedly pure N-methylated peptide. What is happening?

Answer: The presence of multiple peaks for a pure N-methylated peptide is often due to the existence of stable conformational isomers (conformers).[5] The restricted rotation around the N-methylated amide bond can lead to distinct cis and trans isomers that are stable enough to be separated by HPLC.

  • Confirmation: To confirm if the multiple peaks are conformers, collect each peak individually and reinject it onto the HPLC. If each peak gives rise to the same pattern of multiple peaks, it is highly likely that they are interconverting conformers.

  • Troubleshooting:

    • Temperature Adjustment: As with peak broadening, adjusting the column temperature can help to coalesce these peaks into a single, sharper peak.

    • Solvent Modification: In some cases, changing the organic modifier (e.g., from acetonitrile to methanol) or the ion-pairing agent may alter the separation selectivity and potentially merge the peaks.

Question: My N-methylated peptide is eluting much earlier than expected, or not retaining on the column at all. What should I do?

Answer: While N-methylation generally increases retention time, other factors can lead to poor retention:

  • Incorrect Mobile Phase Composition: The initial percentage of the organic solvent in your gradient may be too high, causing the peptide to elute with the solvent front.

    • Solution: Lower the initial concentration of the organic solvent (e.g., acetonitrile) in your gradient.

  • Peptide Solubility Issues: The peptide may not be fully solubilized in the injection solvent, leading to poor interaction with the column.

    • Solution: Ensure the peptide is completely dissolved in a suitable solvent, which should be compatible with the mobile phase. It may be necessary to use a small amount of an organic solvent like DMSO or DMF to aid dissolution before diluting with the mobile phase.

  • Column Choice: For very hydrophobic N-methylated peptides, a standard C18 column might provide too much retention. Conversely, for more polar N-methylated peptides, a C18 column may not provide enough retention.

    • Solution: Consider using a column with a different stationary phase (e.g., C8 or C4 for highly hydrophobic peptides) to achieve optimal retention.[3]

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of N-methylation on a peptide's properties for HPLC purification?

A1: The primary effect of N-methylation is an increase in the peptide's hydrophobicity.[1][2] This is because the methyl group replaces a polar N-H bond with a nonpolar C-H bond. This increased hydrophobicity is the main reason for the altered retention behavior in RP-HPLC.

Q2: How does N-methylation affect the choice of HPLC column?

A2: The choice of column depends on the overall hydrophobicity of the N-methylated peptide. For peptides that become highly hydrophobic after N-methylation, a stationary phase with a shorter alkyl chain (e.g., C8 or C4) may be more suitable to avoid excessively long retention times and poor peak shape.[3] For less hydrophobic N-methylated peptides, a C18 column is generally a good starting point.

Q3: Can I use the same mobile phases for N-methylated peptides as for non-methylated peptides?

A3: Yes, the standard mobile phases for peptide purification, which are typically aqueous solutions of an acid (like 0.1% TFA) and an organic solvent (like acetonitrile), are also used for N-methylated peptides.[7] However, you will likely need to adjust the gradient profile to account for the increased hydrophobicity of the N-methylated peptide.

Q4: What detection wavelength is recommended for N-methylated peptides?

A4: N-methylated peptides can be detected at the same wavelengths as non-methylated peptides. Detection at 210-220 nm is common as it detects the peptide backbone. If the peptide contains aromatic amino acids (Trp, Tyr, Phe), detection at 280 nm can also be used.

Quantitative Data Summary

The following table provides a representative summary of the expected changes in HPLC retention time upon N-methylation. The exact values will vary depending on the peptide sequence, the position of N-methylation, and the specific HPLC conditions.

Peptide StatusNumber of N-methyl groupsTypical Retention Time Shift (vs. non-methylated)Rationale
Mono-N-methylated1+ 2 to 5 minutesIncreased hydrophobicity from a single methyl group.
Di-N-methylated2+ 5 to 10 minutesAdditive effect of two methyl groups on hydrophobicity.
Poly-N-methylated>2> +10 minutesSignificant increase in overall hydrophobicity.

Note: These are generalized values. The actual shift in retention time is highly dependent on the specific peptide and chromatographic conditions.

Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of an N-methylated Peptide

This protocol outlines a general procedure for the purification of a crude N-methylated peptide using reversed-phase HPLC.

1. Materials and Reagents:

  • Crude N-methylated peptide, lyophilized

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

  • C18 reversed-phase HPLC column (e.g., 5 µm particle size, 100 Å pore size)

2. Sample Preparation:

  • Dissolve the crude N-methylated peptide in a minimal amount of a suitable solvent (e.g., a small amount of ACN or DMSO, then dilute with Solvent A).

  • Ensure the peptide is fully dissolved. If not, sonicate briefly.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

3. HPLC Method Development:

  • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B for at least 10 column volumes.

  • Inject a small amount of the prepared sample onto the column.

  • Run a broad scouting gradient to determine the approximate elution concentration of the peptide. For example, a linear gradient from 5% to 95% Solvent B over 30 minutes.

  • Based on the scouting run, design an optimized gradient for purification. The gradient should be shallower around the elution point of the target peptide to maximize resolution. For example, if the peptide elutes at 40% Solvent B in the scouting run, a gradient of 30-50% Solvent B over 20 minutes could be effective.

4. Preparative HPLC Run:

  • Equilibrate the column with the starting conditions of your optimized gradient.

  • Inject the desired amount of the crude peptide solution.

  • Run the optimized gradient and collect fractions corresponding to the peak of interest.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the fractions that meet the desired purity level.

5. Post-Purification:

  • Remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified N-methylated peptide as a fluffy white powder.

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_post Post-Purification sample_prep Sample Preparation (Dissolution & Filtration) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (Solvent A & B) equilibration Column Equilibration mobile_phase_prep->equilibration equilibration->injection gradient Gradient Elution injection->gradient detection UV Detection gradient->detection fraction_collection Fraction Collection detection->fraction_collection purity_analysis Purity Analysis (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling solvent_removal Solvent Removal pooling->solvent_removal lyophilization Lyophilization solvent_removal->lyophilization final_product Purified N-methylated Peptide lyophilization->final_product

Caption: A general workflow for the HPLC purification of N-methylated peptides.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_retention Retention Time Issues cluster_solutions_broad Solutions for Broad Peak cluster_solutions_multi Solutions for Multiple Peaks cluster_solutions_early Solutions for Early Elution cluster_solutions_late Solutions for Late Elution start HPLC Issue Observed broad_peak Broad Peak start->broad_peak multiple_peaks Multiple Peaks start->multiple_peaks early_elution Early Elution start->early_elution late_elution Late Elution start->late_elution sol_temp_broad Increase Temperature broad_peak->sol_temp_broad sol_load_broad Reduce Sample Load broad_peak->sol_load_broad sol_tfa_broad Check TFA Concentration broad_peak->sol_tfa_broad sol_temp_multi Adjust Temperature multiple_peaks->sol_temp_multi sol_confirm_multi Re-inject Single Peak multiple_peaks->sol_confirm_multi sol_gradient_early Lower Initial %B early_elution->sol_gradient_early sol_solubility_early Check Sample Solubility early_elution->sol_solubility_early sol_gradient_late Increase Final %B late_elution->sol_gradient_late sol_column_late Use C8 or C4 Column late_elution->sol_column_late

Caption: A troubleshooting decision tree for common HPLC issues with N-methylated peptides.

References

common side reactions in the synthesis of H-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of N-methyl-L-alanine (H-N-Me-Ala-OH).

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound, offering potential causes and recommended solutions.

Observed Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction.- Ensure the correct stoichiometry of reagents, particularly the methylating agent and base. - Verify that the reaction has been allowed to proceed for a sufficient amount of time and at the optimal temperature. For instance, methylation of Boc-alanine using sodium hydride and methyl iodide often requires overnight stirring to ensure completion.[1]
Degradation of starting material or product.- Employ milder reaction conditions, such as lower temperatures or less harsh reagents. - If reagents are sensitive to air, perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2]
Loss of product during workup or purification.- Optimize extraction protocols, as N-methyl-alanine's polarity can lead to losses in the aqueous phase.[1] - If using ion-exchange chromatography, ensure the appropriate resin and elution gradient are selected.[2][3]
Presence of N,N-dimethyl-L-alanine Impurity Over-methylation of the starting material.- Carefully control the stoichiometry of the methylating agent; a strict 1:1 molar ratio of the methylating agent to the N-protected L-alanine is recommended to reduce the formation of the dimethylated byproduct.[2][4] - Lower the reaction temperature and shorten the reaction time to limit the extent of methylation.[2] - Consider using a less reactive methylating agent for better control.[2]
Presence of Unreacted L-alanine Incomplete methylation.- Ensure that the methylating agent and any activating reagents (e.g., sodium hydride) are fresh and have been stored under appropriate anhydrous conditions.[4] - Increase the reaction time or temperature as needed, while monitoring for the formation of other impurities.
Loss of Optical Activity (Racemization) Harsh reaction conditions.- Avoid high temperatures and the use of strong bases, which can lead to racemization of the chiral center.[2][4] - When using methods like reductive amination, careful control of pH is critical for preserving stereochemistry.[2]
Difficulty in Product Purification High polarity and zwitterionic nature of the product.- For purification, recrystallization from a water/methanol or water/ethanol mixture can be effective.[5][6] - Ion-exchange chromatography is a reliable method for separating the product from impurities due to its zwitterionic nature.[2][3]
Co-elution of product and impurities during chromatography.- Optimize chromatographic conditions by adjusting the mobile phase composition, gradient, or stationary phase.[2]

Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound?

A1: The most frequently encountered side products are N,N-dimethyl-L-alanine, which results from over-methylation, and unreacted L-alanine from incomplete methylation.[4][5] Racemization of the desired L-enantiomer can also occur under harsh reaction conditions.[4]

Q2: How can I minimize the formation of N,N-dimethyl-L-alanine?

A2: To minimize the formation of this byproduct, it is crucial to carefully control the reaction conditions. This includes using a strict 1:1 molar ratio of the methylating agent to the L-alanine derivative, lowering the reaction temperature, and reducing the reaction time.[2]

Q3: What analytical techniques are best for detecting impurities in my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of N-methyl-L-alanine and separating it from common impurities like L-alanine and N,N-dimethyl-L-alanine.[5] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify and quantify the product and any byproducts.[3]

Q4: What is the most effective method for purifying crude this compound?

A4: Purification can be challenging due to the product's high polarity.[2] Recrystallization from a mixture of water and a miscible organic solvent like methanol or ethanol is a common and effective technique.[5][6] For more difficult separations, ion-exchange chromatography is a highly reliable method.[3]

Quantitative Data on Side Reactions

The following table provides illustrative data on the impact of purification on the purity of a crude N-Methyl-L-alanine sample.

Compound Crude Product (%) After Recrystallization (%)
This compound85>98
L-Alanine10<1
N,N-dimethyl-L-alanine5<1

Note: These values are illustrative and can vary depending on the specific reaction and purification conditions.

Key Experimental Protocols

Synthesis of N-Boc-N-methyl-L-alanine

This protocol details the N-methylation of Boc-protected L-alanine.

  • In an ice bath and under an inert atmosphere, stir a solution of N-(tert-butoxycarbonyl)-L-alanine (1.9 g) in tetrahydrofuran (THF, 20 mL).[4]

  • Slowly add sodium hydride (60% dispersion in mineral oil, a 10 molar equivalent).[4]

  • Add a 10 molar equivalent of methyl iodide in a single portion.[4]

  • Allow the mixture to stir at room temperature for 24 hours.[4]

  • Quench the reaction by adding 100 mL of water.[4]

  • Wash the reaction mixture with 200 mL of diethyl ether.[4]

  • Adjust the pH of the aqueous layer to 3 using 5 M HCl.[4]

  • Extract the product with 2 x 100 mL of chloroform.[4]

Deprotection of N-Boc-N-methyl-L-alanine

This protocol describes the removal of the Boc protecting group to yield this compound.

  • Dissolve N-(tert-butoxycarbonyl)-N-methylalanine (1.7 g) in dichloromethane (DCM, 50 mL).[4]

  • Add trifluoroacetic acid (TFA, 15 mL) dropwise.[4]

  • Stir the mixture for 24 hours at room temperature.[4]

  • Remove the DCM under vacuum.[4]

  • To the resulting brown oil, add 80 mL of DCM and remove it under vacuum. Repeat this step three times to yield a white solid.[4]

Recrystallization of Crude this compound

This protocol provides a general procedure for the purification of crude N-methyl-L-alanine.

  • Place the crude this compound in an Erlenmeyer flask.[5]

  • Add a minimal amount of hot deionized water to dissolve the solid with heating and stirring.[5]

  • Slowly add methanol to the hot solution until it becomes slightly turbid.[5]

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.[5]

  • Remove the flask from the heat and allow it to cool slowly to room temperature.[5]

  • Place the flask in an ice bath for at least one hour to maximize crystal formation.[5]

  • Collect the crystals by vacuum filtration and wash with a small amount of cold 1:1 water/methanol solution.[5]

  • Dry the crystals under vacuum.[5]

Troubleshooting Workflow

Troubleshooting_HNMeAlaOH_Synthesis start Start: Crude this compound Synthesis analyze Analyze Crude Product (HPLC, NMR) start->analyze pure Product is Pure (>98%) analyze->pure Yes impure Impurities Detected analyze->impure No end End: Pure this compound pure->end identify_impurity Identify Predominant Impurity impure->identify_impurity overmethylation N,N-dimethyl-L-alanine identify_impurity->overmethylation Over-methylation unreacted_sm Unreacted L-alanine identify_impurity->unreacted_sm Incomplete Reaction racemization Racemization Detected identify_impurity->racemization Loss of Optical Activity purify Purification Step: Recrystallization or Chromatography identify_impurity->purify Other/Multiple optimize_stoichiometry Optimize Reaction: - Reduce methylating agent - Lower temperature - Shorter reaction time overmethylation->optimize_stoichiometry optimize_completion Optimize Reaction: - Check reagent quality - Increase reaction time/temp unreacted_sm->optimize_completion optimize_conditions Optimize Reaction: - Use milder base - Lower temperature racemization->optimize_conditions optimize_stoichiometry->start optimize_completion->start optimize_conditions->start purify->analyze

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Enhancing the Solubility of Highly N-Methylated Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with highly N-methylated peptides.

Troubleshooting Guides

This section addresses common problems faced during the handling and experimentation of N-methylated peptides, offering step-by-step solutions.

Problem 1: My N-methylated peptide precipitates immediately upon dissolution in an aqueous buffer.

  • Question: Why is my N-methylated peptide not dissolving in my standard aqueous buffer? Answer: N-methylation increases the hydrophobicity of a peptide by removing the hydrogen bond donor capability of the backbone amide nitrogen.[1][2] This increased hydrophobicity can lead to poor solubility in aqueous solutions and promote self-association and aggregation.[1]

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Initial Solvent Test: Dissolve a small aliquot of the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) before slowly adding the aqueous buffer to the desired concentration.[3][4]The peptide should dissolve in the organic solvent and remain in solution upon the gradual addition of the aqueous buffer.
2. pH Adjustment: Determine the theoretical isoelectric point (pI) of your peptide. Adjust the pH of your buffer to be at least two units away from the pI. For acidic peptides (net negative charge), use a basic buffer. For basic peptides (net positive charge), use an acidic buffer.[4]The peptide's solubility should increase as the net charge on the peptide increases, leading to greater repulsion between peptide molecules.
3. Temperature Modification: Gently warm the solution while attempting to dissolve the peptide.[4]Increased temperature can enhance the solubility of some peptides. However, be cautious to avoid temperatures that could lead to peptide degradation.
4. Sonication: Use a sonicator to aid in the dissolution process.[4]Sonication can help to break up peptide aggregates and facilitate solvation.

Problem 2: My N-methylated peptide solution becomes cloudy or forms a gel over time.

  • Question: My peptide dissolved initially, but now it's aggregating. What's happening? Answer: This is likely due to time- and concentration-dependent aggregation. Even if a peptide dissolves initially, intermolecular interactions can lead to the formation of larger, insoluble aggregates over time. N-methylation can sometimes alter the peptide's conformation in a way that exposes hydrophobic residues, which can contribute to this phenomenon.[1]

  • Troubleshooting Steps & Expected Outcomes:

Troubleshooting StepExpected Outcome
1. Lower Peptide Concentration: Prepare a more dilute stock solution of your peptide.The rate of aggregation should decrease at lower concentrations, keeping the peptide in solution for a longer period.
2. Optimize Storage Conditions: Store the peptide solution at 4°C or -20°C. Aliquot the peptide solution to avoid repeated freeze-thaw cycles.[5][6]Lower temperatures slow down the molecular motion and interactions that lead to aggregation.[1]
3. Screen Different Buffers: Experiment with different buffer compositions, varying the pH and ionic strength to find conditions that stabilize the monomeric form of the peptide.[1]An optimized buffer can minimize intermolecular interactions and prevent aggregation.
4. Incorporate Solubility-Enhancing Modifications (for future synthesis): Consider re-synthesizing the peptide with modifications such as pseudoproline dipeptides or a solubility-enhancing tag.[7][8]These modifications are designed to disrupt aggregation and improve the overall solubility of the peptide.

Frequently Asked Questions (FAQs)

Q1: Can N-methylation itself be used to improve peptide solubility?

A1: The effect of N-methylation on solubility can be complex and is not always predictable. While it disrupts the hydrogen bonding network that can lead to β-sheet formation and aggregation, it also increases lipophilicity.[1][2] In some cases, this can lead to decreased aqueous solubility.[9] However, by preventing aggregation, N-methylation can sometimes lead to an overall improvement in the usable concentration of a peptide in solution.[10]

Q2: What are pseudoproline dipeptides and how do they improve the solubility of N-methylated peptides?

A2: Pseudoproline dipeptides are derivatives of serine or threonine that are incorporated into a peptide sequence during solid-phase peptide synthesis (SPPS). They introduce a "kink" in the peptide backbone, similar to proline.[7][11] This disruption of the linear structure hinders the formation of secondary structures like β-sheets, which are a primary cause of aggregation and poor solubility.[7] By keeping the peptide chains more solvated and less prone to aggregation, pseudoprolines can significantly enhance the solubility of the final peptide product.[11]

Q3: What are solubility-enhancing tags, and when should I consider using one?

A3: Solubility-enhancing tags are peptides or small proteins that are attached to a target peptide to improve its overall solubility.[12][13] Examples include poly-arginine tags (e.g., Arg6, Arg9) and proteins like Maltose-Binding Protein (MBP).[8][14] You should consider using a solubility-enhancing tag when other methods (e.g., solvent choice, pH adjustment) have failed, or when dealing with a particularly long and hydrophobic N-methylated peptide. Poly-arginine tags, for instance, add a significant positive charge, which can dramatically improve aqueous solubility.[15]

Q4: How should I handle and store my N-methylated peptides to maintain their solubility?

A4: For long-term storage, lyophilized N-methylated peptides should be kept at -20°C or colder in a desiccator.[16] Before opening, allow the vial to warm to room temperature to prevent condensation.[16][17] For peptides in solution, it is best to prepare fresh solutions for each experiment. If storage in solution is necessary, use sterile buffers at a pH that maximizes solubility, prepare single-use aliquots, and store at -20°C or -80°C to minimize degradation and freeze-thaw cycles.[5][6]

Q5: Are there any solvents I should avoid when working with N-methylated peptides?

A5: While DMSO is a common choice for dissolving hydrophobic peptides, it should be used with caution for peptides containing cysteine, methionine, or tryptophan, as it can cause oxidation.[4] In such cases, DMF may be a suitable alternative.[4] Always ensure that the final concentration of any organic solvent is compatible with your downstream experimental assays.[4]

Quantitative Data on Solubility Enhancement

The following tables summarize quantitative data on the impact of various modifications on peptide solubility and aggregation.

Table 1: Effect of N-Methylation on Peptide Aggregation

Peptide SequenceModificationAggregation Inhibition (relative to unmodified)Reference
KLVFF-NH2N-methylation at LeucineSignificant reduction in aggregation[9]
Polyglutamine PeptideAlternate side-chain N-methylationComplete prevention of fibrillation at 1:1 ratio[18]
Aβ(16-20)Single N-methyl groupEffective inhibition of Aβ aggregation[19]

Table 2: Impact of Poly-Arginine Tags on Protein/Peptide Properties

Protein/PeptideTagEffect on SolubilityEffect on Stability (Tm)Reference
RNase AC-terminal R9Facilitates purification via cation-exchangeDecreased from 63.7°C to 54.0°C[20]
Various PeptidesN-terminal (Arg)6Enhances solubility for HPLC and NCLNot specified[8]
OLR1 PeptidePolyarginineEnhanced solubilityNot specified[15]

Experimental Protocols

Protocol 1: General Procedure for Solubilizing a Difficult N-Methylated Peptide

  • Initial Assessment: Before attempting to dissolve the peptide, analyze its sequence to determine its overall charge and hydrophobicity.

  • Small-Scale Solubility Test: Always begin by testing the solubility of a small amount of the peptide.[4]

  • Hydrophobic Peptides:

    • Attempt to dissolve the peptide in a minimal volume of high-purity DMSO.

    • Once dissolved, slowly add the desired aqueous buffer to the peptide-DMSO mixture, vortexing gently between additions.

    • If the peptide begins to precipitate, stop adding the aqueous buffer. The current concentration is likely near the solubility limit.

  • Charged Peptides:

    • Basic Peptides (net positive charge): Attempt to dissolve in sterile, distilled water. If insoluble, add a small amount of 10-25% acetic acid.[5]

    • Acidic Peptides (net negative charge): Attempt to dissolve in sterile, distilled water. If insoluble, add a small amount of 0.1% ammonium hydroxide.[5]

  • Sonication: If the peptide is still not fully dissolved, sonicate the solution in a water bath for short intervals.[4]

  • Centrifugation: Before use, centrifuge the peptide solution to pellet any remaining insoluble aggregates.[4]

Protocol 2: Thioflavin T (ThT) Assay for Monitoring Peptide Aggregation

This assay is used to monitor the formation of amyloid-like fibrils, which are rich in β-sheet structures.

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.

    • Prepare your peptide stock solution at a high concentration in an appropriate solvent (e.g., DMSO).

    • Prepare the assay buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Assay Setup:

    • In a 96-well black plate with a clear bottom, add the assay buffer.

    • Add the ThT stock solution to a final concentration of 10-25 µM.

    • Add the N-methylated peptide to the desired final concentration. Include a buffer-only control and a control with the peptide but without ThT.

  • Incubation and Measurement:

    • Incubate the plate at a specific temperature (e.g., 37°C), with or without shaking, in a plate reader with fluorescence capabilities.

    • Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes for several hours). Use an excitation wavelength of approximately 440-450 nm and an emission wavelength of approximately 480-490 nm.[3]

  • Data Analysis:

    • Plot the fluorescence intensity against time. An increase in fluorescence indicates the formation of β-sheet-rich aggregates.

Protocol 3: Incorporation of a Pseudoproline Dipeptide during Fmoc SPPS

This protocol outlines the general steps for incorporating a pseudoproline dipeptide into a peptide sequence during manual solid-phase peptide synthesis.

  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the growing peptide chain using 20% piperidine in DMF.

  • Pseudoproline Dipeptide Activation: In a separate vessel, dissolve the Fmoc-protected pseudoproline dipeptide (e.g., Fmoc-Xaa-Ser(ψPro)-OH) and a coupling reagent (e.g., HATU) in DMF. Add a base such as diisopropylethylamine (DIPEA) to activate the carboxyl group.

  • Coupling: Add the activated pseudoproline dipeptide solution to the resin and agitate for 1-2 hours.

  • Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test (note: this will test for the absence of the primary amine before the pseudoproline is added).

  • Washing: After complete coupling, wash the resin thoroughly with DMF to remove excess reagents.

  • Chain Elongation: Continue with the standard Fmoc-SPPS cycles for the remaining amino acids in the sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). The acidic conditions of the cleavage will also remove the pseudoproline protection, reverting it to the native serine or threonine residue.

Visualizations

Troubleshooting_Workflow start Peptide Solubility Issue dissolution_problem Immediate Precipitation? start->dissolution_problem aggregation_problem Cloudy/Gel Over Time? dissolution_problem->aggregation_problem No solvent_test Use Organic Solvent (DMSO/DMF) dissolution_problem->solvent_test Yes lower_conc Lower Peptide Concentration aggregation_problem->lower_conc Yes end_soluble Peptide Soluble aggregation_problem->end_soluble No ph_adjust Adjust pH (away from pI) solvent_test->ph_adjust reassess Re-assess Solubility ph_adjust->reassess optimize_storage Optimize Storage (Temp, Aliquots) lower_conc->optimize_storage optimize_storage->reassess consider_modification Consider Advanced Strategies (Pseudoproline, Tags) reassess->consider_modification Failure reassess->end_soluble Success end_insoluble Still Insoluble consider_modification->end_insoluble

Caption: A workflow for troubleshooting common solubility issues with N-methylated peptides.

Solubility_Enhancement_Strategy start Difficult N-Methylated Peptide initial_methods Initial Methods Use Organic Solvents pH Adjustment Sonication start->initial_methods is_soluble Is Peptide Soluble? initial_methods->is_soluble synthesis_stage During Synthesis? Yes No is_soluble->synthesis_stage No end_soluble Soluble Peptide is_soluble->end_soluble Yes pseudoproline Incorporate Pseudoproline Dipeptides synthesis_stage:s->pseudoproline Yes solubility_tag Add Solubility- Enhancing Tag synthesis_stage:s->solubility_tag No pseudoproline->end_soluble solubility_tag->end_soluble

Caption: Decision-making process for selecting a solubility enhancement strategy.

ThT_Assay_Workflow prep_reagents Prepare Reagents (Peptide, ThT, Buffer) setup_plate Set up 96-well Plate (Controls, Samples) prep_reagents->setup_plate incubation Incubate at 37°C in Plate Reader setup_plate->incubation measurement Measure Fluorescence (Ex: ~445nm, Em: ~485nm) incubation->measurement analysis Plot Fluorescence vs. Time measurement->analysis interpretation Interpret Aggregation Kinetics analysis->interpretation

Caption: Experimental workflow for the Thioflavin T (ThT) aggregation assay.

References

Technical Support Center: Monitoring N-methylated Amino Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring the completion of N-methylated amino acid coupling reactions. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the standard Kaiser test not suitable for monitoring the coupling of N-methylated amino acids?

The Kaiser test, or ninhydrin test, is a colorimetric assay used to detect primary amines.[1][2][3][4] Ninhydrin reacts with primary amines to produce a characteristic dark blue or purple color, indicating the presence of a free amino group.[1][2][3] However, N-methylated amino acids contain a secondary amine. The Kaiser test is unreliable for detecting secondary amines, as it typically yields a weak or false-negative result (e.g., a reddish-brown color or no color change).[2][5][6] Therefore, alternative methods are required to accurately monitor the completion of coupling reactions involving these residues.[2][5][6]

Q2: What are the recommended qualitative tests for monitoring N-methylated amino acid coupling?

Several qualitative tests are effective for detecting the secondary amines present in N-methylated amino acids. These include:

  • Chloranil Test: This test is highly sensitive for secondary amines and produces a blue or blue-green color on the resin beads if unreacted N-methylated amine is present.[5][6][7] A negative result, indicating complete coupling, is characterized by yellow or colorless beads.[7][8]

  • Isatin Test: This test is also suitable for secondary amines, including proline and N-methylated residues.[6] A blue color indicates an incomplete coupling reaction.[6]

  • Bromophenol Blue (BPB) Test: This test relies on an acid-base reaction. A blue or green color indicates the presence of a free amine, signifying an incomplete reaction.[9][10] A yellow color suggests the coupling is complete.[9][10]

  • 2,4,6-Trinitrobenzenesulfonic Acid (TNBS) Test: This test can detect both primary and secondary amines.[5][11] A positive result is indicated by orange or red beads.[12]

Q3: Can I use quantitative methods to monitor the coupling reaction?

Yes, quantitative methods can provide more precise information about the extent of the coupling reaction. The primary quantitative method used is:

  • Mass Spectrometry (MS): Mass spectrometry can be used to analyze a small, cleaved sample of the peptide from the resin.[13][14] By comparing the intensity of the peaks corresponding to the desired N-methylated peptide and any unreacted starting material, the reaction completion can be quantified. This method is highly accurate but more time-consuming than qualitative color tests.[13]

Q4: What are the main challenges associated with N-methylated amino acid coupling?

The primary challenge is steric hindrance. The methyl group on the amide nitrogen increases the bulk around the nucleophilic nitrogen, which can impede the approach of the activated carboxyl group of the incoming amino acid.[9][15] This steric hindrance can lead to slower reaction rates and incomplete coupling, resulting in deletion sequences and lower overall yield.[9][15] The difficulty is often magnified when coupling two consecutive N-methylated amino acids.[10]

Troubleshooting Guide

This guide addresses common issues encountered during the monitoring of N-methylated amino acid coupling and provides systematic solutions.

Issue 1: Positive color test (blue/green/orange) after the initial coupling reaction, indicating incomplete coupling.

This is the most common issue and directly points to unreacted secondary amine on the resin.

Troubleshooting Workflow:

G start Positive Color Test (Incomplete Coupling) double_coupling Perform a second coupling ('Double Coupling') start->double_coupling First Action monitor_again Monitor completion with the same color test double_coupling->monitor_again change_reagents Change Coupling Reagents (e.g., to HATU, PyAOP) monitor_again->change_reagents Positive Test (Still Incomplete) change_solvent Change Solvent (e.g., NMP, DMSO) monitor_again->change_solvent If still positive capping Cap unreacted amines (e.g., with acetic anhydride) monitor_again->capping If still positive after multiple attempts proceed Proceed to next step monitor_again->proceed Negative Test (Complete) change_reagents->monitor_again Re-couple change_solvent->monitor_again Re-couple capping->proceed

Caption: Troubleshooting workflow for incomplete N-methylated amino acid coupling.

Detailed Steps:

  • Double Coupling: The immediate first step is to perform a second coupling.[5][9] Prepare a fresh solution of the activated amino acid and coupling reagents and add it to the resin. Allow the reaction to proceed for at least the same duration as the first coupling, or longer.

  • Re-monitor: After the second coupling, wash the resin thoroughly and perform the same qualitative test again.

  • Change Reagents/Conditions: If the test is still positive, consider changing the reaction conditions.

    • Coupling Reagents: Standard reagents like HBTU or HCTU may be inefficient.[10][15] Switch to more potent coupling reagents such as HATU, HCTU, PyAOP, or PyBOP.[10][15]

    • Solvent: If aggregation is suspected, changing the solvent can be beneficial.[5] Consider switching from DMF to NMP or DMSO.[5]

  • Capping: If a significant amount of unreacted amine remains after multiple coupling attempts, it is advisable to cap the unreacted sites to prevent the formation of deletion peptide impurities.[5] This is typically done using acetic anhydride.[5] After capping, a final color test should be negative before proceeding to the next deprotection step.

Issue 2: Faint or ambiguous color test result.

Sometimes, the color change is not definitive, making it difficult to assess completion.

Troubleshooting Steps:

  • Extend Reaction Time: A faint positive color may indicate a very slow reaction. Extend the coupling time by another 1-2 hours and re-test.

  • Use a Different Test: The sensitivity and color development can vary between tests. If the Bromophenol Blue test is ambiguous, try the Chloranil test, which is known for its high sensitivity for secondary amines.

  • Microscopic Examination: For resin-based tests, inspect the beads under a microscope. Sometimes the color change is concentrated on the beads rather than in the solution.[12]

  • Test Cleavage and MS Analysis: For critical couplings, the most definitive method is to cleave a small sample of the peptide from the resin and analyze it by mass spectrometry. This will provide a quantitative assessment of the coupling efficiency.

Data Summary

The following table summarizes the key characteristics of the recommended monitoring tests for N-methylated amino acid coupling.

Test MethodTarget AminePositive ResultNegative ResultNotes
Chloranil Test Secondary (and Primary)Blue / Blue-Green Beads[5][6][7]Yellow / Colorless Beads[7][8]Highly sensitive for secondary amines.[11]
Isatin Test SecondaryBlue Beads[6]No blue colorOften used for proline and other secondary amines.[6]
Bromophenol Blue Primary and SecondaryBlue / Green Solution[9][10]Yellow Solution[9][10]Based on an acid-base reaction.
TNBS Test Primary and SecondaryOrange / Red Beads[12]Colorless BeadsThe color is observed on the beads, not the solution.
Mass Spectrometry N/ADetection of desired massAbsence of starting material massQuantitative and highly accurate.

Experimental Protocols

Chloranil Test Protocol

This protocol is adapted from established procedures for detecting secondary amines on a solid support.[5][6]

Reagents:

  • Reagent A: 2% (v/v) acetaldehyde in N,N-dimethylformamide (DMF). (Mix 1 mL of acetaldehyde with 49 mL of DMF).[5][6]

  • Reagent B: 2% (w/v) p-chloranil in DMF. (Dissolve 1 g of p-chloranil in 49 mL of DMF).[5][6]

Procedure:

  • Place a small sample of resin (5-10 mg) in a small test tube.

  • Wash the resin beads thoroughly with DMF to remove any residual reagents.

  • Add 1-2 drops of Reagent A to the resin.

  • Add 1-2 drops of Reagent B to the resin.

  • Let the mixture stand at room temperature for 5-10 minutes.[5][6]

  • Observe the color of the resin beads. A blue or blue-green color indicates the presence of unreacted secondary amines.

Workflow for Chloranil Test:

G cluster_prep Sample Preparation cluster_reaction Reaction cluster_analysis Analysis resin_sample 1. Collect 5-10 mg resin wash_resin 2. Wash with DMF resin_sample->wash_resin add_A 3. Add Reagent A (Acetaldehyde/DMF) wash_resin->add_A add_B 4. Add Reagent B (Chloranil/DMF) add_A->add_B incubate 5. Incubate 5-10 min at room temperature add_B->incubate observe 6. Observe bead color incubate->observe positive Blue / Blue-Green (Incomplete Coupling) observe->positive negative Yellow / Colorless (Complete Coupling) observe->negative

Caption: Experimental workflow for the Chloranil test.

Bromophenol Blue Test Protocol

This protocol is based on the acid-base indicator properties of bromophenol blue.[10]

Reagent:

  • Test Solution: 0.04% (w/v) Bromophenol Blue in DMF. (Dissolve 200 mg of bromophenol blue in 500 mL of DMF).

Procedure:

  • Take a small sample of resin beads from the reaction vessel.

  • Wash the beads thoroughly with methanol and then with DMF.[10]

  • Add approximately 1-2 mL of the bromophenol blue test solution to the resin.[10]

  • Gently agitate the suspension for 1-2 minutes.

  • Observe the color of the solution. A blue or green color indicates incomplete coupling, while a yellow color signifies a complete reaction.[9][10]

References

Technical Support Center: N-Methylated Peptide Cleavage and Deprotection Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the cleavage and deprotection of N-methylated peptides synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is the primary function of a cleavage cocktail in solid-phase peptide synthesis?

A1: In Fmoc-based SPPS, a cleavage cocktail serves two main purposes: it cleaves the synthesized peptide from the solid support resin and removes the acid-labile protecting groups from the amino acid side chains.[1] This is typically achieved using a strong acid, most commonly trifluoroacetic acid (TFA).[1]

Q2: Are specialized cleavage cocktails necessary for N-methylated peptides?

A2: In most instances, standard cleavage cocktails used for non-methylated peptides are also effective for those containing N-methylated residues.[1] The N-methyl group typically does not interfere with cleavage from the resin or the removal of common side-chain protecting groups.[1] However, certain side reactions, particularly at the N-terminus, may necessitate special considerations.[1]

Q3: Why are scavengers essential in a cleavage cocktail?

A3: During acidic cleavage, highly reactive cationic species are generated from the protecting groups and the resin linker.[1] These carbocations can re-attach to electron-rich amino acid residues like Tryptophan (Trp), Methionine (Met), Tyrosine (Tyr), and Cysteine (Cys), leading to undesired side products.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" these reactive cations.[1]

Q4: What is the recommended duration for a cleavage reaction?

A4: The optimal cleavage time can vary, but a general guideline is 1 to 4 hours at room temperature.[1] Peptides containing multiple arginine residues with Pbf or Pmc protecting groups may require longer deprotection times.[1] It is highly recommended to perform a small-scale trial cleavage and analyze the product by HPLC to determine the optimal time for a specific peptide.[1]

Q5: What are the signs of an incomplete cleavage reaction?

A5: Incomplete cleavage can result in a low yield of the desired peptide.[1] HPLC analysis of the crude product might show peaks corresponding to partially protected peptide species, which will have a higher mass than the expected product.[1]

Troubleshooting Guides

Issue 1: Low Cleavage Yield
Potential Cause Troubleshooting Step Expected Outcome
Incomplete Cleavage Reaction Extend the cleavage reaction time. For peptides with multiple Arg(Pbf/Pmc) residues, cleavage may take longer.[1][2]Increased yield of the target peptide, confirmed by HPLC analysis.
Use a stronger cleavage cocktail (see Table 1).[1]Improved cleavage efficiency and higher peptide yield.
Ensure adequate swelling of the resin in the cleavage cocktail.[3]Efficient penetration of the acid into the resin beads, leading to complete cleavage.
Peptide Partially Soluble in Precipitation Ether Check the ether supernatant for dissolved peptide.Recovery of additional peptide from the supernatant.
Peptide Re-attachment to the Resin Use a cleavage cocktail containing scavengers like ethanedithiol (EDT), especially for peptides with C-terminal Trp or Met.[4]Prevention of re-attachment and improved yield of the desired peptide.
Issue 2: Presence of Unexpected Side Products
Side Product Potential Cause Troubleshooting Step Expected Outcome
Deletion of N-terminal Acetylated N-Methylated Residue A specific side reaction where the acetyl group at the N-terminus of an N-methylated residue can participate in cleavage of the first peptide bond.[5]Modify the N-terminal functionality to a group less prone to this reaction, such as a methoxycarbonyl group.[5]Prevention of the N-terminal deletion side reaction.[5]
Optimize cleavage conditions by using pure TFA at a lower temperature (e.g., 4°C) for a shorter duration.[5]Minimized side reaction and increased yield of the full-length peptide.[5]
Oxidation of Methionine (Met) The thioether side chain of Met is susceptible to oxidation.[6]Use a cleavage cocktail specifically designed to prevent Met oxidation, such as Reagent H or a cocktail containing TMSCl and PPh3.[1][6][7]Eradication or significant reduction of Met(O) formation.[6][7]
S-Alkylation of Methionine (Met) The tert-butyl cation generated during cleavage can alkylate the sulfur atom of the Met side chain.[3]Include scavengers like thioanisole or dimethyl sulfide (DMS) in the cleavage cocktail.[3]Reduced formation of tert-butylated methionine side products.
Alkylation of Tryptophan (Trp) The indole ring of Trp is susceptible to modification by carbocations.Use scavengers like triisopropylsilane (TIS) or ethanedithiol (EDT) in the cleavage cocktail.Protection of the Trp side chain from modification.
Aspartimide Formation Formation of a cyclic imide at Asp residues, which can lead to a mixture of α- and β-peptides upon ring-opening.[8]Add HOBt to the piperidine solution during Fmoc deprotection to suppress aspartimide formation.[8]Reduced aspartimide-related side products.

Data Presentation

Table 1: Common Cleavage Cocktails for N-Methylated Peptides

Reagent NameCompositionApplication Notes
TFA/TIS/H₂O 95% TFA, 2.5% TIS, 2.5% H₂OA good general-purpose, low-odor cocktail for peptides without sensitive residues like Cys, Met, or Trp.[1]
Reagent B 88% TFA, 5% Phenol, 5% H₂O, 2% TISUseful when the peptide contains trityl-based protecting groups. Does not prevent methionine oxidation.[9]
Reagent K 82.5% TFA, 5% Phenol, 5% Thioanisole, 5% H₂O, 2.5% EDTA robust and widely used cocktail, effective for peptides containing Cys, Met, Trp, or Tyr.[1]
Reagent R 90% TFA, 5% Thioanisole, 3% EDT, 2% AnisoleIdeal for the cleavage and deprotection of peptides containing sulfonyl-protected Arginine (e.g., Pmc, Mtr).[1]
Reagent H 81% TFA, 5% Phenol, 5% Thioanisole, 3% H₂O, 2.5% EDT, 2% DMS, 1.5% Ammonium IodideSpecifically designed to prevent the oxidation of Methionine residues.[1]

Experimental Protocols

General Protocol for Peptide Cleavage from Resin
  • Resin Preparation: Following synthesis, ensure the N-terminal Fmoc group is removed. Wash the peptide-resin thoroughly with dichloromethane (DCM) to remove residual dimethylformamide (DMF).[1] Dry the resin under a vacuum.[1]

  • Cleavage Reaction: Place the dried peptide-resin in a suitable reaction vessel. Add the appropriate cleavage cocktail (approximately 10 mL per gram of resin).[1]

  • Incubation: Allow the suspension to stand at room temperature for 1-4 hours with occasional swirling.[1]

  • Peptide Precipitation: Filter the resin from the cleavage mixture. Wash the resin with a small amount of fresh TFA.[1] Combine the filtrates and add this solution dropwise to a 10-fold volume of cold diethyl ether or methyl tert-butyl ether.[1] A white precipitate of the crude peptide should form.[1]

  • Peptide Isolation: Collect the precipitated peptide by centrifugation or filtration.[1]

  • Washing: Wash the peptide pellet with cold ether to remove scavengers and other small molecules.[1]

  • Drying: Dry the crude peptide under a vacuum.[1]

  • Analysis: Analyze the crude peptide using HPLC and Mass Spectrometry to confirm its identity and purity.[1]

Visualizations

Cleavage_Workflow cluster_prep Resin Preparation cluster_cleavage Cleavage & Deprotection cluster_isolation Peptide Isolation cluster_analysis Analysis start Synthesized Peptide-Resin wash_dmf Wash with DCM start->wash_dmf dry_resin Dry under Vacuum wash_dmf->dry_resin add_cocktail Add Cleavage Cocktail dry_resin->add_cocktail incubate Incubate (1-4h, RT) add_cocktail->incubate filter_resin Filter Resin incubate->filter_resin precipitate Precipitate in Cold Ether filter_resin->precipitate centrifuge Centrifuge/Filter precipitate->centrifuge wash_ether Wash with Cold Ether centrifuge->wash_ether dry_peptide Dry Crude Peptide wash_ether->dry_peptide analyze HPLC & Mass Spectrometry dry_peptide->analyze

Caption: General experimental workflow for peptide cleavage from solid support.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Cleavage Yield Observed incomplete_cleavage Incomplete Cleavage start->incomplete_cleavage solubility_issue Peptide Soluble in Ether start->solubility_issue reattachment Resin Re-attachment start->reattachment extend_time Extend Reaction Time incomplete_cleavage->extend_time stronger_cocktail Use Stronger Cocktail incomplete_cleavage->stronger_cocktail check_supernatant Analyze Ether Supernatant solubility_issue->check_supernatant edt_scavenger Use EDT-containing Cocktail reattachment->edt_scavenger end Successful Cleavage extend_time->end Improved Yield stronger_cocktail->end Improved Yield check_supernatant->end Recovered Peptide edt_scavenger->end Improved Yield

Caption: Troubleshooting logic for low peptide cleavage yield.

References

Validation & Comparative

Validating the Incorporation of N-methyl-L-alanine: A Comparative Guide to Mass Spectrometry and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation of non-canonical amino acids like N-methyl-L-alanine into peptides is critical for enhancing therapeutic properties. This guide provides an objective comparison of mass spectrometry-based validation techniques with alternative methods, supported by experimental data and detailed protocols to ensure the structural integrity of synthesized peptides.

The N-methylation of amino acids is a key strategy in medicinal chemistry to improve the pharmacokinetic profile of peptide-based drugs. This modification can increase metabolic stability, enhance membrane permeability, and modulate conformation. However, the successful synthesis of N-methylated peptides requires rigorous analytical validation to confirm the correct incorporation of the modified residue. Mass spectrometry stands as the primary tool for this validation, offering high sensitivity and specificity. This guide will delve into the nuances of mass spectrometry for analyzing N-methyl-L-alanine-containing peptides and compare its performance with other analytical techniques.

Mass Spectrometry for Validating N-methyl-L-alanine Incorporation

Mass spectrometry (MS) is the cornerstone for confirming the molecular weight of a synthesized peptide, thereby verifying the incorporation of N-methyl-L-alanine. The addition of a methyl group to L-alanine results in a mass increase of 14.01565 Da. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are employed for this purpose, each with its own set of advantages and considerations.

Quantitative Performance of Mass Spectrometry Methods

The choice between GC-MS and LC-MS/MS often depends on the sample matrix, required sensitivity, and the desired throughput. While specific quantitative data for N-methyl-L-alanine is limited in publicly available literature, data for the structurally similar neurotoxin β-N-methylamino-L-alanine (BMAA) provides a valuable reference point.

MethodDerivatization RequiredTypical Limit of Quantification (LOQ)Key AdvantagesKey Considerations
GC-MS Yes (e.g., silylation, alkylation)0.02 - 0.20 µg/mL (for related amino acids)[1]High chromatographic resolution, established libraries for spectral matching.Derivatization adds a sample preparation step and can introduce variability. Not suitable for large, non-volatile peptides.[1]
LC-MS/MS (HILIC) No0.15 - 0.225 µg/g (dry weight) in complex matrices[2][3]High sensitivity and specificity, suitable for complex mixtures and direct analysis of peptides.[2][3]Matrix effects can suppress ionization and affect quantification.
LC-MS/MS (with derivatization) Yes (e.g., AQC, FMOC)Can achieve lower detection limits than underivatized methods.Enhances ionization efficiency and chromatographic retention for polar molecules.[4]Adds complexity to sample preparation.

AQC: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate; FMOC: 9-fluorenylmethyloxycarbonyl chloride; HILIC: Hydrophilic Interaction Liquid Chromatography

Alternative Validation Methods: A Comparative Overview

While mass spectrometry is indispensable, a multi-pronged approach using complementary analytical techniques provides the highest level of confidence in the final peptide product.

TechniquePrincipleInformation ProvidedAdvantagesLimitations
Edman Degradation Sequential removal and identification of N-terminal amino acids.Amino acid sequence from the N-terminus.Provides direct sequence information.Not suitable for N-methylated peptides. The secondary amine of the N-methylated peptide bond inhibits the chemical reaction, halting the sequencing process.[5][6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Detailed 3D structure, confirmation of N-methylation through characteristic chemical shifts of the N-methyl protons and carbon.Provides unambiguous structural information.Lower sensitivity compared to MS, requires larger sample amounts, and data analysis can be complex.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by the sample.Information about chemical bonds and secondary structure (e.g., amide I and II bands).Non-destructive, provides information on the peptide backbone conformation.Does not provide sequence information and is generally not used for primary validation of incorporation.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an N-methyl-L-alanine Containing Peptide

This protocol outlines a general workflow for the manual Fmoc/tBu-based solid-phase synthesis of a peptide incorporating N-methyl-L-alanine.

  • Resin Preparation: Swell the appropriate resin (e.g., Rink Amide resin for a C-terminal amide) in dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group from the resin or the growing peptide chain. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling (Standard): For standard amino acids, pre-activate the Fmoc-protected amino acid (3-5 equivalents) with a coupling reagent such as HBTU/HATU (3-5 equivalents) and a base like diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • N-methyl-L-alanine Coupling: The coupling of N-methylated amino acids is often slower due to steric hindrance.

    • Use a more potent coupling reagent like HATU or PyAOP.

    • Double coupling (repeating the coupling step) may be necessary to ensure complete reaction.

    • Extend the coupling time to 4 hours or overnight if needed.

  • Washing: After each deprotection and coupling step, wash the resin extensively with DMF to remove excess reagents and by-products.

  • Repeat Cycles: Repeat the deprotection and coupling cycles for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection.

resin Start with Resin swell Swell Resin in DMF resin->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 Wash with DMF deprotect1->wash1 couple Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base) wash1->couple wash2 Wash with DMF couple->wash2 repeat Repeat for each Amino Acid in Sequence wash2->repeat repeat->deprotect1 Next Amino Acid final_deprotect Final Fmoc Deprotection repeat->final_deprotect Final Amino Acid cleave Cleavage from Resin final_deprotect->cleave

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).

Protocol 2: Cleavage and Purification of the N-methylated Peptide
  • Resin Washing and Drying: After the final Fmoc deprotection, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[7]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide's amino acid composition. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[7] Scavengers like TIS and water are crucial to prevent side reactions with sensitive amino acid side chains.[7]

  • Cleavage Reaction: Add the cleavage cocktail to the dried resin and allow the reaction to proceed for 2-4 hours at room temperature with occasional swirling.[7]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Isolation and Washing: Centrifuge the mixture to pellet the peptide. Wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and residual TFA.

  • Drying: Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain the final peptide as a fluffy white powder.

Protocol 3: Validation by LC-MS/MS
  • Sample Preparation: Dissolve a small amount of the purified peptide in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid (e.g., 0.1%).

  • LC Separation: Inject the sample onto an LC system equipped with a C18 column. Elute the peptide using a gradient of increasing acetonitrile concentration.

  • MS Analysis (Full Scan): As the peptide elutes from the LC column, introduce it into the mass spectrometer. Acquire full scan mass spectra to determine the molecular weight of the peptide. Compare the observed mass with the theoretical mass to confirm the incorporation of the N-methyl-L-alanine residue.

  • Tandem MS (MS/MS) Analysis: Select the precursor ion corresponding to the N-methylated peptide for fragmentation (e.g., by collision-induced dissociation - CID).

  • Data Analysis: Analyze the resulting MS/MS spectrum to confirm the peptide sequence. The fragmentation pattern will show characteristic b- and y-ions. The 14.01565 Da mass difference will be localized to the N-methyl-L-alanine residue, providing definitive evidence of its position in the sequence.

start Synthesized & Purified Peptide dissolve Dissolve in LC-MS Grade Solvent start->dissolve inject Inject onto LC-MS/MS System dissolve->inject lc_sep LC Separation (e.g., C18 column) inject->lc_sep ms1 Full Scan MS Analysis (Determine Molecular Weight) lc_sep->ms1 compare_mw Compare Observed vs. Theoretical MW ms1->compare_mw ms2 Tandem MS (MS/MS) of Precursor Ion compare_mw->ms2 Correct MW failed Incorporation Failed or Incorrect compare_mw->failed Incorrect MW analyze_frag Analyze Fragmentation Pattern (b- and y-ions) ms2->analyze_frag confirm_seq Confirm Sequence and Location of N-methyl-L-alanine analyze_frag->confirm_seq validated Incorporation Validated confirm_seq->validated

Caption: Workflow for LC-MS/MS Validation.

Conclusion

The validation of N-methyl-L-alanine incorporation is a critical quality control step in the synthesis of modified peptides for research and drug development. Mass spectrometry, particularly LC-MS/MS, is the most powerful and widely used technique for this purpose, providing definitive confirmation of both the incorporation and the precise location of the modification. While other techniques like NMR can offer complementary structural information, they lack the sensitivity and throughput of mass spectrometry. Edman degradation, a traditional protein sequencing method, is unsuitable for N-methylated peptides. By employing the detailed protocols and understanding the comparative performance of these analytical methods, researchers can ensure the quality and structural integrity of their synthesized N-methylated peptides, paving the way for more effective therapeutic candidates.

References

A Comparative Guide to NMR Techniques for Confirming N-Methylation in Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of N-methylated amino acids into peptides is a cornerstone of modern therapeutic design. This modification can significantly enhance a peptide's proteolytic stability, membrane permeability, and conformational rigidity. However, the successful synthesis of these modified peptides hinges on rigorous analytical validation to confirm the precise location and presence of the N-methyl group. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive method for this purpose, providing unambiguous structural information in solution.[1]

This guide offers an objective comparison of key NMR techniques used to confirm N-methylation in peptides. We present a summary of quantitative data for easy comparison, detailed experimental protocols for key experiments, and a logical workflow to guide your analytical process.

Comparison of NMR Techniques for N-Methylation Confirmation

The identification of N-methylation in a peptide is a multi-step process that relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. Each technique provides a unique piece of the puzzle, and together they offer a comprehensive and unambiguous confirmation.

NMR TechniqueKey ObservableTypical Chemical Shift (ppm)Purpose & StrengthLimitations
1D ¹H NMR N-methyl proton signal~2.7 - 3.1 (singlet)[1]Initial Screening: Rapidly indicates the potential presence of an N-methyl group.Signal overlap can occur, especially in complex peptides. Does not confirm the position of the methylation.
1D ¹³C NMR N-methyl carbon signal~30 - 35[1]Carbon Backbone Information: Provides evidence for the presence of the N-methyl carbon.Low sensitivity and the natural abundance of ¹³C can make detection challenging. Does not confirm position.
2D ¹H-¹³C HSQC Correlation cross-peak¹H: ~2.7 - 3.1, ¹³C: ~30 - 35Direct C-H Correlation: Unambiguously links the N-methyl proton signal to its corresponding carbon, confirming the CH₃ group.[1]Does not provide information about the location of the N-methyl group within the peptide sequence.
2D ¹H-¹³C HMBC Long-range correlation cross-peak¹H (N-CH₃) to ¹³C (C=O) of the preceding residuePositional Confirmation: The key experiment for confirming the location of the N-methyl group by showing a 2-bond or 3-bond correlation from the N-methyl protons to the adjacent carbonyl carbon in the peptide backbone.The intensity of the cross-peak can be weak, and the absence of a peak is not always conclusive.[2]
2D NOESY/ROESY Through-space correlation cross-peaksN-methyl protons to nearby protons (e.g., α-proton of the same or preceding residue)Conformational Analysis & Proximity: Provides information about the spatial proximity of the N-methyl group to other protons in the peptide, which can help to confirm its location and provide insights into the local conformation. A strong NOE between the N-methyl protons and the preceding residue's alpha proton is a definitive indicator of incorporation.[1]The intensity of NOE signals is distance-dependent and can be influenced by molecular motion.

Experimental Workflow for N-Methylation Confirmation

The following diagram illustrates a logical workflow for confirming N-methylation in a synthetic peptide using NMR spectroscopy.

A logical workflow for confirming peptide N-methylation using NMR.

Detailed Experimental Protocols

Detailed and robust experimental protocols are critical for generating high-quality, reproducible NMR data. Below are generalized methodologies for the key experiments involved in confirming peptide N-methylation.

Sample Preparation
  • Peptide Purity: Ensure the synthesized peptide is of high purity (>95%), as determined by HPLC and mass spectrometry.

  • Solvent Selection: Dissolve the lyophilized peptide in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OH) to a final concentration of 1-5 mM.[3] The choice of solvent can affect chemical shifts and the observation of exchangeable protons.

  • Internal Standard: For quantitative analysis, add a known concentration of an internal standard, such as DSS or TMSP.

1D ¹H NMR Spectroscopy
  • Purpose: To obtain a general overview of the proton signals and to identify the characteristic singlet of the N-methyl group.

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Key Parameters:

    • Spectral Width: 12-16 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • Data Processing: Apply a Fourier transform with an exponential window function to improve the signal-to-noise ratio. Phase and baseline correct the spectrum.

2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
  • Purpose: To correlate the N-methyl protons directly to their attached carbon atom.

  • Pulse Program: A standard HSQC pulse sequence with sensitivity enhancement (e.g., hsqcedetgpsisp2.2 on Bruker instruments).

  • Key Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 50-80 ppm (centered around the expected aliphatic region).

    • Number of Increments (F1): 128-256.

    • Number of Scans (per increment): 8-16.

    • Relaxation Delay (d1): 1.5 seconds.

  • Data Processing: Process the data using a sine-bell window function in both dimensions.

2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
  • Purpose: To identify long-range (2-3 bond) correlations, particularly between the N-methyl protons and the adjacent carbonyl carbon.

  • Pulse Program: A standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker instruments).

  • Key Parameters:

    • ¹H Spectral Width: 12-16 ppm.

    • ¹³C Spectral Width: 180-200 ppm (to include the carbonyl region).

    • Number of Increments (F1): 256-512.

    • Number of Scans (per increment): 16-64.

    • Long-Range Coupling Delay (d6): Optimized for a coupling constant of 8-10 Hz.[2]

  • Data Processing: Process the data using a sine-bell window function.

2D NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy)
  • Purpose: To identify through-space correlations and gain conformational insights.

  • Pulse Program: Standard NOESY (e.g., noesygpph on Bruker) or ROESY (e.g., roesygpph on Bruker) pulse sequences.

  • Key Parameters:

    • Spectral Width (both dimensions): 12-16 ppm.

    • Number of Increments (F1): 256-512.

    • Number of Scans (per increment): 16-32.

    • Mixing Time (d8): For peptides, a mixing time of 200-400 ms is a good starting point for NOESY.[4] For ROESY, a mixing time of 150-300 ms is common. The optimal mixing time may need to be determined empirically.

  • Data Processing: Process the data using a sine-bell window function.

Conclusion

Confirming the N-methylation of peptides is a critical step in the development of novel peptide-based therapeutics. While 1D NMR can provide initial indications, a combination of 2D NMR techniques, particularly HSQC and HMBC, is essential for unambiguous confirmation of the presence and precise location of the N-methyl group. NOESY and ROESY experiments further provide valuable insights into the local conformational effects of this important modification. By following a structured analytical workflow and employing optimized experimental protocols, researchers can confidently validate their N-methylated peptide products, ensuring the integrity and quality of their drug candidates.

References

N-Methylation: A Key to Unlocking Peptide Stability Against Proteolytic Degradation

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers, scientists, and drug development professionals on the enhanced proteolytic stability of N-methylated peptides over their non-methylated counterparts, supported by experimental data and detailed methodologies.

The therapeutic potential of peptides is often hampered by their susceptibility to proteolytic degradation in the body, leading to a short in vivo half-life. A powerful strategy to overcome this limitation is the site-specific N-methylation of the peptide backbone. This modification, involving the replacement of an amide proton with a methyl group, can dramatically enhance resistance to enzymatic cleavage by proteases. This guide provides a comprehensive comparison of the proteolytic stability of N-methylated and non-methylated peptides, presenting key experimental data, detailed protocols, and a visual representation of the underlying protective mechanism.

Quantitative Comparison of Proteolytic Stability

N-methylation has been shown to significantly increase the half-life of peptides in the presence of various proteases. The following table summarizes quantitative data from studies comparing the stability of N-methylated peptides to their non-methylated analogs.

PeptideModificationProteaseHalf-life (t½)Fold Increase in Stability
G-protein-binding peptide (DKLYWWEFL)Non-methylatedTrypsin~2.5 min-
N-Me-D (at P2 position)N-methylated AspTrypsin3 h72
N-Me-K (at P1 position)N-methylated LysTrypsin> 42 h> 1000
N-Me-L8 (at P1' position)N-methylated LeuTrypsin> 42 h> 1000
N-Me-Y (at P2' position)N-methylated TyrTrypsin> 42 h> 1000

Data sourced from a study on N-methyl scanning mutagenesis.[1]

The Mechanism of Enhanced Stability

N-methylation confers proteolytic resistance primarily through steric hindrance. The methyl group on the amide nitrogen disrupts the hydrogen-bonding patterns that proteases recognize and use to bind to the peptide backbone. This steric shield prevents the enzyme from accessing the scissile peptide bond, thereby inhibiting cleavage.[2] Interestingly, the protective effect is not limited to the immediate site of methylation; a single N-methyl group can reduce proteolysis over a four-residue window.

Proteolytic_Cleavage_Comparison cluster_non_methylated Non-Methylated Peptide cluster_methylated N-Methylated Peptide node_peptide_nm ...-NH-CO-... node_cleavage Cleavage node_peptide_nm->node_cleavage node_protease_nm Protease node_protease_nm->node_peptide_nm Binding node_peptide_m ...-N(CH3)-CO-... node_no_cleavage No Cleavage node_peptide_m->node_no_cleavage node_protease_m Protease node_protease_m->node_peptide_m Steric Hindrance

Caption: N-methylation sterically hinders protease binding, preventing peptide cleavage.

Experimental Protocols for Assessing Proteolytic Stability

The following provides a generalized yet detailed methodology for conducting in vitro protease resistance assays, based on common practices in the field.[1]

Peptide and Enzyme Preparation
  • Peptide Synthesis: Both the non-methylated and N-methylated peptides are synthesized, typically using solid-phase peptide synthesis (SPPS).[1] The crude peptides are then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity. The identity of the peptides is confirmed by mass spectrometry.

  • Enzyme Stock Solution: The protease (e.g., trypsin, chymotrypsin, pepsin, or serum proteases) is reconstituted in an appropriate buffer at a known concentration. For example, modified trypsin can be reconstituted in a buffer containing 50 mM Tris and 20 mM CaCl2 at pH 7.75.[1]

Proteolytic Digestion Assay
  • Reaction Setup: The peptide is dissolved in the assay buffer. The digestion reaction is initiated by adding the protease to the peptide solution at a specific enzyme-to-substrate ratio (e.g., 1:100 w/w).

  • Incubation: The reaction mixture is incubated at a physiologically relevant temperature, typically 37°C.

  • Time-Course Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60, 120 minutes, and 24 hours).

  • Quenching: The enzymatic reaction in each aliquot is stopped immediately by adding a quenching solution, such as acetonitrile (ACN) or trifluoroacetic acid (TFA).[1] The samples are then flash-frozen and stored until analysis.

Analytical Quantification
  • RP-HPLC Analysis: The amount of remaining intact peptide at each time point is quantified using RP-HPLC. The peptide is separated on a C18 column and detected by UV absorbance at a specific wavelength (e.g., 220 nm or 280 nm).

  • Data Analysis: The percentage of remaining peptide is plotted against time. The half-life (t½) of the peptide is then calculated from the degradation curve, often by fitting the data to a first-order exponential decay model.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis peptide_prep Synthesize & Purify Peptides start_reaction Incubate Peptides with Protease at 37°C peptide_prep->start_reaction enzyme_prep Prepare Protease Solution enzyme_prep->start_reaction time_points Collect Aliquots at Various Time Points start_reaction->time_points quench Quench Reaction time_points->quench hplc Quantify Remaining Peptide by RP-HPLC quench->hplc data_analysis Calculate Half-life (t½) hplc->data_analysis

Caption: Workflow for an in vitro proteolytic stability assay.

Conclusion

The strategic incorporation of N-methylated amino acids is a robust and effective method for enhancing the proteolytic stability of therapeutic peptides.[3][4] As demonstrated by the significant increase in half-life, this modification can transform a rapidly degrading peptide into a viable drug candidate. While the impact of N-methylation on biological activity must be carefully assessed for each position, it remains a critical tool in the medicinal chemist's arsenal for improving the pharmacokinetic properties of peptides.[2][5]

References

N-Methylation: A Key Strategy to Enhance Peptide Bioactivity and Druggability

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of N-methylated and native peptide analogues reveals significant improvements in pharmacokinetic properties, including metabolic stability and cell permeability, leading to enhanced therapeutic potential. This guide provides an objective comparison supported by experimental data, detailed methodologies, and visual representations of key concepts.

The introduction of a methyl group to the backbone amide nitrogen of a peptide, a modification known as N-methylation, has emerged as a powerful tool in medicinal chemistry to overcome the inherent limitations of native peptides as therapeutic agents.[1][2][3][4][5] While native peptides often exhibit high potency and selectivity, their clinical utility is frequently hampered by poor metabolic stability, low membrane permeability, and consequently, a lack of oral bioavailability.[2][3][6] N-methylation systematically addresses these shortcomings by inducing conformational changes and providing steric hindrance, ultimately enhancing the "drug-like" properties of peptide candidates.[7][8]

Impact of N-Methylation on Peptide Bioactivity: A Quantitative Comparison

The strategic incorporation of N-methyl groups can profoundly influence a peptide's interaction with its biological target and its overall pharmacokinetic profile. The following table summarizes quantitative data from various studies, highlighting the comparative bioactivity of N-methylated peptides and their native counterparts.

Peptide AnalogueModificationTargetAssayMetricNative Peptide ValueN-Methylated Peptide ValueFold ChangeReference
Somatostatin AnalogueTri-N-methylationSomatostatin ReceptorsOral Bioavailability%F<1%10%>10[2][3]
cyclo(-PFwKTF-)
R1 Peptide AnalogueTri-N-methylationPlasmodium falciparum AMA1RBC Invasion InhibitionIC50~10 µM<1 µM>10[6]
Cyclic HexapeptideMultiple N-methylationsN/ACaco-2 PermeabilityPapp (x 10-6 cm/s)<1>10>10[9]
Anoplin AnaloguesN-methylationBacteriaProteolytic Stability (Trypsin)Half-life (t1/2)Minutes>104-106 times longer>10,000[10]
cyclo(RGDfV)N-methylation of ValineαVβ3 IntegrinVitronectin Binding InhibitionActivity-More Active-[11]

This table is a representative summary. Absolute values can vary based on specific experimental conditions.

Visualizing the Effects and Workflow

To better understand the implications of N-methylation and the process of comparing these analogues, the following diagrams illustrate key concepts and experimental workflows.

cluster_Properties Peptide Properties cluster_Bioactivity Bioactivity & Pharmacokinetics Native Native Peptide Receptor_Binding Receptor Binding Native->Receptor_Binding Often High Stability Proteolytic Stability Native->Stability Low Permeability Cell Permeability Native->Permeability Low Bioavailability Oral Bioavailability Native->Bioavailability Very Low N_Methylation N-Methylation Native->N_Methylation N_Methylated N-Methylated Analogue N_Methylated->Receptor_Binding Maintained or Improved N_Methylated->Stability High N_Methylated->Permeability High N_Methylated->Bioavailability Improved N_Methylation->N_Methylated

Impact of N-Methylation on Peptide Properties.

cluster_Assays Bioactivity Assays Peptide_Design Peptide Design & Synthesis Native_Peptide Native Peptide Peptide_Design->Native_Peptide N_Methylated_Analogue N-Methylated Analogue Peptide_Design->N_Methylated_Analogue Binding_Assay Receptor Binding Assay Native_Peptide->Binding_Assay Stability_Assay In Vitro Stability Assay (Plasma, Microsomes) Native_Peptide->Stability_Assay Permeability_Assay Cell Permeability Assay (e.g., Caco-2) Native_Peptide->Permeability_Assay N_Methylated_Analogue->Binding_Assay N_Methylated_Analogue->Stability_Assay N_Methylated_Analogue->Permeability_Assay Data_Analysis Data Analysis & Comparison Binding_Assay->Data_Analysis In_Vivo_Studies In Vivo Pharmacokinetic Studies Stability_Assay->In_Vivo_Studies Stability_Assay->Data_Analysis Permeability_Assay->In_Vivo_Studies Permeability_Assay->Data_Analysis In_Vivo_Studies->Data_Analysis

Experimental Workflow for Comparative Analysis.

Detailed Experimental Protocols

Accurate and reproducible data are paramount in the comparative analysis of peptide analogues. The following sections detail the methodologies for key experiments.

Receptor Binding Affinity Assay

This assay determines the binding affinity of the native and N-methylated peptides to their target receptor. A common method is the competitive radioligand binding assay.

Protocol:

  • Receptor Preparation: Cell membranes expressing the target receptor are prepared from cultured cells or tissues. The protein concentration of the membrane preparation is determined using a standard protein assay.

  • Radioligand Selection: A radiolabeled ligand with known high affinity for the receptor is chosen.

  • Assay Setup: In a multi-well plate, a constant concentration of the radiolabeled ligand and receptor preparation are incubated with increasing concentrations of the unlabeled native or N-methylated peptide.[12]

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach binding equilibrium.[13]

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.[12]

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the half-maximal inhibitory concentration (IC50) is determined. The inhibition constant (Ki) can then be calculated using the Cheng-Prusoff equation, providing a measure of the peptide's binding affinity.[14]

In Vitro Stability Assay (Plasma and Microsomal)

This assay assesses the susceptibility of the peptides to degradation by proteases present in plasma and metabolic enzymes in the liver.

Protocol:

  • Matrix Preparation: Pooled human plasma or liver microsomes (S9 fraction can also be used) are utilized.[15]

  • Incubation: The native or N-methylated peptide is incubated in the plasma or microsomal suspension at 37°C. Aliquots are taken at various time points (e.g., 0, 10, 30, 60, 120 minutes).[16]

  • Reaction Quenching: The enzymatic reaction in each aliquot is stopped by adding a quenching solution, often a strong acid or an organic solvent like acetonitrile, which also precipitates proteins.[17]

  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining peptide is collected.

  • Quantification: The concentration of the intact peptide in the supernatant is quantified using a sensitive analytical method, typically Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis: The percentage of the peptide remaining at each time point is plotted against time, and the half-life (t1/2) of the peptide in the biological matrix is calculated from the degradation curve.

Cell Permeability Assay (Caco-2 Model)

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier. This model is widely used to predict intestinal permeability and oral absorption of drug candidates.[9]

Protocol:

  • Cell Culture: Caco-2 cells are seeded on permeable filter supports in a multi-well plate and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like mannitol.

  • Permeability Study: The native or N-methylated peptide is added to the apical (AP) side of the monolayer (representing the intestinal lumen). Samples are collected from the basolateral (BL) side (representing the bloodstream) at various time points.

  • Quantification: The concentration of the peptide in the basolateral samples is determined by LC-MS or another sensitive analytical method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of peptide appearance in the basolateral chamber, A is the surface area of the filter, and C0 is the initial concentration of the peptide in the apical chamber.[9]

Conclusion

N-methylation represents a validated and highly effective strategy for improving the pharmacokinetic properties of therapeutic peptides.[1] By enhancing metabolic stability and cell permeability, this modification can significantly increase the oral bioavailability and overall clinical potential of peptide-based drugs.[2][3] The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation and comparison of N-methylated analogues against their native counterparts, enabling researchers to make data-driven decisions in the drug development process. The continued exploration and application of N-methylation will undoubtedly lead to the development of novel and more effective peptide therapeutics.

References

Differentiating N-Methylated Amino Acid Isomers: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise differentiation of N-methylated amino acid isomers is a critical analytical challenge in various scientific fields, from metabolomics to pharmaceutical development. The subtle difference in the position of a methyl group on an amino acid can dramatically alter its biological activity, making unambiguous identification essential. This guide provides an objective comparison of the leading analytical methods for differentiating these isomers, complete with experimental data and detailed protocols.

At a Glance: Comparison of Analytical Methods

Method Principle Throughput Sensitivity Resolution of Isomers Key Advantages Key Limitations
GC-MS Separation based on volatility and polarity after derivatization, followed by mass-based detection.MediumHighGood to Excellent (with chiral columns)Robust, high-resolution separation.Requires derivatization, not suitable for thermolabile compounds.
LC-MS/MS Separation based on polarity in the liquid phase, followed by specific mass-based detection.HighVery HighExcellent (especially with chiral derivatization)High sensitivity and specificity, suitable for a wide range of compounds.Matrix effects can be a challenge, may require derivatization for optimal separation.
IMS-MS Separation of ions in the gas phase based on their size, shape, and charge, coupled with mass detection.HighHighExcellentProvides an orthogonal dimension of separation based on molecular shape, can separate isomers without chromatography.Limited availability of commercial databases for collision cross-sections.
NMR Exploits the magnetic properties of atomic nuclei to provide detailed structural information.LowLowExcellentProvides unambiguous structural elucidation without the need for standards or derivatization.Lower sensitivity, requires higher sample concentrations, complex data analysis.

In-Depth Analysis of Key Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and well-established technique for the separation and identification of volatile and thermally stable compounds. For non-volatile analytes like N-methylated amino acids, a crucial prerequisite is chemical derivatization to increase their volatility. This derivatization step can also be tailored to enhance the separation of isomers.

Quantitative Data for GC-MS Analysis:

While exact retention times are instrument and method-dependent, the following table provides an example of the expected elution order and representative mass fragments for silylated derivatives of N-methyl-alanine and its isomers.

Analyte Derivatization Expected Retention Time (Relative Order) Key Mass Fragments (m/z)
N-Methyl-L-alanineSilylation (e.g., with MSTFA)2M-15 (loss of CH₃), M-57 (loss of t-butyl)
α-AlanineSilylation (e.g., with MSTFA)1M-15, M-57
β-AlanineSilylation (e.g., with MSTFA)3M-15, M-57

Note: Separation of enantiomers (D- and L-isomers) requires the use of a chiral GC column.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity, making it a cornerstone for quantitative analysis in complex matrices. The separation of N-methylated amino acid isomers can be achieved through careful selection of chromatographic conditions and, when necessary, the use of chiral derivatizing agents. Multiple Reaction Monitoring (MRM) is a common acquisition mode that provides excellent selectivity and sensitivity.

Quantitative Data for LC-MS/MS Analysis:

The following table provides representative MRM transitions for the analysis of N-methylated amino acids.

Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
N-Methyl-alanine104.158.115
Sarcosine (N-Methylglycine)90.144.112
N,N-Dimethylglycine104.158.115

Note: Optimal MRM parameters should be determined empirically for each instrument.

Ion Mobility-Mass Spectrometry (IMS-MS)

IMS-MS is an emerging technique that separates ions in the gas phase based on their size, shape, and charge, providing an additional dimension of separation orthogonal to both chromatography and mass spectrometry. This technique is particularly powerful for distinguishing isomers that are difficult to separate by other means. The key parameter measured is the collision cross-section (CCS), which is a measure of the ion's rotationally averaged surface area.

Quantitative Data for IMS-MS Analysis:

The following table shows hypothetical, yet representative, CCS values for N-methyl-alanine and its isomers. Different isomers will have distinct three-dimensional shapes, leading to different CCS values.

Analyte Adduct Ion Collision Cross-Section (Ų)
N-Methyl-L-alanine[M+H]⁺115.2
α-Alanine[M+H]⁺112.5
β-Alanine[M+H]⁺118.0

Note: CCS values need to be experimentally determined or referenced from a database for a specific instrument and drift gas.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous structural elucidation of molecules in solution. It relies on the distinct magnetic environments of atomic nuclei within a molecule. For N-methylated amino acid isomers, both ¹H and ¹³C NMR can provide definitive structural information without the need for reference standards.

Key Differentiating Features in ¹H NMR:

  • N-Methyl Group: The protons of the N-methyl group will appear as a distinct singlet or doublet (if coupled to the N-H proton) in the ¹H NMR spectrum. Its chemical shift will be characteristic of the electronic environment.

  • α-Proton: The chemical shift and multiplicity of the α-proton are highly sensitive to the substitution on the nitrogen atom.

  • Backbone Protons: The chemical shifts of other protons in the amino acid backbone will also be subtly affected by the presence and position of the N-methyl group.

Experimental Protocols

Chiral Derivatization for LC-MS Analysis using Marfey's Reagent

This protocol describes the derivatization of amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA) to form diastereomers that can be separated on a standard reversed-phase HPLC column.

Materials:

  • Amino acid standard or sample solution (approx. 1 mg/mL)

  • 1% (w/v) FDAA in acetone

  • 1 M Sodium bicarbonate solution

  • 2 M Hydrochloric acid

  • Acetonitrile (ACN)

  • Water (HPLC grade)

Procedure:

  • To 50 µL of the amino acid solution, add 100 µL of 1 M sodium bicarbonate.

  • Add 200 µL of the 1% FDAA solution.

  • Incubate the mixture at 40°C for 1 hour.

  • Cool the reaction mixture to room temperature.

  • Neutralize the reaction by adding 50 µL of 2 M HCl.

  • Dilute the sample with an appropriate volume of mobile phase (e.g., 50:50 ACN:Water) before injection into the LC-MS system.

GC-MS Analysis with Silylation

This protocol outlines a general procedure for the silylation of amino acids for GC-MS analysis.

Materials:

  • Dried amino acid standard or sample

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

Procedure:

  • Place 1-5 mg of the dried sample into a reaction vial.

  • Add 100 µL of anhydrous pyridine and 100 µL of MSTFA with 1% TMCS.

  • Seal the vial tightly and heat at 70°C for 30 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

¹H NMR Sample Preparation and Analysis

This protocol provides a general guideline for preparing a sample for ¹H NMR analysis.

Materials:

  • N-methylated amino acid isomer sample (1-5 mg)

  • Deuterated solvent (e.g., D₂O, CDCl₃)

  • NMR tube

Procedure:

  • Dissolve the amino acid sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Shimming and tuning of the probe should be performed for optimal resolution.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Biological Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization IMSMS IMS-MS Extraction->IMSMS NMR NMR Extraction->NMR GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Derivatization->LCMS DataAcquisition Data Acquisition GCMS->DataAcquisition LCMS->DataAcquisition IMSMS->DataAcquisition NMR->DataAcquisition DataProcessing Data Processing DataAcquisition->DataProcessing IsomerDifferentiation Isomer Differentiation DataProcessing->IsomerDifferentiation

Caption: General experimental workflow for the differentiation of N-methylated amino acid isomers.

nmda_receptor_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDAR NMDA Receptor Glutamate->NMDAR Binds NMDA N-Methyl-D-Aspartate NMDA->NMDAR Binds (Agonist) Glycine Glycine / D-Serine Glycine->NMDAR Binds (Co-agonist) Ca_ion Ca²⁺ Influx NMDAR->Ca_ion Opens Channel Signaling Downstream Signaling Cascades Ca_ion->Signaling Activates Plasticity Synaptic Plasticity (LTP/LTD) Signaling->Plasticity Leads to

Caption: Simplified signaling pathway of the N-Methyl-D-Aspartate (NMDA) Receptor.

N-Methylation of Peptides: A Comparative Guide to Immunogenicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-methylation, the substitution of an amide proton with a methyl group on a peptide's backbone, is a key chemical modification in therapeutic peptide development. This alteration is primarily employed to enhance metabolic stability, increase cell permeability, and constrain peptide conformation.[1][2][3] However, these changes can also significantly impact the immunogenicity of the peptide, a critical consideration for drug safety and efficacy. This guide provides an objective comparison of N-methylated and non-methylated peptides, focusing on their interaction with the immune system, supported by experimental data and detailed methodologies.

The Immunological Pathway: From Peptide to Immune Response

A peptide's journey to eliciting an immune response typically begins with its uptake by an Antigen Presenting Cell (APC), such as a dendritic cell or macrophage. Inside the APC, the peptide is processed and loaded onto a Major Histocompatibility Complex (MHC) class II molecule.[4][5] This peptide-MHC complex is then presented on the APC's surface. If a T-helper cell with a complementary T-cell receptor (TCR) recognizes this complex, it becomes activated, initiating a cascade of immune responses that can lead to the production of antibodies and the activation of other immune cells.[6][7]

Antigen_Processing_and_Presentation_MHC_Class_II cluster_APC Antigen Presenting Cell (APC) Antigen_Uptake Exogenous Antigen (Peptide) Uptake Endosome Endosome Antigen_Uptake->Endosome Endocytosis Proteolysis Proteolytic Degradation Endosome->Proteolysis Peptide_Loading Peptide Loading onto MHC Class II Proteolysis->Peptide_Loading MHC_II_Synthesis MHC Class II Synthesis (Endoplasmic Reticulum) MHC_II_Synthesis->Peptide_Loading Peptide_MHC_Complex Peptide-MHC II Complex Peptide_Loading->Peptide_MHC_Complex Surface_Expression Expression on Cell Surface Peptide_MHC_Complex->Surface_Expression TCR T-Cell Receptor (TCR) Surface_Expression->TCR Recognition T_Cell CD4+ T-Helper Cell Activation T-Cell Activation T_Cell->Activation Signal Transduction TCR->T_Cell

Antigen processing and presentation pathway for exogenous peptides via MHC class II.

How N-Methylation Alters Immunogenicity

N-methylation can influence a peptide's immunogenicity at several key stages of the immune response pathway:

  • Resistance to Proteolytic Degradation: The addition of a methyl group to the peptide backbone sterically hinders the action of proteases. This increased stability can prevent the peptide from being broken down into smaller fragments suitable for loading onto MHC molecules.[1][3][8]

  • Altered MHC Binding: N-methylation restricts the conformational flexibility of the peptide.[3][9] This can either prevent the peptide from adopting the necessary shape to fit into the MHC binding groove or, in some cases, lock it into a favorable conformation. The methyl group can also directly interfere with interactions between the peptide and the MHC molecule.

  • Impaired T-Cell Receptor (TCR) Recognition: Even if an N-methylated peptide binds to an MHC molecule, the resulting complex may not be effectively recognized by T-cell receptors. The altered shape of the peptide or the presence of the methyl group can disrupt the critical interactions required for TCR binding and subsequent T-cell activation.[10]

A study investigating the effects of various non-natural modifications on a known immunogenic peptide from influenza hemagglutinin (HA) found that N-methylation, among other modifications, generally led to a substantial loss of T-cell response.[10] This suggests that N-methylation is a promising strategy for reducing the immunogenicity of therapeutic peptides.

Comparative Data: N-Methylated vs. Non-Methylated Peptides

The impact of N-methylation on immunogenicity is highly dependent on the position of the modification within the peptide sequence. The following table summarizes hypothetical comparative data based on typical findings in the literature, illustrating the potential effects of N-methylation on key immunogenicity parameters.

ParameterNon-Methylated PeptideN-Methylated at MHC Anchor ResidueN-Methylated at TCR Contact ResidueN-Methylated at Flanking Region
MHC Class II Binding Affinity (IC50) 100 nM>10,000 nM (No binding)120 nM110 nM
T-Cell Proliferation (% of Control) 100%5%20%85%
IFN-γ Secretion (Spot Forming Cells/10^6) 2501045210
IL-4 Secretion (pg/mL) 5002590450

This table represents illustrative data compiled from general findings in immunogenicity studies. Actual values are peptide-specific.

These illustrative data indicate that N-methylation at a residue critical for MHC binding can effectively abrogate the immune response. Modification at a TCR contact residue can significantly reduce T-cell activation, while methylation at a flanking region may have a minimal impact.

Key Experimental Protocols

Assessing the immunogenicity of N-methylated peptides requires a combination of in vitro and in silico methods.

Immunogenicity_Assessment_Workflow Peptide_Synthesis Synthesize N-methylated and non-methylated peptides MHC_Binding_Assay MHC Binding Assay Peptide_Synthesis->MHC_Binding_Assay T_Cell_Assays In Vitro T-Cell Assays Peptide_Synthesis->T_Cell_Assays Data_Analysis Data Analysis and Comparison MHC_Binding_Assay->Data_Analysis T_Cell_Proliferation T-Cell Proliferation Assay (e.g., CFSE) T_Cell_Assays->T_Cell_Proliferation Cytokine_Release Cytokine Release Assay (e.g., ELISpot, CBA) T_Cell_Assays->Cytokine_Release T_Cell_Proliferation->Data_Analysis Cytokine_Release->Data_Analysis

A typical experimental workflow for assessing the immunogenicity of modified peptides.
MHC Class II Binding Assay (Fluorescence Polarization-Based Competition Assay)[12][13][14]

This assay measures the ability of a test peptide (N-methylated or non-methylated) to compete with a fluorescently labeled probe peptide for binding to a soluble, purified MHC class II molecule.

  • Reagent Preparation:

    • Prepare a stock solution of the fluorescently labeled probe peptide.

    • Prepare serial dilutions of the unlabeled test peptides and the non-methylated control peptide.

    • Prepare a solution of purified, soluble MHC class II molecules.

  • Binding Reaction:

    • In a 96-well plate, combine the MHC class II molecules, the fluorescent probe peptide, and the serially diluted test peptides.

    • Include control wells with only the MHC and probe peptide (for maximum binding) and wells with only the probe peptide (for minimum binding).

    • Incubate the plate at 37°C for 48-72 hours to allow the binding to reach equilibrium.

  • Measurement:

    • Measure the fluorescence polarization of each well using a suitable plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test peptide.

    • Plot the percentage of inhibition against the peptide concentration and determine the IC50 value (the concentration of test peptide required to inhibit 50% of the probe peptide binding). A higher IC50 value indicates lower binding affinity.

In Vitro T-Cell Proliferation Assay (CFSE-Based)[15][16][17]

This assay measures the proliferation of T-cells in response to stimulation with the test peptides.

  • Cell Preparation:

    • Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.

    • Label the PBMCs with Carboxyfluorescein succinimidyl ester (CFSE), a fluorescent dye that is diluted with each cell division.

  • Co-culture:

    • Culture the CFSE-labeled PBMCs with the N-methylated and non-methylated peptides at various concentrations.

    • Include a negative control (no peptide) and a positive control (e.g., a known mitogen like phytohemagglutinin).

    • Incubate the cells for 5-7 days.

  • Flow Cytometry Analysis:

    • Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4).

    • Acquire the cells on a flow cytometer and analyze the CFSE fluorescence in the T-cell population.

  • Data Analysis:

    • Determine the percentage of proliferated cells by gating on the cells that have diluted their CFSE fluorescence compared to the non-proliferating control.

ELISpot Assay for Cytokine Release[18][19][20][21]

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the number of cells secreting a specific cytokine (e.g., IFN-γ).

  • Plate Preparation:

    • Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ).

    • Block the plate to prevent non-specific binding.

  • Cell Culture:

    • Add PBMCs and the test peptides to the coated wells.

    • Incubate for 24-48 hours. During this time, secreted cytokines will be captured by the antibodies on the membrane.

  • Detection:

    • Wash the plate to remove the cells.

    • Add a biotinylated detection antibody specific for a different epitope on the cytokine.

    • Add a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase).

    • Add a substrate that precipitates and forms a colored spot where the cytokine was secreted.

  • Analysis:

    • Count the number of spots in each well using an automated ELISpot reader. Each spot represents a single cytokine-secreting cell.

    • Results are expressed as spot-forming cells (SFCs) per million PBMCs.

T-Cell Receptor Signaling Pathway

Upon successful recognition of the peptide-MHC complex, the T-cell receptor initiates a complex signaling cascade within the T-cell, leading to its activation.

TCR_Signaling TCR_pMHC TCR - Peptide-MHC Binding Lck Lck Activation TCR_pMHC->Lck ZAP70 ZAP-70 Recruitment and Phosphorylation Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 PLCg1 PLCγ1 Activation LAT_SLP76->PLCg1 MAPK MAPK Pathway LAT_SLP76->MAPK PIP2_hydrolysis PIP2 Hydrolysis PLCg1->PIP2_hydrolysis DAG DAG PIP2_hydrolysis->DAG IP3 IP3 PIP2_hydrolysis->IP3 PKC PKCθ Activation DAG->PKC Ca_release Ca²⁺ Release IP3->Ca_release NFkB NF-κB Pathway PKC->NFkB Calcineurin Calcineurin Activation Ca_release->Calcineurin Gene_Expression Gene Expression (Cytokines, etc.) NFkB->Gene_Expression NFAT NFAT Pathway Calcineurin->NFAT NFAT->Gene_Expression MAPK->Gene_Expression

Simplified T-cell receptor (TCR) signaling cascade leading to T-cell activation.

Conclusion

N-methylation is a powerful tool for enhancing the pharmacokinetic properties of therapeutic peptides.[1][2] The available evidence strongly suggests that this modification generally reduces or abrogates immunogenicity by interfering with key steps in the antigen presentation and T-cell recognition pathway.[10] However, the precise impact is highly context-dependent, varying with the position of the methylation and the specific peptide sequence. Therefore, a thorough immunogenicity risk assessment, employing the experimental approaches outlined in this guide, is essential during the development of any N-methylated peptide therapeutic. By carefully selecting the sites of N-methylation, it is possible to optimize for both desired therapeutic properties and a minimal immunogenic profile.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling H-N-Me-Ala-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling H-N-Me-Ala-OH (N-Methyl-DL-alanine). The following procedures ensure safe operational handling and disposal.

Personal Protective Equipment (PPE)

Based on a conservative approach and analysis of available safety data sheets, the following personal protective equipment is recommended to minimize exposure and ensure safety.

Protection Type Recommended Equipment Specifications & Rationale
Eye Protection Chemical safety goggles or a face shieldProvides a barrier against airborne particles and splashes.
Hand Protection Chemically resistant glovesNitrile rubber gloves are a suitable option.
Body Protection Laboratory coat, long pants, and closed-toe shoesPrevents skin contact with the substance.
Respiratory Protection NIOSH-approved respirator with a particulate filterRecommended when handling fine powders or if dust generation is likely. Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[1]

Handling and Storage Protocols

Proper handling and storage are crucial to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Procedure Detailed Steps
Handling - Ensure adequate ventilation.[2] - Wear all required personal protective equipment.[2] - Avoid the formation of dust.[2] - Avoid contact with skin, eyes, or clothing.[2] - Do not ingest or inhale the substance.[2]
Storage - Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

Emergency First Aid Measures

In the event of exposure to this compound, follow these immediate first aid measures.

Exposure Route First Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[3]
Skin Contact Immediately wash the affected area with plenty of water.[2] Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[3]
Eye Contact Remove contact lenses, if present. Immediately flush the eyes with a large amount of water, making sure to separate the eyelids.[3] Seek prompt medical attention.[3]
Ingestion If the person is conscious, wash out their mouth with water.[3] Do not induce vomiting unless directed by medical personnel.[3] Seek medical attention.[3]

Operational Workflow for Handling and Disposal

The following diagram outlines the procedural flow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Don Appropriate PPE B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Weigh/Handle this compound B->C Proceed to handling D Perform Experimental Procedure C->D E Segregate Waste D->E After experiment F Contain in Labeled, Sealed Container E->F G Store in Designated Hazardous Waste Area F->G H Arrange for EHS Pickup G->H

Caption: Workflow for safe handling and disposal of this compound.

Disposal Plan

Proper disposal of this compound and its contaminated waste is imperative to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Procedure:

  • Waste Identification and Segregation : Treat all waste contaminated with this compound as hazardous chemical waste.[1] Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

  • Containment :

    • Solid Waste : Carefully transfer any residual powder, contaminated weigh boats, or filter paper into a clearly labeled, sealable, and chemically compatible waste container.[1] Avoid generating dust during this process.[1]

    • Liquid Waste : Collect any solutions containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Labeling : Clearly label the waste container with "Hazardous Waste" and the full chemical name "N-Methyl-DL-alanine".[1] Include the approximate quantity of waste and the date of accumulation.[1]

  • Storage : Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[1]

  • Arranging for Pickup and Disposal : Contact your institution's EHS department to schedule a pickup for the hazardous waste.[1] Provide them with all necessary information regarding the waste stream.[1]

It is crucial to consult your institution's EHS department for specific guidance and to ensure compliance with all local, state, and federal regulations.[1]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
H-N-Me-Ala-OH
Reactant of Route 2
H-N-Me-Ala-OH

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.